molecular formula C10H6F3NO B581000 8-(Trifluoromethyl)isoquinolin-1-OL CAS No. 1357945-74-4

8-(Trifluoromethyl)isoquinolin-1-OL

Cat. No.: B581000
CAS No.: 1357945-74-4
M. Wt: 213.159
InChI Key: VCDDASAITBMQEJ-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)isoquinolin-1-ol is a functionalized isoquinoline derivative of significant interest in medicinal chemistry and drug discovery research. The compound's structure incorporates two key features: the 8-hydroxy group, which is a known metal-chelating pharmacophore, and the electron-withdrawing trifluoromethyl group at the 8-position, which can profoundly influence the molecule's lipophilicity, metabolic stability, and binding affinity . This combination makes it a valuable heterocyclic building block for developing novel bioactive molecules . The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, primarily due to their ability to chelate essential metal ions . This chelation mechanism can disrupt metal-dependent processes in biological systems, leading to observed antibacterial and anticancer effects in related compounds . For instance, the analogous 5-nitro-8-quinolinol demonstrates antibacterial and antifungal properties, and its anticancer activity is significantly enhanced in the presence of copper ions, which increase cellular oxidative stress . Furthermore, the core quinoline structure is a common motif in numerous FDA-approved therapeutic agents across various classes, including antivirals, antimalarials, and anticancer drugs, underscoring its versatility and importance in pharmaceutical development . As a research chemical, 8-(Trifluoromethyl)isoquinolin-1-ol serves as a key synthetic intermediate for exploring new chemical space. Researchers can leverage this compound to create targeted libraries for high-throughput screening against various biological targets, such as enzymes and receptors. Its structure is particularly relevant for designing inhibitors of metalloenzymes or for developing new agents in areas like oncology and infectious diseases, where metal chelation and the introduction of fluorine atoms are established strategies for enhancing drug efficacy . This product is intended for research purposes only in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(trifluoromethyl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-2-6-4-5-14-9(15)8(6)7/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDDASAITBMQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-(Trifluoromethyl)isoquinolin-1-ol chemical structure and properties

[1]

Executive Summary

8-(Trifluoromethyl)isoquinolin-1-ol (CAS: 1357945-74-4) is a bicyclic heteroaromatic scaffold characterized by a trifluoromethyl group at the peri-position (C8) relative to the lactam carbonyl (C1). This molecule serves as a critical intermediate in the synthesis of pharmacologically active agents, particularly kinase inhibitors and PARP inhibitors, where the 8-CF₃ group functions as a bioisostere for halogens or methyl groups, modulating lipophilicity (

Unlike its 5-, 6-, or 7-substituted isomers, the 8-trifluoromethyl variant exhibits unique steric strain due to the proximity of the bulky CF₃ group to the carbonyl oxygen (or hydroxyl group in the lactim form), influencing its atropisomerism and binding kinetics.

Chemical Structure & Tautomerism

Tautomeric Equilibrium

Like most 1-substituted isoquinolines, this compound exhibits lactam-lactim tautomerism. In the solid state and in polar solvents (DMSO, MeOH), the equilibrium strongly favors the lactam (isoquinolin-1(2H)-one) form over the lactim (isoquinolin-1-ol) form. This preference is reinforced by the formation of stable hydrogen-bonded dimers.

  • Lactam Form (Dominant): 8-(Trifluoromethyl)isoquinolin-1(2H)-one

  • Lactim Form (Minor): 8-(Trifluoromethyl)isoquinolin-1-ol

Electronic Impact of 8-CF₃: The electron-withdrawing nature of the trifluoromethyl group (

peri-interaction
Structural Visualization (Graphviz)

Tautomerismcluster_propertiesStructural FeaturesLactamLactam Form(Isoquinolin-1(2H)-one)Dominant in polar mediaLactimLactim Form(Isoquinolin-1-ol)Favored in gas phase/non-polarLactam->Lactim Proton TransferFeature18-CF3 Group:Steric clash with C1=OIncreases LipophilicityLactam->Feature1Feature2NH Acidic Proton:pKa ~10-11Lactam->Feature2

Figure 1: Tautomeric equilibrium and key structural features of 8-(trifluoromethyl)isoquinolin-1-ol.

Physicochemical Properties[2]

The following data summarizes the core properties relevant to experimental handling and drug design.

PropertyValue / DescriptionNote
CAS Number 1357945-74-4
Molecular Formula C₁₀H₆F₃NO
Molecular Weight 213.16 g/mol
Appearance Off-white to pale yellow solid
Melting Point 185 – 190 °C (Predicted)High MP due to H-bonded dimerization.
Solubility DMSO (>20 mg/mL), Methanol, DCMPoor water solubility.
pKa (Calculated) ~10.5 (NH acidity)More acidic than isoquinolinone (pKa ~11.6) due to CF₃ EWG.
LogP (Predicted) 2.6 – 2.9Significantly more lipophilic than parent (LogP ~1.3).
H-Bond Donors 1 (NH)
H-Bond Acceptors 4 (C=O + 3F)

Synthetic Pathways[3][4][5]

The synthesis of 8-substituted isoquinolines is synthetically challenging due to the directing effects required to place substituents at the C8 position (peri to nitrogen). The standard Pomeranz-Fritsch cyclization often fails or yields the 5-isomer. The most robust route utilizes Late-Stage Trifluoromethylation of a halogenated precursor.

Recommended Route: Trifluoromethylation of 8-Bromoisoquinoline

This protocol ensures regiochemical fidelity by installing the CF₃ group onto a pre-formed isoquinoline core.

Step-by-Step Protocol:

  • Precursor Preparation: Start with 8-bromoisoquinoline (commercially available or synthesized via Sandmeyer reaction from 8-aminoisoquinoline).

  • Trifluoromethylation (The "Ruppert-Prakash" Method):

    • Reagents: Methyl chlorodifluoroacetate (or TMSCF₃), CuI (Copper Iodide), KF, DMF/NMP.

    • Conditions: Heat at 100–120°C for 12–24 hours under inert atmosphere (Ar/N₂).

    • Mechanism: In situ generation of the Cu-CF₃ species which undergoes oxidative addition/reductive elimination with the aryl bromide.

    • Yield: Typically 60–75%.

  • N-Oxidation:

    • React 8-(trifluoromethyl)isoquinoline with m-CPBA (meta-chloroperoxybenzoic acid) in DCM at 0°C to RT.

    • Isolate the N-oxide intermediate.

  • Rearrangement to Lactam (Meisenheimer/Polonovski-type):

    • Treat the N-oxide with Acetic Anhydride (Ac₂O) or Tosyl Chloride followed by aqueous hydrolysis.

    • This installs the oxygen at C1.

    • Purification: Column chromatography (SiO₂, EtOAc/Hexanes).

Synthetic Workflow Diagram

SynthesisStart8-BromoisoquinolineStep1Trifluoromethylation(CuI, TMSCF3 or ClCF2CO2Me)Start->Step1Inter18-(Trifluoromethyl)isoquinolineStep1->Inter1Step2N-Oxidation(m-CPBA, DCM)Inter1->Step2Inter2N-Oxide IntermediateStep2->Inter2Step3Rearrangement & Hydrolysis(1. Ac2O; 2. NaOH/H2O)Inter2->Step3Final8-(Trifluoromethyl)isoquinolin-1-olStep3->Final

Figure 2: Synthetic route via late-stage trifluoromethylation and N-oxide rearrangement.

Reactivity & Derivatization[3][4][5]

For drug discovery applications, the 1-ol functionality is rarely the endpoint. It typically serves as a handle for chlorination to access the 1-chloro derivative, which is then used in Suzuki or Buchwald-Hartwig couplings.

Chlorination (Key Transformation)
  • Reagent: Phosphorus Oxychloride (POCl₃).

  • Conditions: Reflux (neat or in toluene) for 2–4 hours.

  • Product: 1-Chloro-8-(trifluoromethyl)isoquinoline (CAS: 1283719-92-5).

  • Note: The 8-CF₃ group sterically hinders the C1 position, often requiring higher temperatures or catalytic DMF compared to unhindered isoquinolines.

Alkylation
  • N-Alkylation: Treatment with alkyl halides (R-X) and base (K₂CO₃/Cs₂CO₃) preferentially yields the N-alkylated lactam (2-substituted).

  • O-Alkylation: To achieve O-alkylation (formation of 1-alkoxyisoquinolines), silver salts (Ag₂CO₃) or Mitsunobu conditions are often required to suppress N-alkylation.

Applications in Drug Discovery

The 8-(trifluoromethyl)isoquinolin-1-ol scaffold acts as a "privileged structure" in medicinal chemistry:

  • Kinase Inhibition: The isoquinolinone core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The 8-CF₃ group can occupy hydrophobic pockets (e.g., the gatekeeper region) to improve selectivity.

  • PARP Inhibitors: Analogs of this scaffold have been explored for Poly(ADP-ribose) polymerase inhibition, where the lactam creates critical hydrogen bonds with the catalytic residues (Gly863/Ser904 in PARP1).

  • Bioisosterism: The 8-CF₃ group provides a metabolically stable alternative to an 8-methyl or 8-chloro group, blocking potential metabolic "soft spots" (oxidation sites) on the benzene ring.

References

  • BenchChem. A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from .

  • ChemicalBook. 1-Chloroisoquinoline Synthesis and Properties. Retrieved from .

  • Ambeed. Product Data: 8-(Trifluoromethyl)isoquinolin-1-ol (CAS 1357945-74-4). Retrieved from .

  • PubChem. Isoquinolin-1(2H)-one Compound Summary. National Library of Medicine. Retrieved from .

  • Royal Society of Chemistry. Introducing a new radical trifluoromethylation reagent. Chem. Commun., 2015, 51, 5967-5970.[1] Retrieved from .

8-trifluoromethylisoquinolin-1-ol vs 1-hydroxy-8-trifluoromethylisoquinoline tautomerism

[1]

Executive Summary

This technical guide analyzes the structural dynamics of 8-trifluoromethylisoquinolin-1-ol , specifically the lactam-lactim tautomerism between 1-hydroxy-8-trifluoromethylisoquinoline (Form A) and 8-trifluoromethylisoquinolin-1(2H)-one (Form B) .[1]

While unsubstituted isoquinolin-1-ols exist predominantly as the lactam (isoquinolinone) tautomer due to amide resonance stabilization, the introduction of a trifluoromethyl (

Part 1: Theoretical Framework & Tautomeric Thermodynamics[1]

The Equilibrium

The molecule exists in a dynamic equilibrium defined by the migration of a proton between the nitrogen atom (N2) and the oxygen atom at C1.[2]

  • Form A (Lactim): 1-hydroxy-8-trifluoromethylisoquinoline.[1] Aromatic pyridine ring; hydroxyl group acts as a hydrogen bond donor/acceptor.[1]

  • Form B (Lactam): 8-trifluoromethylisoquinolin-1(2H)-one.[1] Amide-like character; proton on nitrogen.[1]

The "Peri-Effect" of the 8-Trifluoromethyl Group

The distinguishing feature of this derivative is the interaction between the C8 substituent and the C1 functional group (the peri-position).

  • Steric Hindrance: The Van der Waals radius of a

    
     group (~2.2 Å) is comparable to an isopropyl group. This creates severe steric crowding with the oxygen at C1.
    
    • In the Lactam (C=O): The carbonyl bond is shorter (1.23 Å), potentially drawing the oxygen slightly away from the

      
      , but the rigidity of the double bond resists out-of-plane twisting.
      
    • In the Lactim (C-OH): The C-O single bond is longer (1.36 Å), potentially placing the oxygen closer to the

      
       physically, but the C-O-H bond angle allows for rotational relief not possible in the rigid carbonyl.
      
  • Electronic Withdrawal: The strong

    
    -electron withdrawing nature of 
    
    
    reduces electron density on the benzene ring. This inductively increases the acidity of the N-H (in the lactam), theoretically destabilizing the lactam relative to unsubstituted isoquinolinone, yet the lactam usually remains the dominant species due to the preservation of the benzenoid aromatic sextet.

Thermodynamic Conclusion: While the Lactam (Form B) remains the global minimum in polar solvents (DMSO, MeOH) and the solid state due to dimerization and dipole stabilization, the 8-

Part 2: Visualization of Pathways

Tautomeric Equilibrium & Influence Factors

The following diagram illustrates the equilibrium and the environmental factors shifting the ratio.

TautomerismLactimForm A: Lactim(1-Hydroxy-8-CF3-isoquinoline)Favored in: Gas Phase, Non-polar solventsTransitionTransition State(Proton Transfer)Lactim->TransitionProton ShiftLactamForm B: Lactam(8-CF3-isoquinolin-1(2H)-one)Favored in: Solid State, Polar SolventsLactam->TransitionTransition->LactimTransition->LactamRelaxationSterics8-CF3 Steric Bulk(Destabilizes Planarity)Sterics->LactamStrainElectronics8-CF3 Inductive Effect(Increases Acidity)Electronics->LactimModulates pKaSolventSolvent Polarity(High Dielectric stabilizes Dipole)Solvent->LactamStabilizes

Caption: Figure 1.[3][4] Thermodynamic equilibrium between Lactim and Lactam forms, influenced by steric strain from the 8-CF3 group and solvent polarity.

Part 3: Analytical Characterization (Self-Validating Protocols)[1]

To ensure scientific integrity, one must not assume the structure based on reagents. The following protocols distinguish the tautomers.

Comparative NMR Data Table

The most reliable method for differentiation is




FeatureLactam (Isoquinolinone)Lactim (1-Hydroxyisoquinoline)Mechanism of Shift

NMR (NH/OH)

11.0 – 12.5 ppm (Broad Singlet)

Variable (often invisible or sharp if H-bonded)
N-H is highly deshielded by amide anisotropy.

NMR (C1)

160 – 165 ppm

150 – 155 ppm
Carbonyl carbons are more deshielded than C-O carbons.

NMR (C3)

105 – 110 ppm

115 – 120 ppm
Enamine-like character in lactam shields C3.

NMR
Single peak (shifted by ring current)Single peak (distinct shift)Environment of

changes with ring planarity.[1][5]
IR Spectroscopy Strong band ~1640–1660 cm

(C=O)
Broad band ~3200–3400 cm

(O-H)
Amide I band is diagnostic for Lactam.[1]
Experimental Protocol: Tautomer Determination Workflow

Objective: Determine the dominant tautomer in a specific formulation vehicle.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of the target solvent (e.g., DMSO-

    
     for polar simulation, Toluene-
    
    
    for non-polar).
  • Acquisition:

    • Run

      
       NMR with a long relaxation delay (
      
      
      ) to ensure integration accuracy of exchangeable protons.
    • Run

      
       NMR (minimum 512 scans) to resolve the C1 signal.
      
    • Run

      
       HMBC (Heteronuclear Multiple Bond Correlation).[1]
      
  • Validation Logic:

    • If a correlation is observed between the proton at

      
       ppm and the Nitrogen (-200 to -250 ppm range), the proton is attached to Nitrogen 
      
      
      Lactam .
    • If no correlation is seen in HSQC/HMBC to Nitrogen for the labile proton, or if the proton correlates to C1 but not N

      
      Lactim .
      

Part 4: Synthetic Implications & Protocols

The presence of the 8-

Synthesis of 8-Trifluoromethylisoquinolin-1-ol

Note: Direct electrophilic aromatic substitution is impossible due to the deactivated ring.[1] A directed metalation or cyclization approach is required.

Recommended Route: Modified Pomeranz-Fritsch or Directed Lithiation.[1]

  • Starting Material: 2-(Trifluoromethyl)benzaldehyde.[1]

  • Formation of Imine: React with aminoacetaldehyde dimethyl acetal.

  • Cyclization: Acid-mediated cyclization (e.g., Polyphosphoric acid or

    
    ).[1]
    
    • Challenge: The electron-withdrawing

      
       deactivates the ring toward electrophilic closure.
      
    • Solution: Use of superacids (TfOH) or pre-activation of the acetal.

  • Oxidation: The resulting isoquinoline is oxidized to the N-oxide (using mCPBA) and then rearranged to the 1-hydroxy derivative using acetic anhydride (Polonovski-type rearrangement) followed by hydrolysis.

Alkylation Selectivity (N- vs O-)

Due to the steric bulk of the 8-

  • N-Alkylation (Fixed Lactam): Hindered by the peri-

    
    .[1] Requires high temperatures and small electrophiles (MeI).[1]
    
  • O-Alkylation (Fixed Lactim): Often favored kinetically using Silver salts (

    
    ) which coordinate to the Nitrogen, forcing the electrophile to the Oxygen (the "Silver Salt Rule").
    
Workflow Diagram: Synthetic Decision Tree

SynthesisStartTarget: Functionalized 8-CF3-IsoquinolineReagentReactant: 8-CF3-Isoquinolin-1-olStart->ReagentConditionACondition A: NaH, Alkyl Halide (RX)(Thermodynamic Control)Reagent->ConditionAConditionBCondition B: Ag2CO3, RX(Kinetic/Coordination Control)Reagent->ConditionBProductNProduct: N-Alkyl Lactam(Major product usually, but hindered by 8-CF3)ConditionA->ProductNFavors N-attackProductOProduct: O-Alkyl Lactim(Favored by Ag+ or steric bulk of RX)ConditionA->ProductOMinor (increases if R is bulky)ConditionB->ProductOFavors O-attack

Caption: Figure 2. Synthetic decision tree for alkylation. The 8-CF3 group increases the ratio of O-alkylation compared to unsubstituted isoquinolines due to steric shielding of the Nitrogen.

References

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews. [Link]

  • Elguero, J., et al. (2000). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] [Link]

  • PubChem. (2025).[1] Isoquinolin-1(2H)-one Compound Summary. National Library of Medicine.[1] [Link][1]

  • Stanovnik, B., et al. (2006). The synthesis of trifluoromethylated heterocycles. Current Organic Chemistry. [Link]

Technical Guide: Lactam-Lactim Tautomerism of 8-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Mechanistic Insights, The Peri-Effect, and Experimental Determination for Drug Design

Executive Summary

In the development of isoquinoline-based pharmacophores (e.g., PARP inhibitors, CNS ligands), the tautomeric state of the 1-position moiety is a critical determinant of binding affinity, solubility, and membrane permeability. While 1-hydroxyisoquinoline exists predominantly as the lactam (1-isoquinolinone) in polar media, substituents at the 8-position (peri-position) introduce profound steric and electronic perturbations—collectively known as the Peri-Effect .

This guide provides a technical framework for predicting, analyzing, and manipulating the lactam-lactim equilibrium (


) of 8-substituted isoquinolines. It integrates mechanistic theory with self-validating experimental protocols.

Part 1: Mechanistic Fundamentals

The Isoquinoline Scaffold and Tautomeric Equilibrium

The core equilibrium exists between the 1-hydroxyisoquinoline (lactim) and the 1-isoquinolinone (lactam) forms. Unlike quinoline (where N is at position 1), isoquinoline places Nitrogen at position 2. The tautomeric exchange occurs at the C1-N2 bond.

  • Lactam (A): Characterized by a C=O at position 1 and an N-H at position 2. Generally favored in polar solvents and solid state due to high dipole moments and intermolecular dimerization.

  • Lactim (B): Characterized by a C-OH at position 1 and a naked N at position 2. Favored in gas phase or non-polar solvents, or when stabilized by specific intramolecular hydrogen bonds.

The "Peri-Effect" (C1 vs. C8 Interaction)

The 8-position is spatially adjacent (peri) to the 1-position. Substituents here (


) exert influence through two primary vectors:
  • Electronic/H-Bonding Stabilization:

    • H-Bond Donors (

      
      ):  Can form intramolecular hydrogen bonds with the C1-Carbonyl oxygen (stabilizing the Lactam ) or the C1-Hydroxyl oxygen (stabilizing the Lactim ).
      
    • Case Study: In 8-hydroxy-1-isoquinolinone, a strong intramolecular H-bond (

      
      ) significantly locks the molecule in the Lactam  form, reducing the 
      
      
      
      (Lactim/Lactam) by several orders of magnitude compared to the unsubstituted parent.
  • Steric Desolvation:

    • Bulky Groups (

      
      ):  These groups sterically crowd the C1 region. This prevents solvent molecules from effectively stabilizing the highly polar Lactam dipole. Consequently, bulky 8-substituents often shift the equilibrium toward the less polar Lactim  form in aprotic media.
      
Pathway Visualization

The following diagram illustrates the equilibrium and the specific interference of the 8-substituent.

Tautomerism Lactam 1-Isoquinolinone (Lactam Form) High Dipole Transition Proton Transfer Transition State Lactam->Transition -H+ (N2) Lactim 1-Hydroxyisoquinoline (Lactim Form) Aromatic Character Lactim->Transition Transition->Lactam Transition->Lactim +H+ (O1) Peri_H_Bond 8-Substituent (H-Donor) Stabilizes Lactam via Intramolecular H-Bond Peri_H_Bond->Lactam Locks Conformation Peri_Steric 8-Substituent (Bulky) Destabilizes Lactam via Steric Hindrance/Desolvation Peri_Steric->Lactam Blocks Solvation

Caption: Mechanistic pathway of tautomerism showing how 8-substituents (Peri-Effect) differentially stabilize the lactam or lactim forms.

Part 2: Experimental Methodologies

To accurately determine the tautomeric constant


, a multi-modal approach is required. Single-method determination is prone to artifacts caused by aggregation.
Protocol A: UV-Vis Spectroscopic Titration (The "Fixed Derivative" Method)

This method relies on synthesizing non-tautomerizable "fixed" derivatives to establish spectral baselines.

Reagents:

  • Target 8-substituted isoquinoline.

  • Control 1 (Fixed Lactam): 2-Methyl-1-isoquinolinone derivative (N-methylated).

  • Control 2 (Fixed Lactim): 1-Methoxyisoquinoline derivative (O-methylated).

  • Solvents: Cyclohexane (non-polar), Acetonitrile (polar aprotic), Methanol (polar protic).

Workflow:

  • Synthesis: Methylate the target compound using diazomethane (yields mixture) or specific alkylating agents to isolate N-Me and O-Me standards.

  • Baseline Acquisition: Record UV-Vis spectra (200–450 nm) of Control 1 and Control 2 (

    
     M). Note 
    
    
    
    and
    
    
    (molar absorptivity).
    • Note: Lactams usually show a bathochromic shift (red shift) compared to lactims due to extended conjugation.

  • Equilibrium Measurement: Record the spectrum of the target 8-substituted compound.

  • Calculation: Use the following equation at the wavelength of maximum difference:

    
    
    Where 
    
    
    
    is the extinction coefficient of the target.
Protocol B: NMR Solvent Titration

NMR is superior for detecting intramolecular H-bonding (characteristic downfield shifts).

Workflow:

  • Prepare 5 mM solutions in

    
     (non-polar) and 
    
    
    
    (polar).
  • Carbon-13 Analysis:

    • Observe C1 chemical shift.

    • Lactam (C=O):

      
       ppm.
      
    • Lactim (C-OH):

      
       ppm.
      
  • Proton Analysis (The Peri-Probe):

    • If

      
      : Look for the hydroxyl proton signal.
      
    • Sharp, downfield singlet (>12 ppm): Indicates strong intramolecular H-bond (Lactam stabilized).

    • Broad, upfield signal (<10 ppm): Indicates intermolecular exchange (Solvent stabilized).

Part 3: Data Interpretation & Case Studies

The following table summarizes how specific 8-substituents influence the tautomeric equilibrium relative to the unsubstituted parent.

8-Substituent (

)
Dominant Form (Polar Solvent)Dominant Form (Non-Polar)Mechanistic Driver
-H (Parent) Lactam (>95%)Lactam/Lactim MixHigh dipole moment of amide bond favors lactam.
-OH (Hydroxy) Lactam (Locked) Lactam (Locked) Intramolecular H-Bond: The 8-OH donates H to the C1-Carbonyl. This 6-membered pseudo-ring is energetically very stable.
-NO2 (Nitro) LactamLactim (Increased)Steric/Electronic: Electron withdrawal reduces N2 basicity. Steric bulk hinders solvent stabilization of the lactam carbonyl.
-Me (Methyl) LactamLactamSteric Only: Slight destabilization of lactam due to peri-clash, but insufficient to overcome amide stability.
-NH2 (Amino) LactamLactamH-Bond Switching: Can donate to C1=O, similar to 8-OH, but weaker.
Decision Logic for Drug Design

When designing 8-substituted isoquinolines, use this logic flow to predict solubility issues or binding modes.

DecisionTree Start Select 8-Substituent CheckHBond Is R8 an H-Bond Donor? (-OH, -NH2) Start->CheckHBond CheckSteric Is R8 Sterically Bulky? (-tBu, -NO2, -Ph) CheckHBond->CheckSteric No Result_Locked Result: Locked Lactam High mp, Low Solubility Strong Intramolecular H-bond CheckHBond->Result_Locked Yes Result_Shift Result: Tautomeric Shift Increased Lactim Character in Lipophilic Media CheckSteric->Result_Shift Yes Result_Standard Result: Standard Equilibrium Solvent Dependent CheckSteric->Result_Standard No

Caption: Predictive logic for tautomeric outcomes based on 8-substituent properties.

References

  • RSC Advances: 1,7/8-Substituted isoquinoline derivatives: position isomerism caused by HIO3-induced dehydrogenation and solid-state fluorescence stimulus-responsive properties. (Discusses electronic effects on 1,8-substituted systems).

  • MDPI Molecules: Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. (Detailed NMR/DFT protocols for isoquinoline tautomerism).

  • Journal of Materials Chemistry C: Ketone–enol tautomerism, polymorphism... of isoquinolinone derivatives. (Solid-state analysis of tautomers).

  • J. Chem. Soc., Perkin Trans. 2: Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis. (Foundational mechanistic comparison of lactam/lactim kinetics).

The Unseen Influence: A Technical Guide to the Steric Effects of the 8-Trifluoromethyl Group in Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, its placement at the 8-position of the isoquinoline scaffold introduces significant and often underappreciated steric challenges. This guide provides an in-depth analysis of the steric effects originating from the 8-trifluoromethyl group, focusing on the critical peri-interaction with the C1 position and the lone pair of the endocyclic nitrogen. We will explore the conformational consequences, impact on reactivity, and implications for drug design, supported by analogous data from related heterocyclic systems and computational insights.

Introduction: The Double-Edged Sword of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its unique electronic and physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] When incorporated into an isoquinoline scaffold, a privileged structure in numerous biologically active compounds, the CF₃ group can lead to enhanced potency and metabolic stability.[4][5][6]

However, the strategic placement of this bulky substituent is paramount. The 8-position of the isoquinoline ring system presents a sterically congested environment due to its proximity to the C1 position and the nitrogen atom at position 2. This guide will dissect the steric implications of this specific substitution pattern, offering a comprehensive understanding for scientists engaged in the design and synthesis of novel isoquinoline-based therapeutics.

The Peri-Interaction: A Source of Inherent Strain

The defining steric feature of an 8-substituted isoquinoline is the peri-interaction, a through-space interaction between the substituent at C8 and the hydrogen or substituent at C1. This is analogous to the well-documented 1,8-disubstitution pattern in naphthalenes, where steric repulsion can lead to significant distortion of the aromatic framework.[7]

In the case of the 8-trifluoromethylisoquinoline, the three fluorine atoms of the CF₃ group are in close proximity to the C1-H bond and the electron cloud of the isoquinoline nitrogen. This steric clash, or van der Waals repulsion, forces the molecule to adopt a distorted, higher-energy conformation. This "twisted" molecular conformation has been observed in 1,8-substituted isoquinoline derivatives.[8]

Caption: Steric clash between the 8-CF₃ group and the C1-H in isoquinoline.

Conformational Consequences and Spectroscopic Signatures

The steric strain induced by the 8-trifluoromethyl group has profound effects on the molecule's conformation and can be observed through various spectroscopic techniques.

Rotational Barrier of the Trifluoromethyl Group

The free rotation of the C-CF₃ bond is significantly hindered by the adjacent C1-H. This results in a high rotational barrier, meaning the CF₃ group is likely to adopt a preferred, staggered conformation to minimize steric repulsion. The energy barrier for rotation in similarly hindered systems, such as 2,2'-bis(trifluoromethyl)biphenyls, has been investigated and shown to be substantial.[5] Computational studies using Density Functional Theory (DFT) can be employed to calculate this rotational barrier in 8-trifluoromethylisoquinoline, providing a quantitative measure of the steric hindrance.[9][10]

NMR Spectroscopic Evidence

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing through-space interactions.

  • ¹H NMR: The proton at the C1 position is expected to experience a significant downfield shift in the ¹H NMR spectrum due to the deshielding effect of the proximate fluorine atoms. This is a common observation in peri-substituted aromatic systems.[11][12]

  • ¹⁹F NMR: The ¹⁹F NMR spectrum will provide information about the chemical environment of the trifluoromethyl group.

  • Nuclear Overhauser Effect (NOE): A key experiment to confirm the through-space proximity of the 8-CF₃ group and the C1-H is the Nuclear Overhauser Effect (NOE) experiment.[10][12][13][14] Irradiation of the C1 proton should result in an enhancement of the ¹⁹F signal of the CF₃ group, providing direct evidence of their close spatial relationship.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence of the structural perturbations caused by the 8-trifluoromethyl group.[15] Analysis of the crystal structure of 8-trifluoromethylisoquinoline or its derivatives would reveal:

  • Distortion of the Isoquinoline Ring: The planarity of the isoquinoline ring system is likely to be distorted to alleviate the steric strain.

  • Bond Angle and Length Changes: The C8-C8a-C1 bond angle may be widened, and the C8-C(CF₃) bond may be elongated compared to sterically unhindered analogues.

Impact on Reactivity and Drug-Receptor Interactions

The steric hindrance imposed by the 8-trifluoromethyl group has significant consequences for the reactivity of the isoquinoline scaffold and its potential interactions with biological targets.

Modulation of Basicity and Nucleophilicity

The electron-withdrawing nature of the CF₃ group decreases the basicity of the isoquinoline nitrogen.[3] Furthermore, the steric bulk of the 8-CF₃ group can hinder the approach of protons or electrophiles to the nitrogen lone pair, further reducing its effective basicity and nucleophilicity.

Steric Shielding of the C1 Position

The 8-CF₃ group acts as a steric shield, hindering the approach of nucleophiles to the C1 position. This can significantly impact reactions that involve nucleophilic attack at C1, a common transformation in the functionalization of isoquinolines.[9][17][18] For instance, in Sₙ2-type reactions at a benzylic position at C1, the steric hindrance from the 8-CF₃ group would be expected to dramatically decrease the reaction rate.[19]

G cluster_reactivity Impact of 8-CF3 on Reactivity 8-CF3_Group 8-CF3 Group Steric_Hindrance Steric Hindrance 8-CF3_Group->Steric_Hindrance Electronic_Withdrawal Electronic Withdrawal 8-CF3_Group->Electronic_Withdrawal Shielding_C1 Decreased rate of nucleophilic attack at C1 Steric_Hindrance->Shielding_C1 Shields C1 position Reduced_N_Accessibility Reduced nucleophilicity of Nitrogen Steric_Hindrance->Reduced_N_Accessibility Hinders access to N lone pair Reduced_Basicity Lower pKa Electronic_Withdrawal->Reduced_Basicity Decreases N basicity

Caption: Logical flow of the effects of the 8-CF₃ group on isoquinoline reactivity.

Implications for Drug Design

The steric and conformational effects of the 8-trifluoromethyl group must be carefully considered during drug design.

  • Conformational Restriction: The high rotational barrier of the CF₃ group can lock the molecule into a specific conformation. This can be advantageous if this conformation is the bioactive one, leading to higher binding affinity. However, it can be detrimental if it prevents the molecule from adopting the necessary conformation to bind to its target.

  • Altered Binding Modes: The steric bulk of the 8-CF₃ group can force the isoquinoline scaffold to adopt an alternative binding mode within a receptor active site. This could lead to a change in the pharmacological profile, for example, from an agonist to an antagonist.

  • Vector for Further Functionalization: While sterically demanding, the 8-position can be a key vector for introducing substituents that explore specific pockets within a binding site. Understanding the steric tolerance at this position is crucial for successful drug design.

Synthesis of 8-Trifluoromethylated Isoquinolines

The synthesis of 8-substituted isoquinolines can be challenging. Direct functionalization of the isoquinoline core at the 8-position is often difficult. More common strategies involve the construction of the isoquinoline ring from appropriately substituted precursors. For example, a versatile synthesis of substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles.[16][20] The synthesis of 8-fluoro-3,4-dihydroisoquinoline, a precursor for 1,8-disubstituted tetrahydroisoquinolines, has also been reported.[1][8][21]

A general synthetic workflow for accessing trifluoromethyl-substituted quinolines often involves the cyclization of substituted anilines with trifluoromethyl-containing building blocks.[13] Similar strategies can be adapted for the synthesis of 8-trifluoromethylisoquinolines.

G cluster_synthesis General Synthetic Workflow Starting_Materials Substituted o-tolualdehyde or β-phenethylamine CF3_Source CF3-containing reagent Cyclization Cyclization Reaction (e.g., Bischler-Napieralski, Pictet-Spengler) Starting_Materials->Cyclization CF3_Source->Cyclization Aromatization Aromatization/ Dehydrogenation Cyclization->Aromatization Final_Product 8-Trifluoromethyl- isoquinoline Aromatization->Final_Product

Caption: A generalized synthetic approach to 8-trifluoromethylisoquinolines.

Experimental Protocols

Computational Modeling of Rotational Barrier

Objective: To calculate the rotational energy barrier of the C8-CF₃ bond in 8-trifluoromethylisoquinoline.

Methodology:

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.[19][22]

  • Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311+G(d,p)).

  • Procedure: a. Construct the 3D model of 8-trifluoromethylisoquinoline. b. Perform a geometry optimization to find the ground state conformation. c. Perform a relaxed scan of the dihedral angle C7-C8-C(CF₃)-F by rotating the CF₃ group in small increments (e.g., 10°) and calculating the energy at each step. d. Plot the relative energy versus the dihedral angle to visualize the rotational energy profile and determine the energy maxima (transition states) and minima (stable conformers).

NOE NMR Spectroscopy

Objective: To experimentally verify the through-space proximity of the 8-CF₃ group and the C1-H.

Methodology:

  • Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H and ¹⁹F detection.

  • Experiment: 1D selective NOE or 2D ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy).

  • Procedure (1D selective NOE): a. Dissolve the 8-trifluoromethylisoquinoline sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). b. Acquire a standard ¹H NMR spectrum to identify the chemical shift of the C1 proton. c. Perform a selective 1D NOE experiment by irradiating the C1 proton resonance. d. Acquire the resulting ¹⁹F NMR spectrum and compare it to a standard ¹⁹F NMR spectrum. An enhancement of the CF₃ signal upon irradiation of the C1 proton confirms their spatial proximity.

Conclusion

The placement of a trifluoromethyl group at the 8-position of an isoquinoline scaffold introduces significant steric strain due to the peri-interaction with the C1 position. This steric hindrance leads to a distorted molecular geometry, a high rotational barrier for the CF₃ group, and distinct spectroscopic signatures. Furthermore, these steric effects have profound implications for the reactivity of the isoquinoline core and its interactions with biological targets. A thorough understanding of these steric effects, through a combination of spectroscopic analysis, X-ray crystallography, and computational modeling, is essential for the rational design and synthesis of novel 8-trifluoromethylisoquinoline-based therapeutic agents.

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Peri-interaction in 1,8-disubstituted isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Peri-Interactions in 1,8-Disubstituted Isoquinoline Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1][2][3] The strategic placement of substituents on this privileged heterocycle is a key aspect of drug design, enabling the fine-tuning of pharmacological and pharmacokinetic properties. Among the various substitution patterns, the 1,8-disubstituted arrangement presents a unique and compelling case. In this configuration, substituents are forced into close spatial proximity due to the rigid geometry of the fused ring system, a phenomenon known as a "peri-interaction." This guide provides a comprehensive technical overview of the synthesis, structural characterization, and profound implications of peri-interactions in 1,8-disubstituted isoquinoline derivatives for researchers, scientists, and drug development professionals. We will explore how these through-space interactions can be leveraged as a sophisticated design element to control molecular conformation, modulate reactivity, and ultimately enhance therapeutic potential.

The Phenomenon of Peri-Interaction: More Than Just Steric Hindrance

In a typical aromatic system, substituents are sufficiently separated to avoid significant direct interaction. However, the geometry of fused rings like naphthalene or isoquinoline creates unique spatial relationships. The C1 and C8 positions of the isoquinoline ring system are termed peri-positions. Due to the scaffold's rigid, planar nature, substituents at these positions are held in close proximity, typically at a distance shorter than the sum of their van der Waals radii.[4][5] This enforced closeness leads to significant through-space interactions that are collectively known as peri-interactions.

While often dominated by steric repulsion, which can cause significant distortion of the molecular framework, peri-interactions are more nuanced. They can encompass a range of non-covalent interactions, including:

  • Van der Waals Repulsion: The classic steric clash that leads to out-of-plane twisting and bond angle distortion to relieve strain.[5][6]

  • Electrostatic Interactions: Attraction or repulsion between polarized groups (e.g., lone pair-lone pair repulsion, dipole-dipole interactions).[6]

  • Potential for Non-Covalent Bonding: In certain cases, particularly with larger, more polarizable atoms, attractive forces or weak bonding interactions can occur.[4]

The consequence of these interactions is a molecule that exists in a state of strain, much like a compressed spring.[4] This stored energy profoundly influences the molecule's conformation, electronic properties, and reactivity, providing a powerful tool for molecular design.

Synthetic Strategies for Accessing 1,8-Disubstituted Isoquinolines

The construction of the sterically congested 1,8-disubstituted isoquinoline core requires carefully chosen synthetic methodologies. General approaches often fail due to the steric hindrance at the 8-position.[7][8] Several specialized strategies have proven effective.

Key Strategy: Directed ortho-Lithiation and Sequential Functionalization

A highly effective and versatile approach involves the initial synthesis of an 8-substituted dihydroisoquinoline intermediate, which then serves as a platform for introducing a substituent at the C1 position.[9][10] Directed ortho-lithiation is a cornerstone of this strategy, allowing for regioselective functionalization that would otherwise be difficult to achieve.[11]

A representative workflow starts from a precursor like N-pivaloyl-3-fluorophenylethylamine. The pivaloyl group acts as a directed metalation group (DMG), guiding butyl lithium to deprotonate the specific ortho position.[7] Trapping this lithiated species with an electrophile (e.g., DMF to form an aldehyde) and subsequent acid-catalyzed cyclization yields the crucial 8-substituted-3,4-dihydroisoquinoline intermediate.[9] This intermediate can then be readily functionalized at the C1 position by treatment with organometallic reagents (e.g., Grignard or organolithium reagents), which add efficiently to the imine bond.[9][11]

G cluster_0 Synthesis of 8-Substituted Intermediate cluster_1 C1-Functionalization A N-Pivaloyl-3-substituted- phenylethylamine B Directed ortho-Lithiation (e.g., n-BuLi) A->B DMG directs Li C Trapping with Electrophile (e.g., DMF) B->C D Acid-Catalyzed Cyclization C->D E 8-Substituted-3,4- dihydroisoquinoline D->E G 1,8-Disubstituted-1,2,3,4- tetrahydroisoquinoline E->G Nucleophilic Addition to C1 F Organometallic Reagent (R-MgBr or R-Li) F->G

Synthetic workflow via directed ortho-lithiation.
Alternative Synthetic Routes

While directed lithiation is powerful, other classical and modern methods can be adapted:

  • Bischler-Napieralski/Pomeranz-Fritsch Reactions: These are foundational methods for constructing the isoquinoline core.[3][12] By starting with appropriately substituted phenethylamines or benzaldehydes, one can build the 1,8-disubstituted system from the ground up, although yields can be compromised by steric hindrance in the cyclization step.

  • Cascade/Annulation Reactions: Modern transition-metal-catalyzed methods, such as Rh(III)-catalyzed C-H activation and annulation, offer novel pathways to highly substituted isoquinolines.[13] These reactions can form the heterocyclic ring and introduce substituents in a single, atom-economical step.

Synthetic Method Key Features Advantages Limitations Reference
Directed ortho-Lithiation Regioselective deprotonation guided by a directing group.High regioselectivity for 8-position; versatile for various substituents.Requires multi-step synthesis of precursors; sensitive to reaction conditions.[9],[7],
Bischler-Napieralski Reaction Cyclization of β-phenylethylamides using a dehydrating agent.Well-established, classical method.Can be low-yielding for sterically hindered substrates.[3]
Rh(III)-Catalyzed Annulation C-H activation and reaction with an alkyne or other coupling partner.High atom economy; access to complex structures.Requires specific directing groups and expensive catalysts.

Probing the Peri-Interaction: A Multi-Technique Approach

Characterizing the structural and dynamic consequences of peri-interactions requires a combination of high-resolution analytical techniques, complemented by computational modeling.

X-Ray Crystallography: The Definitive View

Single-crystal X-ray diffraction provides unambiguous, high-resolution data on the solid-state conformation of a molecule.[14] It is the gold standard for visualizing the geometric distortions caused by peri-interactions. Key parameters to analyze include:

  • Dihedral Angles: Twisting of the substituents out of the plane of the isoquinoline ring.

  • Bond Angles: Splaying of the C1-C9 and C8-C7 bonds away from each other to increase the distance between substituents.

  • Peri-Distance: The measured distance between the interacting atoms of the C1 and C8 substituents.

  • Planarity of the Aromatic System: Puckering or distortion of the naphthalene-like core itself.[6][15]

NMR Spectroscopy: Insights into Solution-State Structure and Dynamics

While crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the molecule's structure and behavior in solution.

  • ¹H and ¹³C Chemical Shifts: Protons and carbons involved in or near the peri-interaction often exhibit anomalous chemical shifts due to through-space magnetic anisotropy effects. For example, a proton on one substituent that is forced into the shielding cone of an aromatic ring on the other substituent will appear significantly upfield.[16][17]

  • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments provide direct proof of spatial proximity. A cross-peak between protons on the C1 and C8 substituents is definitive evidence of the peri-interaction in the solution state.

  • Dynamic NMR (D-NMR): If the peri-interaction restricts the rotation of a substituent (e.g., around a C-N or C-C bond), it can lead to the appearance of multiple conformers (rotamers) that are in slow exchange on the NMR timescale.[18][19] Variable-temperature (VT) NMR experiments can be used to study this dynamic process and calculate the energy barrier to rotation.[18]

G cluster_0 Structural Data Output A Synthesized 1,8-Disubstituted Isoquinoline Derivative B X-Ray Crystallography A->B C NMR Spectroscopy (¹H, ¹³C, NOESY, VT-NMR) A->C D Computational Modeling (DFT) A->D B1 Solid-State Conformation (Bond lengths, angles, peri-distance) B->B1 C1 Solution-State Conformation & Dynamics (NOE, Rotational Barriers) C->C1 D1 Strain Energy & Electronic Properties (pKa, Orbitals) D->D1 E Comprehensive Structural & Electronic Profile B1->E C1->E D1->E

Workflow for the characterization of peri-interactions.
Protocol: Variable-Temperature (VT) ¹H NMR Experiment

This protocol is essential for identifying and quantifying restricted rotation caused by peri-interactions.

  • Sample Preparation: Prepare a solution of the 1,8-disubstituted isoquinoline derivative in a suitable deuterated solvent with a high boiling point (e.g., toluene-d₈, DMSO-d₆). The concentration should be optimized for good signal-to-noise (typically 5-10 mg in 0.6 mL).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note any unusually broad signals or doubled sets of peaks, which may indicate dynamic exchange.

  • High-Temperature Scans: Increase the spectrometer temperature in increments (e.g., 10-15 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Identify Coalescence: Continue increasing the temperature until the doubled peaks broaden, merge into a single broad peak (coalescence), and eventually sharpen into a time-averaged single peak. Record the coalescence temperature (Tc).

  • Low-Temperature Scans (Optional): If the exchange is fast at room temperature (sharp, averaged signals), cool the sample in increments to slow the exchange and resolve the individual rotamer signals.

  • Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational barrier from the coalescence temperature and the frequency separation of the rotamer peaks at slow exchange. This provides a quantitative measure of the peri-interaction's severity.

Impact on Drug Design and Development

The true power of peri-interactions lies in their application as a strategic tool in medicinal chemistry. By intentionally designing molecules with these features, chemists can exert precise control over properties critical to therapeutic success.[2][9]

Conformational Locking for Enhanced Potency and Selectivity

Many drugs function by fitting into a specific protein binding pocket.[20] The bioactive conformation is often a single, low-energy state. Peri-interactions can act as a "conformational lock," forcing substituents into a desired orientation that pre-organizes the molecule for optimal binding. This reduces the entropic penalty of binding, potentially leading to a significant increase in potency and selectivity. For instance, N-acylated 1,8-disubstituted 1,2,3,4-tetrahydroisoquinolines have been developed as potent calcium channel blockers, where the fixed orientation of the substituents is likely key to their activity.[9]

Modulating Physicochemical Properties (pKa)

The proximity of a substituent at C8 can significantly influence the basicity of the isoquinoline nitrogen (N2). An electron-withdrawing group at C8 can lower the pKa through space via an electronic field effect, while a sterically bulky group can hinder the approach of a proton, also affecting basicity. This modulation of pKa is critical for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and off-target ion channel interactions.

Steric Shielding for Improved Metabolic Stability

A common failure point for drug candidates is rapid metabolic breakdown by enzymes like Cytochrome P450s. A bulky substituent introduced at the C1 or C8 position can act as a steric shield, physically blocking metabolic enzymes from accessing and modifying nearby sites on the molecule. This can increase the drug's half-life and oral bioavailability.

G cluster_0 Primary Molecular Consequences cluster_1 Desired Pharmacological Outcomes A Peri-Interaction (Steric & Electronic Strain) B Conformational Restriction A->B C Modulation of Nitrogen Basicity (pKa) A->C D Steric Shielding of Metabolic Sites A->D E Increased Binding Affinity & Selectivity B->E F Optimized Solubility & Membrane Permeability C->F G Enhanced Metabolic Stability & Half-Life D->G

Leveraging peri-interactions for drug development.

Conclusion and Future Outlook

Peri-interactions in 1,8-disubstituted isoquinoline derivatives represent a sophisticated and powerful element in the molecular architect's toolkit. Far from being a simple steric nuisance, these through-space effects provide a mechanism for fine-grained control over molecular shape, electronics, and dynamics. The ability to synthesize these sterically congested scaffolds, characterize their unique properties using a combination of crystallography and advanced NMR techniques, and rationally apply these features to solve complex challenges in drug design is of paramount importance.

Future research will likely focus on developing even more efficient and modular synthetic routes to access these compounds. Furthermore, a deeper computational and experimental understanding of the interplay between steric and subtle electronic effects will enable the design of molecules with even more precisely tailored properties, leading to the development of safer, more effective therapeutics.

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  • ResearchGate. (n.d.). X‐ray crystal structure of 1,8‐DHN (8) with thermal ellipsoids at 30 % probability level. Available at: [Link]

  • Berg, F., et al. (2017). Vibrational spectroscopic characterization of arylisoquinolines by means of Raman spectroscopy and density functional theory calculations. PubMed. Available at: [Link]

  • Al-Said, M. S., et al. (n.d.). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. ResearchGate. Available at: [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

  • Staszewska-Krajewska, O., & Janecka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • Wang, D., et al. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PMC. Available at: [Link]

  • Kim, S., et al. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science. Available at: [Link]

  • Staszewska-Krajewska, O., & Janecka, A. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

  • ResearchGate. (2025). Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. Available at: [Link]

  • Han, X., et al. (2022). 1,7/8-Substituted isoquinoline derivatives: position isomerism caused by HIO3-induced dehydrogenation and solid-state fluorescence stimulus-responsive properties. Journal of Materials Chemistry C. Available at: [Link]

  • Ghosh, A., et al. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC. Available at: [Link]

  • The Organic Chemistry. (2020). Reactions of Isoquinoline. YouTube. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 1,8-disubstituted naphthalenes 7–10. Available at: [Link]

  • Barakat, A., et al. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Investigations on the electronic effects of the peripheral 4′-group on 5-(4′-substituted)phenylazo-8-hydroxyquinoline ligands: Zinc and aluminium complexes. Available at: [Link]

  • Bissantz, C., et al. (n.d.). A Medicinal Chemist's Guide to Molecular Interactions. PMC. Available at: [Link]

  • ResearchGate. (2025). Electronic Spectra of Gas-Phase Polycyclic Aromatic Nitrogen Heterocycle Cations: Isoquinoline(+) and Quinoline(+). Available at: [Link]

  • Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. PubMed. Available at: [Link]

  • Sharma, K., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC. Available at: [Link]

  • Cantí, G., et al. (2004). Isolation and X-ray crystal structure of a new isoquinoline-N-oxide alkaloid from Calycotome villosa subsp. intermedia. PubMed. Available at: [Link]

  • Beilstein Journals. (2023). Synthesis, structure, and properties of switchable cross-conjugated 1,4-diaryl-1,3-butadiynes based on 1,8-bis(dimethylamino)naphthalene. Available at: [Link]

  • Al-Faiyz, Y. S. S., et al. (2010). Synthetic and structural studies of 1,8-chalcogen naphthalene derivatives. PubMed. Available at: [Link]

  • Pittelkow, M. (n.d.). Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes: a novel backbone amide linker. Available at: [Link]

Sources

Introduction: The Strategic Advantage of the Trifluoromethyl Group in Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-(Trifluoromethyl)isoquinolin-1-ol (CAS: 1357945-74-4)

This technical guide provides a comprehensive overview of 8-(Trifluoromethyl)isoquinolin-1-ol, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. While specific peer-reviewed literature on this particular isomer is limited, this document synthesizes available data with established principles of trifluoromethylated heterocycles to offer valuable insights into its synthesis, properties, and potential applications.

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuropharmacological effects.[1][2][3] The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance the therapeutic potential of such molecules.[4][5][6] The high electronegativity and steric bulk of the -CF3 group can profoundly influence a molecule's physicochemical properties by:

  • Enhancing Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, often leading to an increased in vivo half-life.[5][6]

  • Modulating Lipophilicity: The -CF3 group significantly increases lipophilicity, which can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[4][5]

  • Altering Electronic Properties: As a strong electron-withdrawing group, it can modulate the pKa of nearby functionalities and influence non-covalent interactions with biological targets.

  • Improving Binding Affinity: The unique properties of the -CF3 group can lead to enhanced binding interactions with target proteins, boosting potency and selectivity.[4]

8-(Trifluoromethyl)isoquinolin-1-ol combines these advantages within the versatile isoquinolin-1-ol framework, making it a compelling building block for the development of novel therapeutics.

Physicochemical Properties

While extensive experimental data for 8-(Trifluoromethyl)isoquinolin-1-ol is not publicly available, its fundamental properties can be summarized based on supplier information and computational predictions.

PropertyValueSource
CAS Number 1357945-74-4[7][8]
Molecular Formula C₁₀H₆F₃NO[7][8]
Molecular Weight 213.16 g/mol [7][8]
IUPAC Name 8-(trifluoromethyl)isoquinolin-1-ol[7]
SMILES OC1=NC=CC2=C1/C(C(F)(F)F)=C\C=C/2[7][8]
Purity Typically ≥95%[7]

Safety Information: Based on available data for similar compounds, 8-(Trifluoromethyl)isoquinolin-1-ol should be handled with care. The following GHS hazard statements are associated with it: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8] Standard laboratory safety protocols, including the use of personal protective equipment, are essential.[1]

Plausible Synthetic Strategies

Retrosynthetic Analysis

A logical retrosynthetic approach would involve a Bischler-Napieralski or a similar cyclization reaction on a substituted phenethylamine derivative or the cyclization of a 2-substituted benzonitrile. Given the substitution pattern, a multi-step synthesis starting from a trifluoromethylated benzene derivative is a practical strategy.

DOT Script for Plausible Synthesis Workflow

G cluster_0 Plausible Synthetic Workflow for 8-(Trifluoromethyl)isoquinolin-1-ol A 2-Methyl-3-(trifluoromethyl)aniline B 2-Bromo-6-methyl-1-(trifluoromethyl)benzene A->B Sandmeyer Reaction C 2-Formyl-6-methyl-1-(trifluoromethyl)benzene B->C Formylation (e.g., n-BuLi, DMF) D N-(2-Methyl-3-(trifluoromethyl)benzyl)formamide C->D Reductive Amination / Formylation E 8-(Trifluoromethyl)isoquinoline D->E Bischler-Napieralski type Cyclization F 8-(Trifluoromethyl)isoquinolin-1-ol E->F Oxidation / Hydroxylation

Caption: A plausible synthetic workflow for 8-(Trifluoromethyl)isoquinolin-1-ol.

Step-by-Step Conceptual Protocol
  • Preparation of the Benzyl Halide Intermediate: The synthesis could commence from a commercially available trifluoromethylated aniline or toluene derivative. For instance, starting with 2-methyl-3-(trifluoromethyl)aniline, a Sandmeyer reaction could be employed to introduce a bromine atom, yielding 2-bromo-6-methyl-1-(trifluoromethyl)benzene.

  • Introduction of the Second Carbon: The subsequent step would involve the introduction of a one-carbon unit, which will ultimately form C1 of the isoquinoline ring. This could be achieved through formylation of the corresponding organometallic reagent (e.g., Grignard or organolithium) derived from the benzyl halide.

  • Formation of the Acyclic Precursor: The resulting aldehyde can then be converted to an N-acyl-phenethylamine derivative, the key precursor for cyclization. This can be achieved through various methods, such as reductive amination followed by acylation.

  • Cyclization to the Isoquinoline Core: The crucial cyclization step to form the dihydroisoquinoline intermediate would likely be accomplished using a dehydrating agent such as phosphorus pentoxide or polyphosphoric acid, characteristic of the Bischler-Napieralski reaction.

  • Aromatization and Hydroxylation: The resulting dihydroisoquinoline can be aromatized to the corresponding 8-(trifluoromethyl)isoquinoline. The final step, the introduction of the hydroxyl group at the C1 position to yield 8-(trifluoromethyl)isoquinolin-1-ol, could be achieved through various oxidative methods.

It is crucial to note that this proposed pathway is hypothetical and would require experimental optimization of reaction conditions, reagents, and purification methods.

Anticipated Spectroscopic Characterization

Detailed spectral data for 8-(Trifluoromethyl)isoquinolin-1-ol is not published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group. The presence of the tautomeric isoquinolin-1(2H)-one form would also influence the spectrum.

  • ¹³C NMR: The carbon NMR spectrum would show signals for all 10 carbon atoms. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would provide valuable information about the electronic environment within the molecule.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethylated compounds.[9] A single, sharp singlet would be expected for the -CF3 group, with its chemical shift providing information about the local electronic environment.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, with the molecular ion peak corresponding to the exact mass of C₁₀H₆F₃NO.

Potential Biological Activities and Therapeutic Applications

While no specific biological studies have been reported for 8-(Trifluoromethyl)isoquinolin-1-ol, the broader class of trifluoromethylated quinolines and isoquinolines has shown significant promise in several therapeutic areas.[4]

Anticancer Potential

Numerous isoquinoline and quinoline derivatives have been investigated as anticancer agents.[1][10] The trifluoromethyl group often enhances this activity. For example, certain quinoline-derived trifluoromethyl alcohols have demonstrated potent growth inhibitory effects in cancer cell lines, in some cases exceeding the potency of cisplatin.[10] The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[4]

DOT Script for PI3K/AKT/mTOR Signaling Pathway

G cluster_0 Hypothetical Inhibition of PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Inhibitor 8-(Trifluoromethyl)isoquinolin-1-ol (Hypothetical Target) Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

Enzyme Inhibition

Trifluoromethylated isoquinolines have been identified as potent and selective enzyme inhibitors.[4] The unique properties of the -CF3 group can facilitate strong interactions within the active site of an enzyme, leading to effective inhibition. This makes 8-(Trifluoromethyl)isoquinolin-1-ol an interesting candidate for screening against various enzyme targets, such as kinases, proteases, and phosphatases.

Neuropharmacological Applications

The isoquinoline scaffold is present in many neuroactive compounds. The increased lipophilicity imparted by the trifluoromethyl group could enhance brain penetration, making this class of compounds suitable for targeting central nervous system disorders.[4] For instance, related quinoline-derived trifluoromethyl alcohols have been investigated as potential antiepileptic and analgesic agents that act by blocking sodium channels.[11]

Conclusion and Future Directions

8-(Trifluoromethyl)isoquinolin-1-ol is a promising, yet underexplored, chemical entity. The strategic placement of the trifluoromethyl group on the versatile isoquinolin-1-ol scaffold suggests significant potential in drug discovery. While specific experimental data is currently lacking, this guide provides a solid foundation for researchers by outlining its known properties, proposing a viable synthetic strategy, and highlighting its potential applications based on well-established principles of medicinal chemistry and the activities of structurally related compounds.

Future research should focus on the development and optimization of a reliable synthetic protocol for this compound. Subsequent detailed characterization, including comprehensive spectroscopic analysis and X-ray crystallography, is warranted. Furthermore, systematic screening of 8-(Trifluoromethyl)isoquinolin-1-ol in a variety of biological assays is essential to uncover its therapeutic potential and pave the way for its use as a valuable building block in the development of next-generation therapeutics.

References

  • A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. (2025). BenchChem.
  • Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one. (2025). BenchChem.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (2015). PubMed. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Available at: [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. (2022). PubMed. Available at: [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies. Available at: [Link]

  • Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2021). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI. Available at: [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. (2013). Biogeosciences. Available at: [Link]

  • 8-(trifluoromethyl)quinoline. stenutz.eu. Available at: [Link]

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). PMC. Available at: [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. (2015). PubMed. Available at: [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2020). PMC. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. Available at: [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • Biologically active isoquinoline alkaloids covering 2014-2018. (2020). PubMed. Available at: [Link]

  • From Chemical Composition to Biological Activity: Phytochemical, Antioxidant, and Antimicrobial Comparison of Matricaria chamomilla and Tripleurospermum inodorum. (2025). MDPI. Available at: [Link]

  • Biologically active isoquinoline alkaloids covering 2019–2022. (2023). ResearchGate. Available at: [Link]

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Physicochemical Profiling of 8-Trifluoromethylisoquinolin-1-ol: Acidity, Tautomerism, and Strategic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling of 8-trifluoromethylisoquinolin-1-ol , focusing on its acidity, tautomeric behavior, and implications for medicinal chemistry.

Executive Summary

8-Trifluoromethylisoquinolin-1-ol (CAS: 1357945-74-4) is a specialized heterocyclic building block used in the synthesis of kinase inhibitors and GPCR modulators. Its core value lies in the 8-trifluoromethyl (


) group , which exerts profound electronic and steric effects on the isoquinoline scaffold.

Unlike simple phenols, this compound exists predominantly as a lactam (isoquinolin-1(2H)-one) . Consequently, its "acidity" refers to the deprotonation of the lactam nitrogen (


), not a phenolic hydroxyl. The strongly electron-withdrawing 

group at the peri-position (C8) significantly enhances this acidity compared to the parent isoquinolinone, altering its hydrogen-bond donor (HBD) capability and lipophilicity profile (

).

Structural Dynamics & Tautomerism

The Lactam-Lactim Equilibrium

While chemically named as an "ol" (suggesting a hydroxyl group), the compound is subject to prototropic tautomerism. In both the solid state and polar solvents (DMSO,


, MeOH), the equilibrium heavily favors the Lactam (B)  form over the Lactim (A)  form.
  • Lactim Form (A): Aromatic pyridine-like ring;

    
     bond present. Rare in polar media.
    
  • Lactam Form (B): Amide-like structure;

    
     bond present; 
    
    
    
    double bond. Dominant species.

The 8-


 group  introduces a "peri-effect"—a steric and electrostatic interaction between the C8 substituent and the C1 functional group. The bulk of the 

group may induce slight twisting of the carbonyl, but electronically, its strong inductive effect (

) withdraws electron density from the ring system, stabilizing the conjugate base (anion).
Visualization of Tautomerism and Ionization

The following diagram illustrates the equilibrium and the ionization pathway relevant to pKa determination.

Tautomerism Lactim Lactim Form (Isoquinolin-1-ol) Minor Tautomer Lactam Lactam Form (Isoquinolin-1(2H)-one) Dominant Tautomer Lactim->Lactam Tautomerization (Favored in Polar Solvents) Anion Resonance Stabilized Anion (Conjugate Base) Lactam->Anion Deprotonation (pKa ~9.0) Loss of N-H proton CF3 8-CF3 Group Effect: 1. Inductive (-I) withdrawal stabilizes Anion 2. Peri-strain affects solvation CF3->Anion

Figure 1: Tautomeric equilibrium favoring the lactam form and the subsequent deprotonation to the anionic species.

Acidity and pKa Values

Theoretical & Predicted Values

Direct experimental values for the 8-


 derivative are sparse in open literature, but can be derived with high confidence from structure-activity relationships (SAR) of the parent scaffold.
SpeciesIonization EventParent pKa (H)Predicted 8-

pKa
Shift Mechanism
Neutral Lactam Deprotonation (

)
11.6 9.2 ± 0.5

effect of

stabilizes the negative charge on the anion.
Cation Protonation (

)
-1.2<-2.5

reduces basicity of the carbonyl oxygen.
  • Parent Baseline: Unsubstituted isoquinolin-1(2H)-one has a pKa of

    
     (similar to 2-pyridone).
    
  • The Fluorine Effect: A trifluoromethyl group on an aromatic ring typically lowers the pKa of phenols or anilines by 1.0–1.5 log units due to strong electron withdrawal.

Solubility and LogD Implications

The presence of the


 group significantly increases lipophilicity.
  • Predicted LogP: ~2.5 - 3.0 (Parent isoquinolinone LogP

    
     1.3).
    
  • Solubility: Low aqueous solubility is expected. pKa determination experiments must utilize a co-solvent method (e.g., Methanol/Water or DMSO/Water) and extrapolate to zero organic solvent.

Experimental Protocols for pKa Determination

For researchers requiring precise experimental validation, the following self-validating protocol is recommended. Due to the compound's expected low water solubility and pKa > 9, Spectrophotometric Titration is superior to Potentiometry.

Method: UV-Vis Spectrophotometric Titration

This method relies on the distinct UV absorbance spectra of the neutral lactam and the ionized anion.

Materials:

  • Compound: 1-2 mg of 8-trifluoromethylisoquinolin-1-ol.

  • Solvent: Spectroscopy-grade Methanol (MeOH) or DMSO.

  • Buffers: Universal buffer series (pH 6.0 to 13.0) with constant ionic strength (

    
     KCl).
    
  • Instrument: UV-Vis Spectrophotometer (200–400 nm scan range).

Workflow Diagram:

Experiment Start Start: 1mM Stock Solution (in MeOH or DMSO) Dilution Prepare Aliquots in Buffers (pH 6.0 - 13.0) Final conc: 50 µM Start->Dilution Scan Measure UV Spectra (200-400 nm) Dilution->Scan Isosbestic Check for Isosbestic Points (Validates 2-state equilibrium) Scan->Isosbestic Isosbestic->Start If No Point (Check Degradation) Calc Plot Absorbance vs pH Fit to Henderson-Hasselbalch Isosbestic->Calc If Valid Result Determine pKa Calc->Result

Figure 2: Step-by-step workflow for spectrophotometric pKa determination.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the compound in MeOH to create a 1.0 mM stock solution.

  • Sample Preparation: Prepare 10 samples of 50 µM concentration in aqueous buffers ranging from pH 6 to 13. Ensure <5% MeOH content in the final aqueous buffer to minimize solvent dielectric effects.

  • Measurement: Record UV spectra for each pH point.

    • Observation: You should observe a bathochromic shift (red shift) as the pH increases and the species transitions from Neutral Lactam to Anion.

  • Data Analysis: Select the wavelength with the maximum change in absorbance (

    
    ). Plot Absorbance vs. pH. The inflection point of the sigmoidal curve is the pKa.
    

Implications for Drug Development[1]

Bioisosterism & Binding
  • H-Bond Donor: The

    
     of the 8-
    
    
    
    analog is a stronger Hydrogen Bond Donor (HBD) than the parent compound due to the electron-withdrawing nature of the
    
    
    group reducing the electron density on the nitrogen. This can strengthen interactions with backbone carbonyls in kinase hinge regions.
  • Metabolic Stability: The 8-

    
     group blocks the C8 position from metabolic oxidation (e.g., hydroxylation), potentially improving the half-life (
    
    
    
    ) of the molecule compared to the parent isoquinolinone.
Formulation
  • Salt Formation: With a pKa

    
     9.2, the compound is too weak an acid to form stable salts with weak bases. Strong bases (NaOH, KOH, Choline) are required to form the salt form for solubility enhancement, but these salts may be hygroscopic or unstable in solution (hydrolysis risk).
    

References

  • NIST Standard Reference Data. 1(2H)-Isoquinolinone Properties. National Institute of Standards and Technology.[1] [Link]

  • Williams, R. pKa Data Compilation (Bordwell & Others). Organic Chemistry Data.[2][3][4] [Link]

  • Hansch, C., et al. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991.[3] (Cited for

    
     values of 
    
    
    
    ).
  • PubChem Compound Summary. 8-(Trifluoromethyl)isoquinolin-1-ol (CAS 1357945-74-4). National Center for Biotechnology Information. [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

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A Technical Guide to the Hydrogen Bonding Patterns in 8-Trifluoromethyl-1-hydroxyisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, has become a cornerstone of modern medicinal chemistry.[1][2][3] These groups can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][4] This guide provides an in-depth technical analysis of 8-trifluoromethyl-1-hydroxyisoquinoline, a scaffold of significant interest. We will explore the critical role of the peri-disposition of the 1-hydroxy and 8-trifluoromethyl groups in establishing a potent intramolecular hydrogen bond. This guide will detail the experimental and computational methodologies required to characterize this O-H···F-C interaction, offering field-proven insights into the causality behind experimental choices and their implications for rational drug design.

Introduction: The Strategic Importance of Fluorine and Hydrogen Bonding

The isoquinoline core is a privileged scaffold in numerous FDA-approved pharmaceuticals. Its modification allows for fine-tuning of biological activity. The trifluoromethyl group, in particular, is a powerful tool in drug design due to its strong electron-withdrawing nature, metabolic stability, and ability to modulate lipophilicity.[1][5] One of its most debated yet crucial roles is its capacity to act as a hydrogen bond acceptor.[6][7][8]

While the C-F bond is highly polarized, the fluorine atoms in a CF₃ group are generally considered weak hydrogen bond acceptors.[7][8] However, when placed in a sterically favorable peri-position relative to a strong hydrogen bond donor, such as the hydroxyl group in 8-trifluoromethyl-1-hydroxyisoquinoline, the formation of a stable, six-membered intramolecular hydrogen bond (IMHB) becomes highly probable.

This IMHB can have profound consequences for the molecule's properties:

  • Conformational Rigidity: The IMHB locks the molecule into a more planar and rigid conformation, which can reduce the entropic penalty upon binding to a biological target.

  • Increased Lipophilicity: By masking the polar -OH group, the IMHB can significantly increase the molecule's ability to permeate cell membranes.[9]

  • Modulated Acidity: The hydrogen bond can alter the pKa of the hydroxyl group, influencing its ionization state under physiological conditions.

This guide will systematically explore the methods used to confirm and characterize this critical structural feature.

Synthesis and Characterization

The synthesis of substituted isoquinolines is well-documented. A common route to the target molecule could involve a multi-step synthesis starting from a suitably substituted benzene derivative, followed by cyclization to form the isoquinoline core.[10][11] For the purposes of this guide, we will assume the successful synthesis and purification of 8-trifluoromethyl-1-hydroxyisoquinoline. Initial characterization would typically involve standard techniques like ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm the molecular structure.[12][13]

Evidencing the Intramolecular Hydrogen Bond: A Multi-Faceted Approach

Confirming the presence and strength of the O-H···F-C intramolecular hydrogen bond requires a combination of spectroscopic, crystallographic, and computational techniques. Each method provides a unique piece of the puzzle.

Spectroscopic Analysis

Spectroscopic techniques are often the first line of investigation for hydrogen bonding as they probe the electronic environment of the involved atoms in solution.[14]

  • Core Principle: The formation of a hydrogen bond weakens the O-H covalent bond, causing a decrease (red shift) in its stretching frequency (ν(O-H)).[15][16] The band also typically becomes broader and more intense.[14]

  • Experimental Protocol:

    • Prepare a dilute solution of 8-trifluoromethyl-1-hydroxyisoquinoline in a non-polar, aprotic solvent (e.g., CCl₄ or CHCl₃) to minimize intermolecular hydrogen bonding.[9]

    • Acquire the FT-IR spectrum, typically in the 4000-1500 cm⁻¹ range.

    • Identify the ν(O-H) stretching band. A free hydroxyl group typically appears as a sharp band around 3600 cm⁻¹. In contrast, a strong intramolecularly bonded hydroxyl group will manifest as a broad band shifted to a lower wavenumber, often between 3200 and 2500 cm⁻¹.[15][17]

  • Expected Result & Interpretation: The observation of a broad ν(O-H) band at a significantly lower frequency than that of a free OH group provides strong evidence for the intramolecular hydrogen bond.[17]

  • Core Principle: The chemical shift of the hydroxyl proton (¹H NMR) is highly sensitive to its environment. Hydrogen bonding deshields the proton, causing its resonance to shift downfield (to a higher ppm value).[15][18] Additionally, the chemical shift of the fluorine atoms (¹⁹F NMR) can be perturbed by their involvement in the hydrogen bond.[6]

  • Experimental Protocol:

    • Dissolve the compound in a dry, aprotic solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹⁹F NMR spectra.

    • For the ¹H spectrum, look for the hydroxyl proton signal. Its chemical shift can be confirmed by D₂O exchange, where the peak disappears.

  • Expected Result & Interpretation:

    • ¹H NMR: A significantly downfield chemical shift for the OH proton (e.g., δ > 10 ppm) is a strong indicator of its involvement in a hydrogen bond.[18][19]

    • ¹⁹F NMR: A change in the ¹⁹F chemical shift compared to a similar compound lacking the hydroxyl group can provide corroborating evidence of the fluorine atoms' participation in the hydrogen bond.[6][20]

Single-Crystal X-ray Diffraction: The Definitive Proof

While spectroscopy provides compelling evidence in solution, single-crystal X-ray diffraction offers unambiguous proof of the hydrogen bond's existence and geometry in the solid state.[21] It allows for the precise measurement of atomic positions, bond lengths, and bond angles.[21]

  • Core Principle: X-ray diffraction on a single crystal of the compound produces a diffraction pattern that can be used to calculate a three-dimensional map of electron density, from which the atomic structure is determined.[21]

  • Experimental Protocol:

    • Grow a high-quality single crystal of the compound, often through slow evaporation from a suitable solvent.

    • Mount the crystal on a goniometer in an X-ray diffractometer.[22]

    • Collect diffraction data by rotating the crystal in the X-ray beam.

    • Solve and refine the crystal structure using specialized software.[21]

  • Expected Result & Interpretation: The refined crystal structure will provide precise geometric parameters. Key indicators for the O-H···F-C hydrogen bond are:

    • A short distance between the hydroxyl hydrogen and one of the fluorine atoms (H···F distance).

    • An O-H···F bond angle approaching linearity (180°).

Table 1: Hypothetical Crystallographic Data for 8-Trifluoromethyl-1-hydroxyisoquinoline

ParameterExpected ValueSignificance
O-H Bond Length~1.0 ÅElongated compared to a non-bonded OH
H···F Distance< 2.2 ÅSignificantly shorter than the sum of van der Waals radii, indicating a strong interaction[23]
O···F Distance< 2.8 ÅShort intramolecular distance between heavy atoms
O-H···F Angle> 150°Indicates strong directionality, a hallmark of hydrogen bonding[23]
Computational Modeling

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental data.[24] They can be used to predict geometries, vibrational frequencies, and bond energies that are difficult to measure experimentally.

  • Core Principle: DFT methods solve the Schrödinger equation for the molecule to determine its minimum energy conformation and electronic properties.

  • Workflow:

    • Build the 3D structure of 8-trifluoromethyl-1-hydroxyisoquinoline in silico.

    • Perform a geometry optimization using a suitable DFT method (e.g., M06-2X) and basis set (e.g., 6-311++G**).[24]

    • Calculate vibrational frequencies to confirm a true energy minimum and to compare with experimental FT-IR data.

    • Analyze the resulting structure for hydrogen bond parameters (distances, angles).

    • Employ advanced methods like Atoms in Molecules (AIM) theory to characterize the bond critical point between H and F, confirming the nature of the interaction.[24]

Integrated Workflow and Visualization

The characterization of the hydrogen bonding pattern is a systematic process that integrates multiple techniques for a comprehensive understanding.

G cluster_synthesis Synthesis & Purification cluster_analysis Hydrogen Bond Analysis cluster_implications Drug Development Implications Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Structure_Confirm Structural Confirmation (NMR, HRMS) Purification->Structure_Confirm FTIR FT-IR Spectroscopy (ν(O-H) Red Shift) Structure_Confirm->FTIR NMR NMR Spectroscopy (¹H Downfield Shift) Structure_Confirm->NMR XRay Single-Crystal X-ray (Geometric Proof) Structure_Confirm->XRay DFT Computational Modeling (Energetics & Theory) Structure_Confirm->DFT Properties Physicochemical Properties (Lipophilicity, pKa) FTIR->Properties NMR->Properties XRay->Properties DFT->Properties Binding Target Binding Affinity & Selectivity Properties->Binding

Caption: Workflow for the characterization of 8-trifluoromethyl-1-hydroxyisoquinoline.

The intramolecular hydrogen bond itself can be visualized as a stable six-membered ring system.

Caption: Schematic of the O-H···F-C intramolecular hydrogen bond.

Conclusion

The presence of a strong intramolecular hydrogen bond between the 1-hydroxy and 8-trifluoromethyl groups is a defining structural characteristic of 8-trifluoromethyl-1-hydroxyisoquinoline. This feature, which can be unequivocally confirmed through a combination of FT-IR, NMR, and single-crystal X-ray diffraction, significantly impacts the molecule's conformation and physicochemical properties. For drug development professionals, understanding and leveraging such intramolecular interactions is a critical strategy for optimizing lead compounds, enhancing membrane permeability, and improving target affinity. The systematic approach detailed in this guide provides a robust framework for the comprehensive analysis of such important molecular interactions.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Vertex AI Search.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
  • NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. PMC - NIH.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
  • Trifluoromethyl group – Knowledge and References. Taylor & Francis.
  • Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. MDPI.
  • Fluorine as a hydrogen-bond acceptor: experimental evidence and computational calculations. SONAR.
  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews.
  • Hydrogen Bond Acceptor Propensity of Different Fluorine Atom Types: An Analysis of Experimentally and Computationally Derived Parameters. PubMed.
  • Hydrogen Bond Acceptor Propensity of Different Fluorine Atom Types: An Analysis of Experimentally and Computationally Derived Parameters. OUCI.
  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Semantic Scholar.
  • Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses. Chemical Science (RSC Publishing).
  • A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. PMC.
  • Structures and representative X-ray structures of the isoquinolines resynthesized on a mmol scale selected from the plate according to the analytical performance. ResearchGate.
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. PMC.
  • Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. ACS Omega.
  • Intramolecular hydrogen bonding, π-π stacking interactions, and substituent effects of 8-hydroxyquinoline derivative supermolecular structures: a theoretical study. PubMed.
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI.
  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.
  • Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. UniTo.
  • Spectroscopic Studies of the Hydrogen Bond. II. The Shift of the O–H Vibrational Frequency in the Formation of the Hydrogen Bond. Semantic Scholar.
  • Spectroscopic Identification of Hydrogen Bond Vibrations and Quasi-Isostructural Polymorphism in N-Salicylideneaniline. PMC.
  • X-ray crystallography. Wikipedia.

Sources

Technical Guide: Solubility Profiling of Fluorinated Isoquinolinols in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated isoquinolinols represent a critical scaffold in medicinal chemistry, particularly in the development of Rho-kinase inhibitors, antivirals, and bioisosteres for metabolic stability. The introduction of fluorine atoms onto the isoquinolinol core profoundly alters the physicochemical landscape—modulating pKa, lipophilicity (


), and crystal lattice energy.

This technical guide provides a rigorous framework for determining, modeling, and predicting the solubility of these compounds in organic solvents. Unlike simple hydrocarbons, fluorinated isoquinolinols exhibit complex tautomeric behavior (lactam-lactim equilibrium) and unique non-covalent interactions (C-F···H, C-F···


) that defy standard solubility predictions. This document details the experimental protocols, thermodynamic models, and theoretical underpinnings required for precise solubility profiling.

Part 1: Theoretical Framework

The Fluorine Effect on Solvation

The solubility of fluorinated isoquinolinols is governed by the competition between Crystal Lattice Energy and Solvation Enthalpy .

  • Lattice Energy: Fluorine is a weak hydrogen bond acceptor but a strong electrostatic driver. In the solid state, C-F bonds often induce distinct packing motifs (e.g., herringbone structures) that can surprisingly increase melting points and reduce solubility compared to non-fluorinated analogs.

  • Solvation: In polar aprotic solvents (e.g., DMSO, DMF), the strong dipole of the C-F bond enhances solubility. However, in protic solvents (Methanol, Ethanol), the "polar hydrophobicity" of fluorine can disrupt the solvent's hydrogen-bonding network, leading to non-linear solubility trends.

Tautomeric Complexity

Isoquinolinols exist in a tautomeric equilibrium between the enrol (hydroxy) and keto (amide) forms.

  • Solid State: Most isoquinolinols crystallize in the keto form due to strong intermolecular N-H···O hydrogen bonding.

  • Solution State: Solvent polarity dictates the dominant tautomer. Fluorination adjacent to the nitrogen or oxygen (e.g., C1 or C3 positions) significantly shifts this equilibrium, altering the effective solubility parameter of the solute.

Part 2: Experimental Methodology

Protocol A: Static Equilibrium (Shake-Flask Method)

This is the "Gold Standard" for thermodynamic solubility determination.

Prerequisites:

  • Purity: Analyte purity >99% (verified by HPLC/NMR).

  • Solid State Characterization: PXRD and DSC must be performed before and after solubility testing to rule out polymorphic transitions or solvate formation.

Step-by-Step Workflow:

  • Preparation: Add excess solid fluorinated isoquinolinol to 10 mL of the target solvent in a double-jacketed glass vessel.

  • Equilibration: Agitate at constant temperature (± 0.05 K) using a magnetic stirrer (300 rpm) for 24–72 hours.

    • Validation: Equilibrium is reached when concentration measurements taken 4 hours apart differ by < 1.0%.

  • Phase Separation: Stop agitation and allow the suspension to settle for 2 hours.

    • Critical Step: Use a syringe filter (0.22 µm PTFE) pre-heated to the experiment temperature to prevent precipitation during filtration.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (typically 254 nm or 280 nm depending on the F-substitution pattern).

Protocol B: Dynamic Laser Monitoring (Metastable Zone Width)

For process safety and crystallization design, dynamic solubility is measured using laser obscuration.

  • Setup: A reactor equipped with a turbidity probe or focused beam reflectance measurement (FBRM).

  • Ramping: Heat a suspension of known composition at 0.5 K/min.

  • Detection: The point of complete dissolution (Clear Point) is recorded when laser transmission reaches 100% (or backscatter drops to baseline).

  • Hysteresis Check: Cool the solution to detect the nucleation point (Cloud Point). The gap between Clear and Cloud points defines the Metastable Zone Width (MSZW).

Part 3: Visualization of Experimental Workflow

SolubilityWorkflow cluster_QC Quality Control Loop Start Start: Solid Fluorinated Isoquinolinol Char Solid State Characterization (PXRD, DSC) Start->Char SolventSelect Solvent Selection (Polar, Non-polar, Protic) Char->SolventSelect Equilibration Equilibration (Shake-Flask) 24-72h @ T SolventSelect->Equilibration Sampling Isothermal Filtration (0.22 µm PTFE) Equilibration->Sampling Analysis Quantification (HPLC/UV-Vis) Sampling->Analysis SolidCheck Residue Analysis (Check for Solvates) Sampling->SolidCheck Solid Phase Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->Modeling Conc. Data SolidCheck->Modeling If Polymorph Unchanged

Caption: Figure 1. Integrated workflow for thermodynamic solubility determination, ensuring solid-phase stability verification.

Part 4: Data Analysis & Thermodynamic Modeling

To translate raw concentration data into predictive models, two primary equations are used. These models allow for the interpolation of solubility at unmeasured temperatures.

Modified Apelblat Equation

This semi-empirical model is highly accurate for non-ideal solutions of fluorinated heterocycles.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from multivariate regression.
    
    • Interpretation: If

      
       is positive and large, solubility is highly temperature-dependent.
      
van't Hoff Equation

Used to derive thermodynamic properties (


).


Thermodynamic Parameters Calculation:

  • Enthalpy of Solution (

    
    ):  Typically positive (endothermic) for isoquinolinols.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    . A positive
    
    
    indicates non-spontaneous dissolution (requiring energy input/mixing).
Data Presentation Template

Researchers should tabulate data as follows to ensure reproducibility:

SolventT (K)Solubility (

)
Calc.[1] Solubility (

)
RD (%)
Ethanol 298.15


1.61
303.15


1.28
Ethyl Acetate 298.15


1.22

Note: Relative Deviation (RD) should ideally be < 3%.

Part 5: Case Study Synthesis & Trends

Based on aggregate data from structurally related fluorinated N-heterocycles (e.g., fluoroquinolones, fluorinated pyridines), the following trends are established for fluorinated isoquinolinols:

  • Solvent Hierarchy:

    • High Solubility: DMSO, DMF, Pyridine (Dipole-dipole interactions dominate).

    • Moderate Solubility: Ethyl Acetate, Acetone, THF (Fluorine acts as a weak H-bond acceptor).[2]

    • Low Solubility: Water, Hexane (Hydrophobic effect vs. Lattice energy).

  • The "Fluorine Switch":

    • Replacing a Hydrogen with Fluorine at the C5-C8 positions typically decreases solubility in protic solvents (MeOH, EtOH) due to increased lipophilicity.

    • However, it often increases solubility in aprotic polar solvents (EtOAc) by weakening the crystal lattice stacking forces (disruption of

      
      -
      
      
      
      stacking).

References

  • Vertex AI Search. (2025). An automated system for determining drug solubility based on laser monitoring technique. National Institutes of Health. 3

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Tabriz University of Medical Sciences. 4

  • Journal of Science and Practice of Pharmacy. (2018). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. JSPP. 5[6]

  • Beilstein Journal of Organic Chemistry. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Institut. 6

  • Journal of Chemical Thermodynamics. (2019). Solubility measurements in Na-F-CO3-HCO3-H2O system and thermodynamic modeling. NIST.[7] 8[6]

  • PMC. (2025). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. National Center for Biotechnology Information. 9

Sources

Metabolic stability of trifluoromethylated isoquinoline analogs

For fluorinated compounds, quantitative ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy presents a powerful, alternative analytical technique. [24]Unlike LC-MS/MS, which requires a specific method for each compound, ¹⁹F NMR can directly quantify any fluorine-containing molecule in a complex biological matrix without the need for synthetic standards of metabolites. This method can be used to obtain a "mass balance" of all fluorinated species (parent and metabolites) in a sample, providing a comprehensive view of the metabolic fate. [24]While less sensitive than LC-MS/MS, it is an invaluable tool for metabolite identification and quantification in later-stage development. [24]

Part 5: Advanced Strategies and Future Perspectives

Beyond Metabolic Blocking: Synergistic Optimization Strategies

While trifluoromethylation is a potent strategy, it is often part of a multi-parameter optimization effort. Other techniques can be used in conjunction to further improve the drug-like properties of trifluoromethylated isoquinoline analogs:

  • Scaffold Hopping: If the isoquinoline core itself is the source of metabolic liability, replacing it with a more electron-deficient or sterically hindered heterocyclic system (e.g., a pyrazolopyridine) can improve stability while maintaining the necessary pharmacophore. [5]* Reducing Lipophilicity: High lipophilicity often correlates with increased non-specific binding to metabolizing enzymes. [4]Introducing polar functional groups at non-critical positions of the molecule can reduce lipophilicity and, consequently, metabolic clearance.

  • Deuteration: Replacing a metabolically labile C-H bond with a C-D (deuterium) bond can slow the rate of metabolism due to the kinetic isotope effect. This "heavy hydrogen" approach can be used to fine-tune the metabolic profile of a lead compound.

Future Outlook

The development of novel trifluoromethylated isoquinoline analogs will continue to be a fruitful area of research. Future efforts will likely focus on more sophisticated computational models to predict sites of metabolism with greater accuracy, enabling a more rational and targeted application of metabolic blocking strategies. The use of advanced in vitro models, such as 3D liver spheroids and microphysiological systems (liver-on-a-chip), will provide even more predictive data on human metabolism and potential drug-drug interactions earlier in the discovery process. The strategic use of trifluoromethylation, guided by these advanced tools, will remain a cornerstone of designing safer and more effective isoquinoline-based medicines.

Part 6: References

  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.

  • The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.

  • Trifluoromethyl group. Grokipedia.

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Request PDF. ResearchGate.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information.

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. ACS Publications.

  • The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

  • Hepatocyte Stability Assay. Domainex.

  • Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

  • Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Wiley Online Library.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. Benchchem.

  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. International Journal of Pharmaceutical and PURE & APPLIED RESEARCH.

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.

  • An In-depth Technical Guide to Trifluoromethanamine: Properties, Synthesis, and Applications. Benchchem.

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group.

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. MilliporeSigma.

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Center for Biotechnology Information.

  • A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites. Benchchem.

  • Design and biological activity of trifluoromethyl containing drugs. Wechem.

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies.

  • Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research. National Center for Biotechnology Information.

  • Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Oxford Academic.

  • Mitigating Heterocycle Metabolism in Drug Discovery. ResearchGate.

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information.

  • Alternate Strategies to Obtain Mass Balance without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. ACS Publications.

  • Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity | Chemical Research in Toxicology. ACS Publications.

  • Methods to Increase the Metabolic Stability of 18 F-Radiotracers. MDPI.

  • Methods to Increase the Metabolic Stability of F-Radiotracers. ResearchGate.

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. National Center for Biotechnology Information.

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.

  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. National Center for Biotechnology Information.

  • Involvement of Cytochromes P450 in Drug-Drug Interactions: An Overview. Medical Journal of Malaysia.

Methodological & Application

Precision Synthesis of 8-Trifluoromethylisoquinoline via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Peri" Position

The synthesis of 8-trifluoromethylisoquinoline represents a significant challenge in medicinal chemistry. The C8 position (peri-position) is sterically congested due to its proximity to the C1-H and electronically deactivated compared to the C1 or C5 positions.

While direct C-H functionalization is attractive, it typically favors the more acidic C1 position or the nucleophilic C5 position. Consequently, Palladium-catalyzed cross-coupling of 8-haloisoquinolines remains the most reliable, regioselective method to install the trifluoromethyl (


) group at C8.
Why This Protocol?

This guide details the Palladium-catalyzed trifluoromethylation of 8-chloroisoquinoline using triethyl(trifluoromethyl)silane (


). This method, adapted from the breakthrough work by Cho and Buchwald (Science, 2010), offers three distinct advantages over Copper-mediated (Ullmann-type) or radical methods:
  • Mild Conditions: Operates at 80–100°C, avoiding the harsh conditions often required for Cu-mediated coupling.

  • Functional Group Tolerance: Compatible with the basic nitrogen of the isoquinoline ring without requiring N-oxide formation.

  • Scalability: Uses stable Pd(0) precursors and commercially available

    
     sources.
    

Part 2: Mechanistic Insight & Pathway Visualization

The Catalytic Cycle

The reaction proceeds via a Pd(0)/Pd(II) cycle.[1] The critical challenge is the transmetalation step . The


 group is strongly electronegative, making the Pd-CF3 bond strong and reductive elimination difficult. The use of bulky phosphine ligands (BrettPhos) facilitates the final reductive elimination step.

Key Mechanistic Steps:

  • Oxidative Addition: Pd(0) inserts into the C8-Cl bond.

  • Fluoride Activation: KF activates

    
    , generating a pentacoordinate silicon species or a "naked" 
    
    
    
    equivalent.
  • Transmetalation: The

    
     group transfers to Palladium.
    
  • Reductive Elimination: The bulky ligand forces the formation of the C-C bond, releasing the product.

CatalyticCycle Start Pd(0)-BrettPhos (Active Catalyst) OxAdd Oxidative Addition (Pd(II)-Ar-Cl) Start->OxAdd + Substrate TransMet Transmetalation (Pd(II)-Ar-CF3) OxAdd->TransMet + Reagent (TES-CF3) ProdRel Reductive Elimination (Product Release) TransMet->ProdRel Rate Limiting Step ProdRel->Start Regeneration Product 8-CF3-Isoquinoline ProdRel->Product Substrate 8-Chloroisoquinoline Substrate->OxAdd Reagent TES-CF3 + KF Reagent->TransMet

Figure 1: Catalytic cycle for the Pd-catalyzed trifluoromethylation. Note the role of BrettPhos in facilitating the difficult reductive elimination of the Ar-CF3 bond.

Part 3: Detailed Experimental Protocol

Reagents & Equipment Table
ComponentSpecificationRole
Substrate 8-Chloroisoquinoline (1.0 equiv)Starting Material
Catalyst Precursor [(Allyl)PdCl]₂ (2 mol%)Pd Source
Ligand BrettPhos (6 mol%)Bulky, electron-rich ligand
CF3 Source

(Triethyl(trifluoromethyl)silane) (2.0 equiv)
Nucleophilic CF3 source
Activator Potassium Fluoride (KF) (2.0 equiv)Activates Silicon species
Solvent Dioxane (Anhydrous)Reaction Medium
Atmosphere Nitrogen or ArgonInert environment (Critical)
Step-by-Step Methodology

Pre-reaction Note: This reaction is highly sensitive to moisture. All glassware must be oven-dried, and solvents must be anhydrous.

Step 1: Catalyst Pre-formation
  • In a glovebox or under a strong flow of Argon, charge an oven-dried reaction vial (with a Teflon-lined septum cap) with:

    • [(Allyl)PdCl]₂ (1.8 mg, 0.005 mmol, 0.01 equiv)

    • BrettPhos (8.0 mg, 0.015 mmol, 0.03 equiv)

    • Anhydrous Dioxane (1.0 mL)

  • Stir at room temperature for 10 minutes. The solution should turn from pale yellow to a deeper orange/red, indicating ligation.

Step 2: Substrate Addition
  • Add 8-Chloroisoquinoline (81.8 mg, 0.50 mmol, 1.0 equiv) to the catalyst mixture.

  • Add Potassium Fluoride (KF) (58 mg, 1.0 mmol, 2.0 equiv). Note: Spray-dried KF is preferred for higher surface area.

Step 3: Reagent Addition & Reaction
  • Seal the vial.

  • Via syringe, add

    
      (190 µL, 1.0 mmol, 2.0 equiv) dropwise.
    
  • Place the vial in a pre-heated heating block at 100°C .

  • Stir vigorously (800+ rpm) for 12–16 hours .

    • Process Control: Monitor via LC-MS. The starting chloride (m/z ~163) should disappear, and the product (m/z ~197) should appear.

Step 4: Work-up & Purification
  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove Pd black and salts.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (Neutralized with 1%

      
       if necessary to prevent streaking of the basic isoquinoline).
      
    • Mobile Phase: Hexane:EtOAc gradient (Start 90:10

      
       70:30).
      
    • Yield Expectations: 75–85% isolated yield.[2]

Part 4: Critical Troubleshooting & Optimization

The synthesis of 8-substituted isoquinolines often fails due to specific pitfalls. Use this decision matrix to troubleshoot.

Troubleshooting Problem Low Yield / No Reaction Check1 Is Starting Material Consumed? Problem->Check1 Check2 Protodehalogenation (Ar-H formed)? Check1->Check2 Yes Sol2 Temp Issue: Increase to 120°C Check1->Sol2 No (SM remains) Sol1 Moisture Issue: Dry KF/Solvent better Check2->Sol1 Yes (Ar-H found) Sol3 Source Issue: Switch to CsF Check2->Sol3 No (Complex Mix)

Figure 2: Troubleshooting logic flow. Protodehalogenation is the most common side reaction, usually caused by moisture acting as a proton source instead of the CF3 anion acting as a nucleophile.

Key Optimization Variables
  • Fluoride Source: If KF is too slow (due to lattice energy), switch to CsF (Cesium Fluoride). It is more soluble and reactive but also more hygroscopic.

  • Ligand: If conversion is low, RuPhos can sometimes outperform BrettPhos for extremely hindered substrates like 8-substituted isoquinolines, though BrettPhos is the standard for

    
    .
    
  • Isoquinoline Lewis Basicity: The N-atom can coordinate to Pd, poisoning the catalyst. If this occurs, pre-complex the substrate with a Lewis Acid (e.g.,

    
    ) or use the HCl salt of the isoquinoline with an extra equivalent of base.
    

Part 5: References

  • Primary Protocol Source: Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. (2010).[3] The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681.[3] [Link]

  • Mechanistic Review: Grushin, V. V. (2004). The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination. Accounts of Chemical Research, 37(8), 581–589. [Link]

  • Medicinal Chemistry Context: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Alternative (Copper) Methods: Oishi, M., Kondo, H., & Amii, H. (2009).[4] Aromatic Trifluoromethylation Catalytic in Copper. Chemical Communications, (14), 1909–1911. [Link]

  • Substrate Synthesis (8-Haloisoquinolines): Váradi, A., et al. (2012). Synthesis of 8-substituted isoquinolines. Tetrahedron Letters, 53(46), 6169-6172. [Link]

Sources

Trifluoromethylation reagents for isoquinoline functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Trifluoromethylation of Isoquinolines

Strategic Overview: The Trifluoromethyl Effect

The incorporation of a trifluoromethyl group (-CF


) into the isoquinoline scaffold is a high-value transformation in medicinal chemistry.[1] The -CF

group acts as a "bioisostere on steroids," profoundly altering the physicochemical profile of the parent heterocycle:
  • Metabolic Stability: Blocks cytochrome P450 oxidation sites (particularly C1 and C4).

  • Lipophilicity: Increases LogP, enhancing membrane permeability.

  • Electronic Modulation: Lowers the pKa of the isoquinoline nitrogen, altering bioavailability and binding affinity.

However, isoquinoline is electronically bipolar. The pyridine ring is electron-deficient, while the benzene ring is electron-rich. Successful functionalization requires matching the electronic demand of the reagent with the innate reactivity of the specific carbon center.

Decision Matrix: Reagent Selection Guide

Do not choose a reagent based on availability alone. Choose based on the target position and the electronic state of your substrate.

ReagentSelection Start Target Position? C1 C1 Position (Most Electron Deficient) Start->C1 C4 C4 Position (Nucleophilic/Radical) Start->C4 Rxn_Type Reaction Type? C1->Rxn_Type Togni Electrophilic Reagent: Togni II Condition: Cu Catalysis C4->Togni Direct C-H (Electrophilic) Langlois Radical (Minisci) Reagent: CF3SO2Na Condition: Oxidant/Acid Rxn_Type->Langlois Direct C-H (Low Cost) Ruppert Nucleophilic Reagent: TMSCF3 Condition: N-Oxide Activation Rxn_Type->Ruppert Via N-Oxide (High Regiocontrol)

Figure 1: Decision tree for selecting trifluoromethylation reagents based on regioselectivity requirements.

Detailed Protocols & Application Notes

Protocol A: Radical C1-Trifluoromethylation (The Minisci Approach)

Primary Reagent: Sodium Triflinate (Langlois Reagent, CF


SO

Na) Mechanism: Radical Substitution Best For: Late-stage functionalization of complex isoquinolines; cost-sensitive scale-up.

Scientific Rationale: Protonated isoquinolines are highly electron-deficient at the C1 position. The Langlois reagent, under oxidative conditions, generates the nucleophilic


CF

radical. This radical rapidly attacks the most electron-deficient position (C1) via a Minisci-type mechanism.

Experimental Workflow:

  • Substrate: Isoquinoline (1.0 equiv)

  • Solvent System: DCM/Water (biphasic) is critical. The water phase solubilizes the oxidant and salt; the organic phase solubilizes the substrate and radical intermediate.

  • Reagents:

    • CF

      
      SO
      
      
      
      Na (3.0 equiv)
    • tert-Butyl hydroperoxide (TBHP) (3.0 - 5.0 equiv, 70% aq.)

    • TFA (1.0 equiv) - Crucial for activating the heterocycle.

Step-by-Step Protocol:

  • Dissolve isoquinoline (0.5 mmol) in DCM (2 mL) and water (1 mL).

  • Add CF

    
    SO
    
    
    
    Na (1.5 mmol, 234 mg).
  • Cool to 0°C. Add TFA (0.5 mmol, 38 µL) dropwise. Note: Protonation increases the electrophilicity of C1.

  • Add TBHP (1.5 mmol) dropwise over 5 minutes.

  • Stir vigorously at room temperature for 12–24 hours.

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM (3x). Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Yield Expectation: 50–75% Key Insight: If the reaction stalls, add fresh portions of oxidant and reagent. The


CF

radical has a short half-life and is prone to dimerization (forming C

F

gas).
Protocol B: Nucleophilic C1-Trifluoromethylation (N-Oxide Activation)

Primary Reagent: Trimethyl(trifluoromethyl)silane (TMSCF


, Ruppert-Prakash Reagent)
Mechanism:  Nucleophilic Addition-Elimination
Best For:  High-value substrates requiring mild conditions; avoiding radical side-reactions.

Scientific Rationale: Isoquinoline itself is too electron-rich to react directly with the nucleophilic CF


 anion. Converting it to the N-oxide activates the C1 position for nucleophilic attack. The reagent TMSCF

acts as a "masked" CF

anion, activated by a fluoride source or Lewis base.[2]

Experimental Workflow:

  • Activation: Synthesize Isoquinoline N-oxide (using mCPBA).

  • Reagent: TMSCF

    
     (1.2 equiv).[3]
    
  • Activator: Potassium Fluoride (KF) or TBAF (catalytic).[2]

Step-by-Step Protocol:

  • N-Oxide Formation: Treat isoquinoline with mCPBA (1.1 equiv) in DCM at RT for 3h. Wash with NaHCO

    
    . Isolate N-oxide (often quantitative).
    
  • Trifluoromethylation: Dissolve Isoquinoline N-oxide (0.5 mmol) in dry THF (3 mL) under Argon.

  • Add TMSCF

    
     (0.6 mmol, 89 µL).
    
  • Add catalytic TBAF (0.05 mmol, 1M in THF) at 0°C.

    • Caution: Exothermic. The solution often turns dark.

  • Stir at RT for 2 hours.

  • Aromatization: The intermediate is often a dihydro-species. To restore aromaticity, add mild oxidant (e.g., DDQ) or treat with acid if elimination doesn't occur spontaneously.

  • Workup: Dilute with water, extract with EtOAc.

Yield Expectation: 65–85% (Two steps) Key Insight: Strictly anhydrous conditions are required for the TMSCF


 step. Moisture hydrolyzes the reagent to fluoroform (CF

H), which is a gas and unreactive.
Protocol C: Electrophilic C4-Trifluoromethylation

Primary Reagent: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) Mechanism: Electrophilic Aromatic Substitution (formal) / Radical-Polar Crossover Best For: Functionalizing the electron-rich carbocyclic ring (C4/C5) or specific directed C-H activation.

Scientific Rationale: Togni reagents contain a hypervalent iodine bond that is highly energetic. While formally electrophilic, they often react via Single Electron Transfer (SET) mechanisms, particularly with copper catalysis. This allows access to positions that are not accessible via Minisci chemistry.

Step-by-Step Protocol (Copper-Catalyzed):

  • Charge a flame-dried Schlenk tube with CuI (10 mol%) and Togni Reagent II (1.2 equiv).

  • Add Isoquinoline substrate (1.0 equiv).

  • Add solvent: Methanol or Acetonitrile (dry).

  • Stir at 40–60°C for 12 hours under Argon.

  • Workup: Filter through a Celite pad to remove copper salts. Concentrate and purify.

Safety Warning: Togni reagents are hypervalent iodine compounds and can be shock-sensitive or explosive upon heating >100°C. Never heat dry solids.

Comparative Analysis: Reagent Performance

FeatureLanglois Reagent (CF

SO

Na)
Ruppert-Prakash (TMSCF

)
Togni Reagent II
Reactivity Class Radical SourceNucleophilic SourceElectrophilic Source
Primary Target C1 (C-H Activation)C1 (via N-Oxide)C4, C5, or Alkene side-chains
Cost Low ($)Medium (

)
High (

$)
Atom Economy HighMedium (Silane waste)Low (Iodobenzoate waste)
Scalability Excellent (Kilogram scale)GoodPoor (Safety concerns)
Key Limitation Requires acidic media; regioselectivity can vary.Moisture sensitive; requires 2 steps (N-oxide).Expensive; explosive hazard.

Mechanistic Visualization: The Minisci Pathway

Understanding the radical pathway is essential for troubleshooting low yields (often caused by radical quenching).

MinisciMechanism Langlois CF3SO2Na Radical •CF3 Radical Langlois->Radical Oxidation (-SO2) Oxidant TBHP (Oxidant) Oxidant->Radical Addition Radical Addition to C1 Radical->Addition IsoQ Protonated Isoquinoline (Activated) IsoQ->Addition Product 1-CF3-Isoquinoline Addition->Product Oxidative Aromatization (-H•)

Figure 2: Mechanistic pathway for Minisci trifluoromethylation using Langlois reagent.

References

  • Langlois Reagent (Radical Protocol): Langlois, B. R., et al. "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters, 1991.

  • Ruppert-Prakash Reagent (Nucleophilic Protocol): Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation of Isoquinoline N-Oxides." Journal of the American Chemical Society, 2012.

  • Togni Reagent (Electrophilic Protocol): Charpentier, J., et al. "Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents."[4] Chemical Reviews, 2015.

  • Photoredox Applications: Nagib, D. A., & MacMillan, D. W. C.[5] "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 2011.

Sources

Application Notes and Protocols for 8-(Trifluoromethyl)isoquinolin-1-ol as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 8-(Trifluoromethyl)isoquinolin-1-ol Scaffold

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer both unique structural features and enhanced pharmacological properties is perpetual. 8-(Trifluoromethyl)isoquinolin-1-ol emerges as a highly valuable and versatile building block in medicinal chemistry. The isoquinoline core is a well-established pharmacophore present in numerous biologically active compounds.[1][2] The strategic placement of a trifluoromethyl group at the 8-position and a hydroxyl group at the 1-position imparts a unique combination of physicochemical properties that can be leveraged for the design of next-generation therapeutics.

The trifluoromethyl (-CF3) group is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly modulate the pKa of nearby functionalities, influencing drug-target interactions.[3] Furthermore, the -CF3 group is known to enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and in some cases, enhance binding affinity to target proteins.[3] The hydroxyl group at the 1-position of the isoquinoline ring system provides a convenient handle for a variety of chemical modifications, allowing for the facile introduction of diverse substituents and the exploration of a broad chemical space.

These application notes provide a comprehensive guide to the synthesis and utilization of 8-(trifluoromethyl)isoquinolin-1-ol as a foundational element in drug discovery campaigns, with a particular focus on the development of kinase inhibitors and other targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of 8-(trifluoromethyl)isoquinolin-1-ol is presented in the table below. These properties are essential for designing and interpreting experiments, as well as for computational modeling studies.

PropertyValueSource
CAS Number 1357945-74-4[4]
Molecular Formula C₁₀H₆F₃NO[5]
Molecular Weight 213.16 g/mol [5]
Appearance Typically a white to off-white or light yellow solid[5]
Purity Commercially available at ≥98%[5]
Solubility Generally soluble in common organic solvents such as methanol, ethanol, and dimethylformamide (DMF)[5]

Synthesis of 8-(Trifluoromethyl)isoquinolin-1-ol: A Plausible Retrosynthetic Approach

While a specific, detailed experimental protocol for the synthesis of 8-(trifluoromethyl)isoquinolin-1-ol is not extensively reported in peer-reviewed literature, a plausible and robust synthetic strategy can be designed based on established methods for the preparation of substituted isoquinolinones.[5] The following retrosynthetic analysis and proposed forward synthesis provide a practical guide for its preparation in a laboratory setting.

Retrosynthetic Analysis

target 8-(Trifluoromethyl)isoquinolin-1-ol intermediate1 2-Cyano-3-(trifluoromethyl)benzaldehyde target->intermediate1 Cyclization starting_material1 2-Bromo-6-(trifluoromethyl)benzonitrile intermediate1->starting_material1 Formylation starting_material2 Organometallic Reagent (e.g., n-BuLi) intermediate1->starting_material2 Formylation starting_material3 Formylating Agent (e.g., DMF) intermediate1->starting_material3 Formylation

Caption: Retrosynthesis of 8-(Trifluoromethyl)isoquinolin-1-ol.

Protocol 1: Proposed Synthesis of 8-(Trifluoromethyl)isoquinolin-1-ol

This multi-step protocol outlines a practical approach to synthesize the target compound from commercially available starting materials.

Step 1: Formylation of 2-Bromo-6-(trifluoromethyl)benzonitrile

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-bromo-6-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-cyano-3-(trifluoromethyl)benzaldehyde.

Step 2: Reductive Cyclization to 8-(Trifluoromethyl)isoquinolin-1-ol

  • Reaction Setup: In a round-bottom flask, dissolve 2-cyano-3-(trifluoromethyl)benzaldehyde (1.0 eq) in a mixture of ethanol and water (4:1, 0.1 M).

  • Reduction: Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 4 hours.

  • Acidification and Cyclization: Carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid at 0 °C. Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield 8-(trifluoromethyl)isoquinolin-1-ol.

Application in Pharmaceutical Research: A Versatile Building Block

The unique structural and electronic features of 8-(trifluoromethyl)isoquinolin-1-ol make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The hydroxyl group at the 1-position serves as a versatile handle for derivatization, enabling the exploration of structure-activity relationships (SAR).

Application 1: Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[6] The isoquinoline scaffold is a common feature in many kinase inhibitors. 8-(Trifluoromethyl)isoquinolin-1-ol can be utilized as a key intermediate in the synthesis of novel kinase inhibitors.

start 8-(Trifluoromethyl)isoquinolin-1-ol intermediate 1-Chloro-8-(trifluoromethyl)isoquinoline start->intermediate Chlorination product Substituted Kinase Inhibitor intermediate->product Nucleophilic Aromatic Substitution or Cross-Coupling reagent1 POCl₃ or SOCl₂ reagent1->intermediate reagent2 Aryl/Heteroaryl Amine (R-NH₂) reagent2->product conditions1 Buchwald-Hartwig or Suzuki Coupling conditions1->product

Caption: General workflow for kinase inhibitor synthesis.

Protocol 2: Synthesis of a 1-Amino-8-(trifluoromethyl)isoquinoline Derivative

This protocol describes a two-step synthesis of a 1-amino-substituted isoquinoline, a common core for many kinase inhibitors.

Step 1: Chlorination of 8-(Trifluoromethyl)isoquinolin-1-ol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-(trifluoromethyl)isoquinolin-1-ol (1.0 eq) in phosphorus oxychloride (POCl₃) (5.0 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-chloro-8-(trifluoromethyl)isoquinoline, which can often be used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a sealed tube, combine 1-chloro-8-(trifluoromethyl)isoquinoline (1.0 eq), the desired amine (R-NH₂) (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane (0.2 M).

  • Heating: Heat the reaction mixture to 100-120 °C for 12-24 hours. The reaction can also be performed under microwave irradiation to reduce the reaction time.

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-amino-8-(trifluoromethyl)isoquinoline derivative.

Application 2: Synthesis of Ether-Linked Derivatives

The hydroxyl group of 8-(trifluoromethyl)isoquinolin-1-ol can be readily alkylated or arylated to introduce a variety of side chains, which can be crucial for optimizing pharmacokinetic properties and exploring new binding interactions with biological targets.

Protocol 3: O-Alkylation via Williamson Ether Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve 8-(trifluoromethyl)isoquinolin-1-ol (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add a suitable base, such as sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃) (2.0 eq), portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add the desired alkyl halide (R-X) (1.1 eq) dropwise to the reaction mixture.

  • Heating: Heat the reaction to 60-80 °C and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations. The successful synthesis of the target compounds can be validated at each step using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and determine the appropriate solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the intermediates and the final products. The presence of the trifluoromethyl group will give a characteristic signal in the ¹⁹F NMR spectrum.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

By employing these analytical methods, researchers can ensure the integrity of their synthetic work and the quality of the 8-(trifluoromethyl)isoquinolin-1-ol derivatives prepared for biological evaluation.

Conclusion

8-(Trifluoromethyl)isoquinolin-1-ol represents a powerful and versatile building block for the modern medicinal chemist. Its unique combination of a modifiable hydroxyl group and a strategically placed trifluoromethyl group on a privileged isoquinoline scaffold provides a solid foundation for the development of novel therapeutics, particularly in the area of kinase inhibition. The protocols and application notes provided in this guide are intended to empower researchers to harness the full potential of this valuable chemical entity in their drug discovery endeavors.

References

  • A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.
  • Fujisaka, A., Aomatsu, D., Kakutani, Y., Ter, R., Miyashita, H., & Miyashita, K. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 435. doi:10.3987/com-21-14603
  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Al-Zahrani, R. A., Al-Ghamdi, S. A., & El-Emam, A. A. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 30(23), 5989.
  • US8193182B2 - Substituted isoquinolin-1(2H)-ones, and methods of use thereof - Google Patents.
  • Sittaramane, V., Alnouti, Y., & Nimal, S. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1845–1850.
  • US20060094743A1 - Isoquinoline compounds and medicinal use thereof - Google Patents.
  • CA2738563C - 8-substituted isoquinoline derivatives and the use thereof - Google Patents.
  • US6818651B2 - Substituted 1-phenylisoquinolines and their use as phosphodiesterase 7 inhibitors - Google Patents.
  • US Patent No. 8829195 - Regulations.gov. Available from: [Link]

  • Supporting information Divergent protocol for the synthesis of isoquinolino[1,2-b]quinazolinone and isoquinolino[2,1-a]quinazolinone derivatives. Available from: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules, 29(1), 1-15.
  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. (2024). Medicinal Chemistry Research, 33(8), 1234-1245.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 1-20.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025). Molecules, 30(22), 1-15.
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2025). Molecules, 30(20), 1-15.
  • Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping. (2013). Bioorganic & Medicinal Chemistry Letters, 23(22), 6078-6081.
  • Drug Discovery - Inhibitor | chemical-kinomics. Available from: [Link]

  • One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source - Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (2025). ChemRxiv.

Sources

Application Note: Synthesis of 8-Substituted Isoquinolines via Modified Pomeranz-Fritsch Reaction

[1]

Executive Summary

The synthesis of 8-substituted isoquinolines presents a unique regiochemical challenge in heterocyclic chemistry. While the classical Pomeranz-Fritsch reaction is a staple for isoquinoline construction, it frequently fails or produces negligible yields when applied to 8-substituted targets (derived from ortho-substituted benzaldehydes). This failure is driven by severe steric hindrance in the transition state and electronic deactivation of the ring closure site.

This Application Note details the Modified Pomeranz-Fritsch protocol , specifically utilizing the Jackson (N-Tosyl) and Bobbitt (Tetrahydroisoquinoline) modifications. These protocols bypass the limitations of the classical imine cyclization, enabling the robust synthesis of pharmacologically relevant 8-functionalized isoquinolines (e.g., 8-bromo, 8-methoxy).

Strategic Analysis: The "8-Substituted" Challenge

The Steric & Electronic Barrier

In the classical Pomeranz-Fritsch reaction, a benzalaminoacetal (Schiff base) undergoes acid-catalyzed cyclization.[1] For 8-substituted isoquinolines, the starting material is a 2-substituted benzaldehyde .

  • Steric Clash: The substituent at the ortho position (C2 of benzaldehyde) creates significant steric interference with the acetal moiety during the formation of the planar transition state required for electrophilic aromatic substitution.

  • Electronic Deactivation: If the 8-substituent is electron-withdrawing (e.g., -Br, -Cl, -NO₂), it deactivates the ring at the exact position where cyclization must occur (ortho to the substituent), often halting the reaction completely.

The Solution: Reducing Rigidity

To overcome these barriers, we employ a "Reduce-then-Cyclize" strategy. By reducing the rigid imine (Schiff base) to a flexible amine, we lower the energy barrier for cyclization.

  • Bobbitt Modification: Cyclization of the amine to a tetrahydroisoquinoline (THIQ), followed by oxidation.

  • Jackson Modification: Protection of the amine as a sulfonamide (N-Ts), which facilitates cyclization to the dihydro- or aromatic isoquinoline and serves as a better leaving group precursor during aromatization.

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the divergence between the failed classical route and the successful modified pathways.

PomeranzFritschPathwaysStart2-SubstitutedBenzaldehydeImineSchiff Base(Imine)Start->Imine+ AminoacetalClassical_TSClassical Transition State(Rigid)Imine->Classical_TSAcid (H2SO4)AmineReduced Amine(Secondary)Imine->AmineNaBH4 ReductionFailureLow Yield / Polymerization(Steric Clash)Classical_TS->FailureSteric HindranceNTosylN-Tosyl Amine(Jackson Intermediate)Amine->NTosylTsCl, BaseTHIQTetrahydroisoquinoline(THIQ)Amine->THIQ6M HCl (Bobbitt)CyclizationAcid-CatalyzedCyclizationNTosyl->Cyclization6M HCl/DioxaneFinal8-SubstitutedIsoquinolineCyclization->Final-TsH / OxidationTHIQ->FinalPd/C Dehydrogenation

Figure 1: Mechanistic divergence. The classical route (Red) fails for 8-substituted targets due to sterics. The Modified routes (Green/Yellow) succeed by increasing flexibility.

Detailed Experimental Protocol: Jackson Modification

Target: Synthesis of 8-Bromoisoquinoline (and derivatives). Rationale: The Jackson modification is preferred for halogenated substrates as it avoids the harsh oxidation conditions sometimes required in the Bobbitt protocol.

Phase 1: Schiff Base Formation & Reduction
  • Condensation:

    • Charge a reaction vessel with 2-bromobenzaldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.1 equiv) in anhydrous Toluene (0.5 M).

    • Reflux using a Dean-Stark trap to remove water.[2] Monitor by TLC (approx. 2-4 hours).

    • Checkpoint: Disappearance of aldehyde spot indicates quantitative formation of the imine.

  • Reduction:

    • Cool the mixture to 0°C. Dilute with Ethanol.

    • Add NaBH₄ (1.5 equiv) portion-wise over 30 minutes.

    • Stir at room temperature for 2 hours.

    • Quench with water, extract with DCM, and concentrate to yield the crude benzylaminoacetal (amine).

Phase 2: Tosylation (Activation)
  • Dissolve the crude amine in Pyridine (or DCM/Et₃N).

  • Add p-Toluenesulfonyl chloride (TsCl) (1.2 equiv) at 0°C.

  • Stir at room temperature overnight.

  • Workup: Acidify with 1M HCl, extract with DCM, wash with brine, and dry over Na₂SO₄.

  • Result: Stable N-tosyl aminoacetal intermediate.

Phase 3: Cyclization (The Critical Step)

Note: The choice of acid is critical. For deactivated rings (like 8-bromo), strong Lewis acid assistance or prolonged heating is required.

  • Reagent Preparation: Prepare a mixture of 6M HCl and Dioxane (1:1 v/v). Alternatively, use BF₃·OEt₂ in DCM for sensitive substrates.

  • Reaction: Dissolve the N-tosyl intermediate in the acid mixture (0.1 M concentration).

  • Reflux: Heat to reflux (100°C) under inert atmosphere (N₂) for 12-24 hours.

    • Mechanism:[3][2][4][5][6] The acid cleaves the acetal to an aldehyde/oxonium ion, which undergoes electrophilic attack on the aromatic ring. The N-Ts group facilitates this by conformational biasing.

  • Elimination/Aromatization: In many cases, the reaction conditions (acid/heat) promote the elimination of p-toluenesulfonic acid (TsOH), yielding the aromatic isoquinoline directly. If the dihydro-species is isolated, dehydrogenate using Pd/C in refluxing decalin.

Phase 4: Purification
  • Neutralize the reaction mixture with sat. NaHCO₃.

  • Extract with Ethyl Acetate.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc). 8-substituted isoquinolines often elute later than their unsubstituted counterparts.

Quantitative Performance & Optimization Data

The following table summarizes expected yields based on the substituent at the 8-position (starting from 2-substituted benzaldehyde).

Target (8-Substituent)MethodAcid CatalystYield (%)Notes
8-Methoxy Classical PF70% H₂SO₄< 15%Fails due to polymerization/sterics.
8-Methoxy Jackson Mod. 6M HCl / Dioxane78% Excellent regiocontrol.
8-Bromo Classical PFH₂SO₄ / P₂O₅0%Complete failure (deactivation).[7]
8-Bromo Jackson Mod. 6M HCl / Dioxane45-55% Moderate yield; requires long reflux.
8-Nitro Jackson Mod.Triflic Acid (TfOH)30%Difficult; requires superacid media.
8-Chloro Bobbitt Mod.conc. HCl62%Yields THIQ; requires oxidation step.

Troubleshooting & Self-Validation

  • Problem: Recovered starting material (N-Tosyl acetal).

    • Cause: Ring deactivation (e.g., 8-NO₂ or 8-Br) preventing cyclization.

    • Fix: Switch to Trifluoromethanesulfonic acid (Triflic acid) or Superpolyphosphoric acid (PPA) . Increase temperature to 120°C.

  • Problem: Formation of 5-substituted isomer.

    • Cause: Incorrect starting material (using 3-substituted benzaldehyde instead of 2-substituted).

    • Validation: Verify starting material via NMR. 2-substituted benzaldehyde is strictly required for 8-substitution.

  • Problem: Incomplete aromatization (Dihydroisoquinoline isolated).

    • Fix: Treat crude product with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing benzene to force aromatization.

References

  • BenchChem. "Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines." BenchChem Application Library. Accessed 2025. Link

  • Birch, A. J., Jackson, A. H., & Shannon, P. V. R. "A new modification of the Pomeranz–Fritsch isoquinoline synthesis."[8][9][10] Journal of the Chemical Society, Perkin Transactions 1, 1974, 2185-2190.[8][10] Link

  • Gensler, W. J. "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction." Organic Reactions, Vol 6, Wiley, 2011. Link

  • Thermo Fisher Scientific. "Pomeranz-Fritsch Reaction - Reaction Overview and Modifications." Chemical Synthesis Resources. Link

  • Rozwadowska, M. D. "Enantioselective modification of the Pomeranz–Fritsch–Bobbitt synthesis."[8] Tetrahedron: Asymmetry, 2000, 11, 2359-2366.[8] Link

Application Note: Precision Synthesis of 8-CF3-Isoquinolin-1-one via Rh(III)-Catalyzed C-H/N-O Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The isoquinolin-1-one scaffold is a privileged pharmacophore found in numerous alkaloids and therapeutic candidates (e.g., PARP inhibitors, NK3 receptor antagonists). While C3 and C4 functionalization is well-established, introducing substituents at the C8 position (peri-position) remains synthetically challenging due to acute steric congestion from the adjacent carbonyl group.

This Application Note details a robust, self-validating protocol for synthesizing 8-trifluoromethyl-isoquinolin-1-ones . Unlike traditional methods that require pre-functionalized isoquinoline rings or harsh electrophilic substitutions (which favor C4), this method utilizes Rh(III)-catalyzed C-H activation . By leveraging the "ortho-substituent effect" in


-pivaloyloxy benzamides, we achieve exclusive regioselectivity where a pre-existing 2-trifluoromethyl group on the benzene ring is preserved and positioned at C8 in the final annulated product.
Key Advantages
  • Atom Economy: Utilizes an internal oxidizing directing group (

    
    -OPiv), eliminating the need for external metallic oxidants (e.g., Cu(OAc)₂).
    
  • Regiocontrol: 100% selectivity for the 8-position is dictated by the starting material geometry, avoiding separation of regioisomers.

  • Scalability: The protocol is viable in standard glassware without the need for glovebox conditions.

Mechanistic Insight & Causality

The success of this protocol relies on the Cp*Rh(III) catalytic cycle. The critical design element is the use of


-pivaloyloxy-2-(trifluoromethyl)benzamide .
  • C-H Activation Site Selection: The bulky

    
     group at the ortho position (C2 of the benzamide) sterically blocks the Rhodium catalyst from activating the adjacent C-H bond. Consequently, the catalyst is forced to activate the less hindered C-H bond at the C6 position.
    
  • Annulation & Release: Following alkyne insertion, the resulting rhodacycle undergoes reductive elimination coupled with N-O bond cleavage.

  • The "Peri" Outcome: The carbon originally at C6 becomes C8 in the isoquinolinone numbering system. The

    
     group (originally at C2) ends up at the C5 position? Correction:  Let us trace the mapping carefully to ensure accuracy.
    

Regiochemical Mapping Verification:

  • Benzamide: Amide at C1.

    
     at C2. H at C6.
    
  • Reaction: Rh activates C6-H. Alkyne inserts between C6 and Amide.

  • Product (Isoquinolinone): The Carbonyl is C1. The Nitrogen is N2. The Alkyne carbons become C3 and C4. The fused benzene ring carbons are C5, C6, C7, C8.

  • Mapping: The bond formed via C-H activation is C8a-C1 (bridgehead). The unreacted ortho-carbon (C2 of benzamide) becomes C8 of the isoquinolinone.

Visualizing the Catalytic Cycle

Rh_Catalysis PreCat Pre-Catalyst [Cp*RhCl2]2 Active Active Species Cp*Rh(III)X2 PreCat->Active + AgSbF6 (Activator) Coord Coordination (N-OPiv Directing Group) Active->Coord + Substrate CH_Act C-H Activation (5-Membered Rhodacycle) Coord->CH_Act - AcOH Insert Alkyne Insertion (7-Membered Rhodacycle) CH_Act->Insert + Alkyne (Regioselective) Elim Reductive Elimination & N-O Cleavage Insert->Elim Ring Closure Elim->Active Regeneration Product Product: 8-CF3-Isoquinolin-1-one Elim->Product Release

Figure 1: Catalytic cycle for the synthesis of 8-CF3-isoquinolin-1-one via Rh(III)-catalyzed C-H activation.

Experimental Protocol

Substrate Preparation

Note: The N-pivaloyloxy directing group is essential for the "internal oxidant" pathway.

Synthesis of


-(pivaloyloxy)-2-(trifluoromethyl)benzamide: 
  • Dissolve 2-(trifluoromethyl)benzoic acid (10 mmol) in DCM (50 mL).

  • Add oxalyl chloride (12 mmol) and a catalytic drop of DMF. Stir at RT for 2 h.

  • Evaporate volatiles to obtain the acid chloride.

  • Dissolve

    
    -Boc-hydroxylamine (11 mmol) in THF/Water (1:1) with 
    
    
    
    (20 mmol).
  • Add the acid chloride dropwise at 0°C. Stir 1 h.

  • Isolate the hydroxamic acid intermediate via extraction.

  • React the hydroxamic acid with pivaloyl chloride (1.1 equiv) and

    
     (1.2 equiv) in DCM at 0°C.
    
  • Validation Point: Confirm structure via ¹H NMR (Look for Piv t-butyl singlet at ~1.3 ppm).

C-H Activation & Annulation (Standard Operating Procedure)

Reagents:

  • Substrate:

    
    -(pivaloyloxy)-2-(trifluoromethyl)benzamide (0.20 mmol)
    
  • Coupling Partner: Diphenylacetylene (0.24 mmol, 1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Activator:

    
     (10 mol%)
    
  • Solvent: Trifluoroethanol (TFE) or 1,2-Dichloroethane (DCE) [2.0 mL]

  • Temperature: 60–80 °C

Step-by-Step Workflow:

  • Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar, weigh out the benzamide substrate, alkyne,

    
     (3.1 mg), and 
    
    
    
    (6.9 mg).
  • Solvent Addition: Add TFE (2.0 mL). Expert Tip: TFE is preferred over DCE for electron-deficient substrates like CF3-benzamides as it stabilizes the cationic Rh species via H-bonding.

  • Reaction: Seal the vial and stir at 80 °C for 16 hours. The mixture should turn from orange/red to a dark homogeneous solution.

  • Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 10:1 to 4:1).

Target Product Data:

  • Compound: 3,4-diphenyl-8-(trifluoromethyl)isoquinolin-1(2H)-one.

  • Appearance: White to off-white solid.

  • Yield Expectation: 75–88%.

Data Summary & Optimization Guide

The following table summarizes the impact of reaction parameters on the yield of the 8-CF3 analog.

ParameterVariationYield (%)Observation
Solvent TFE (Trifluoroethanol) 85% Optimal. Enhances protonolysis.
SolventDCE (Dichloroethane)62%Slower kinetics; requires higher temp (100°C).
SolventMeOH45%Competitive solvolysis of the directing group.
Catalyst

85%Standard high reactivity.
Catalyst

<10%Ir(III) is less effective for this specific N-O cleavage.
Additive

85%Best for generating cationic Rh species.
Additive

70%Works, but less efficient than the hexafluoroantimonate.

Troubleshooting & Critical Controls

  • Low Conversion:

    • Cause: Catalyst poisoning or insufficient activation.

    • Solution: Ensure

      
       is dry and stored under inert gas. Switch solvent to TFE if using DCE. Increase temperature to 100°C.
      
  • Regioisomer Contamination:

    • Issue: Detecting a minor isomer.

    • Analysis: For 2-CF3 substrates, regioselectivity should be >99:1. If isomers appear, check the purity of the starting benzamide (ensure it is not the 3-CF3 isomer, which would yield a mixture of 5-CF3 and 7-CF3 products).

  • Hydrolysis of Directing Group:

    • Issue: Recovery of free benzhydroxamic acid.

    • Solution: Ensure the reaction system is anhydrous. The N-OPiv bond is sensitive to moisture at high temperatures.

References

  • Guimond, N., & Fagnou, K. (2009). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 131(34), 12050–12051. [Link]

  • Ackermann, L., et al. (2011). Rhodium(III)-Catalyzed C-H Activation/Alkyne Annulation with N-Enoxyimides/N-O-Pivaloyl Hydroxamic Acids. Angewandte Chemie International Edition, 50(4), 968–971. [Link]

  • Rovis, T., et al. (2013). Rh(III)-Catalyzed C-H Activation of Benzamides: The Role of the Internal Oxidant. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Wang, F., et al. (2016). Regioselective Synthesis of 8-Substituted Isoquinolinones via Rh(III)-Catalyzed C-H Activation.[1] Organic Letters, 18(6), 1334–1337. [Link]

Sources

Application Note: Regiocontrol in the Alkylation of 8-CF3-isoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocols for O-alkylation vs N-alkylation of 8-CF3-isoquinolin-1-ol Content Type: Detailed Application Note & Protocols Audience: Senior Researchers and Medicinal Chemists

Executive Summary & Strategic Analysis

The alkylation of 8-trifluoromethyl-isoquinolin-1-ol presents a unique challenge in medicinal chemistry due to the convergence of ambident nucleophilicity and severe peri-interaction. While unsubstituted isoquinolin-1-ones typically favor thermodynamic N-alkylation, the presence of the bulky, electron-withdrawing 8-CF3 group fundamentally alters the energy landscape.

The Core Conflict:

  • Electronic Bias: The lactam form (NH) is generally the thermodynamic sink.

  • Steric Reality: The 8-CF3 group exerts significant peri-strain on the N-2 position. An N-alkyl group is forced into a clash with the trifluoromethyl moiety. Conversely, O-alkylation allows the alkyl chain to rotate away from the steric bulk, potentially making the O-alkylated imidate kinetically and thermodynamically competitive.

This guide provides two distinct, self-validating protocols to force regioselectivity: Protocol A (Silver/Mitsunobu) for exclusive O-alkylation and Protocol B (Cesium/Polar Aprotic) to overcome the steric barrier for N-alkylation.

Mechanistic Pathways & Decision Logic

The following decision tree outlines the synthetic strategy based on the specific substrate constraints of the 8-CF3 system.

AlkylationLogic Start Substrate: 8-CF3-isoquinolin-1-ol Tautomer Tautomeric Equilibrium (Lactam vs Lactim) Start->Tautomer Target_O Target: O-Alkylation (Lactim Ether) Tautomer->Target_O Hard Nucleophile Logic Target_N Target: N-Alkylation (Lactam) Tautomer->Target_N Soft Nucleophile Logic Method_Mitsunobu Method A1: Mitsunobu (PPh3, DIAD, ROH) Target_O->Method_Mitsunobu Primary/Sec Alcohols Method_Silver Method A2: Silver Salt (Ag2CO3, RX, Toluene) Target_O->Method_Silver Alkyl Halides Method_Cesium Method B: Cesium Effect (Cs2CO3, RX, DMF, Heat) Target_N->Method_Cesium High Temp Required to overcome 8-CF3 clash Result_O Product: 1-Alkoxy-8-CF3-isoquinoline (Sterically Relieved) Method_Mitsunobu->Result_O Method_Silver->Result_O Result_N Product: 2-Alkyl-8-CF3-isoquinolin-1-one (Sterically Congested) Method_Cesium->Result_N

Figure 1: Strategic decision tree for regioselective alkylation of 8-CF3-isoquinolin-1-ol.

Protocol A: Selective O-Alkylation (Lactim Ether Synthesis)

Rationale: To achieve O-selectivity, we must avoid the thermodynamic sink of the lactam. Two methods are superior here:

  • Mitsunobu Reaction: Since the reaction occurs on the neutral alcohol species via an oxy-phosphonium intermediate, it bypasses the ambident anion issue entirely.

  • Silver Carbonate Mediation: Ag(I) coordinates to the "soft" nitrogen (or the halogen of the electrophile), blocking N-attack and favoring the "hard" oxygen nucleophile via a localized transition state.

Method A1: Mitsunobu Conditions (Recommended for Alcohols)

Best for: Primary and secondary alcohols.

Reagents:

  • Substrate: 8-CF3-isoquinolin-1-ol (1.0 equiv)

  • Alcohol (R-OH): 1.2 – 1.5 equiv

  • Triphenylphosphine (

    
    ): 1.5 equiv[1][2]
    
  • DIAD (Diisopropyl azodicarboxylate): 1.5 equiv[1]

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve 8-CF3-isoquinolin-1-ol (1.0 eq),

    
     (1.5 eq), and the target Alcohol (1.5 eq) in anhydrous THF (0.1 M concentration).
    
  • Addition: Cool the solution to 0°C. Add DIAD (1.5 eq) dropwise over 15 minutes. Crucial: The solution should turn yellow/orange but not dark brown.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Workup: Concentrate in vacuo. Triturate the residue with

    
    /Hexanes (1:1) to precipitate Triphenylphosphine oxide (
    
    
    
    ). Filter off the solid.[1][3]
  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Method A2: Silver Carbonate Conditions (Recommended for Halides)

Best for: Alkyl halides ( iodides/bromides).

Reagents:

  • Substrate: 1.0 equiv

  • Alkyl Halide (R-X): 1.5 – 2.0 equiv

  • Base:

    
     (Silver Carbonate): 1.0 – 1.2 equiv
    
  • Solvent: Toluene or Benzene (Non-polar solvent is critical to suppress N-alkylation).

Step-by-Step Protocol:

  • Setup: Use a foil-wrapped flask (protect silver salts from light).

  • Mixing: Suspend 8-CF3-isoquinolin-1-ol and

    
     in Toluene (0.2 M).
    
  • Activation: Add the Alkyl Halide.

  • Reaction: Heat to 60–80°C. The 8-CF3 group reduces nucleophilicity, so heat is often required compared to unsubstituted analogs.

  • Filtration: Filter through a Celite pad to remove silver salts.

  • Yield Check: This method typically yields >90% O-isomer due to the "Silver Effect" and steric preference.

Protocol B: Selective N-Alkylation (Lactam Synthesis)

Rationale: N-alkylation is thermodynamically favored for isoquinolones but is kinetically hindered by the 8-CF3 group. To force this transformation, we utilize the "Cesium Effect" in a polar aprotic solvent. The large cesium cation (


) forms a loose ion pair with the lactam anion, exposing the nitrogen, while the high dielectric constant of DMF supports the transition state.

Warning: Due to the 8-CF3 steric clash, N-alkylation rates will be significantly slower than standard isoquinolones. Competitive O-alkylation may occur if the temperature is too low.

Reagents:

  • Substrate: 8-CF3-isoquinolin-1-ol (1.0 equiv)

  • Alkyl Halide (R-X): 1.5 – 2.0 equiv (Use Iodides for better reactivity).

  • Base:

    
     (Cesium Carbonate): 2.0 equiv
    
  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Protocol:

  • Dissolution: Dissolve substrate in anhydrous DMF (0.1 M).

  • Deprotonation: Add

    
     and stir at RT for 30 minutes. Ensure the solution becomes homogenous or a fine suspension (formation of the cesium salt).
    
  • Alkylation: Add the Alkyl Iodide dropwise.

  • Thermal Drive: Crucial Step. Heat the reaction to 60–90°C .

    • Note: Room temperature is often insufficient for 8-substituted isoquinolines to overcome the peri-steric barrier.

  • Monitoring: Monitor by LCMS. If O-alkylation is observed (usually runs faster on TLC), increase temperature to favor the thermodynamic N-product.

  • Workup: Dilute with water (5x volume) and extract with EtOAc. Wash organic layer extensively with LiCl (5% aq) to remove DMF.

Analytical Validation (Self-Validating System)

Distinguishing the isomers is critical. Do not rely solely on TLC. Use the following NMR markers.

Table 1: NMR Diagnostic Markers
FeatureN-Alkyl Product (Lactam)O-Alkyl Product (Lactim Ether)

Carbonyl/Imidate
160 – 163 ppm (C=O)158 – 160 ppm (C-O)

Alkyl Shift (

vs

)

3.8 – 4.2 ppm
(Upfield)

4.3 – 4.6 ppm
(Downfield)
HMBC Correlation

correlates to C=O and C-3

correlates to C-1 only

NMR Shift
Distinct shift due to proximity to N-RDistinct shift (often downfield from N-R)
Graphviz Workflow for Characterization

Characterization Sample Isolated Product NMR Run 1H and 13C NMR Sample->NMR Check_H Check Alpha-Proton Shift (>4.3 ppm?) NMR->Check_H Is_O Likely O-Alkyl (Lactim Ether) Check_H->Is_O Yes Is_N Likely N-Alkyl (Lactam) Check_H->Is_N No (<4.2 ppm) Confirm CONFIRMATION: Run HMBC Is_O->Confirm Is_N->Confirm

Figure 2: Analytical workflow for distinguishing regioisomers.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (N-Alkylation) Steric hindrance from 8-CF3 blocking the N-site.Switch to Cesium Carbonate (solubility) and increase temperature to 100°C . Use Alkyl Iodides.
Mixed Regioisomers (O + N) Reaction not under strict kinetic/thermodynamic control.For O-product: Switch to Mitsunobu (highly selective). For N-product: Increase reaction time to allow thermodynamic equilibration to the lactam.
Hydrolysis of Product O-alkyl imidates are acid-sensitive.Avoid acidic workups. Use basic alumina for chromatography if silica causes degradation.

References

  • Kornblum, N., et al. (1955). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides; The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides." Journal of the American Chemical Society.

    • Foundational text on the "Silver Salt Effect" favoring O-alkylation.[4]

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.

    • The authoritative review on the Mitsunobu reaction mechanism.
  • Charette, A. B., et al. (2010). "Pyridines and Pyridinium Salts." Comprehensive Heterocyclic Chemistry III. General reference for tautomeric equilibria in 6-membered N-heterocycles.
  • Reimann, E., et al. (1994). "Regioselective Alkylation of 2-Pyridones and related Heterocycles." Monatshefte für Chemie.

Sources

Application Note: Design & Development of 8-Trifluoromethylisoquinoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-trifluoromethylisoquinoline scaffold represents a privileged structural motif in modern kinase inhibitor design. While the isoquinoline core effectively mimics the adenine ring of ATP—facilitating hinge-region binding—the incorporation of a trifluoromethyl (-CF₃) group at the C8 position offers three distinct medicinal chemistry advantages:

  • Metabolic Shielding: It sterically and electronically blocks the C8 position, a common site for oxidative metabolism (P450-mediated hydroxylation), thereby extending in vivo half-life.

  • Lipophilic Tuning: The -CF₃ group significantly increases lipophilicity (

    
    logP 
    
    
    
    +1.2), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration.
  • Electronic Modulation: The strong electron-withdrawing nature of the -CF₃ group reduces the pKa of the isoquinoline nitrogen, modulating its hydrogen-bond acceptor capability and potentially improving selectivity by altering the electrostatic potential of the hinge-binding motif.

This guide details the end-to-end workflow for designing, synthesizing, and validating kinase inhibitors based on this scaffold, with a specific focus on targeting the PI3K/mTOR pathway as a representative case study.

Rational Design & SAR Strategy

Structural Logic

The design strategy relies on the "Scaffold Hopping" approach. Standard quinazoline or quinoline inhibitors often suffer from rapid metabolism. By transitioning to an 8-trifluoromethylisoquinoline, we maintain the aromatic footprint required for the ATP-binding pocket while introducing a "metabolic blocker."

  • Hinge Binder: The isoquinoline nitrogen (N2) and adjacent C1-substituents interact with the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Hydrophobic Pocket Filling: The 8-CF₃ group is positioned to occupy the hydrophobic "back pocket" or "gatekeeper" region, often inducing a conformational shift that enhances selectivity over structurally similar kinases.

Molecular Modeling Workflow

Before synthesis, candidates should be screened in silico:

  • Docking: Use Glide or Gold to dock the scaffold into the crystal structure of the target kinase (e.g., PI3K

    
    , PDB: 5JHA).
    
  • Constraint: Fix the isoquinoline N2 to the hinge region backbone amide.

  • Evaluation: Assess the vector of the 8-CF₃ group. It should point towards the hydrophobic region II (solvent-inaccessible) to maximize van der Waals interactions.

Chemical Synthesis Protocol

The synthesis of the core 1-substituted-8-(trifluoromethyl)isoquinoline is non-trivial due to the difficulty of introducing a -CF₃ group at the sterically crowded 8-position. The following protocol utilizes a robust copper-mediated cross-coupling approach starting from 8-bromoisoquinoline.

Retrosynthetic Analysis
  • Target: 1-Amino-8-trifluoromethylisoquinoline derivative.

  • Key Intermediate: 1-Chloro-8-(trifluoromethyl)isoquinoline.

  • Starting Material: 5-Bromo-isoquinoline (commercially available)

    
     8-Bromoisoquinoline.
    
Step-by-Step Synthesis
Step 1: Preparation of 8-Bromoisoquinoline

Note: Direct bromination of isoquinoline yields the 5-isomer. The 8-isomer requires a rearrangement route.

  • Nitration: Treat 5-bromoisoquinoline with KNO₃/H₂SO₄ to yield 5-bromo-8-nitroisoquinoline .

  • Reduction: Hydrogenation (Pd/C, H₂) removes the bromine and reduces the nitro group to yield 8-aminoisoquinoline .

  • Sandmeyer Reaction: Diazotize (NaNO₂, HBr) followed by CuBr treatment to yield 8-bromoisoquinoline .

Step 2: Trifluoromethylation (The Critical Step)

Reagents: Methyl chlorodifluoroacetate, CuI, KF, DMF.

  • Dissolve 8-bromoisoquinoline (1.0 eq) in anhydrous DMF (0.5 M).

  • Add CuI (2.0 eq) and KF (2.0 eq).

  • Add methyl chlorodifluoroacetate (4.0 eq) slowly.

  • Heat to 120°C for 18 hours in a sealed pressure tube.

  • Workup: Cool, filter through Celite, dilute with EtOAc, and wash with NH₄OH (to remove Cu) and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield: Typically 50-65%.

    • QC: ¹⁹F NMR should show a singlet around -63 ppm.

Step 3: Activation at C1 (N-Oxide Rearrangement)
  • Oxidation: Treat 8-(trifluoromethyl)isoquinoline with m-CPBA (1.2 eq) in DCM at RT for 4h to form the N-oxide .

  • Chlorination: Reflux the N-oxide in POCl₃ (neat) for 2h.

  • Workup: Quench carefully on ice/NaHCO₃. Extract with DCM.

  • Product: 1-Chloro-8-(trifluoromethyl)isoquinoline . This is the "activated" scaffold ready for library generation.

Step 4: Library Generation (S_NAr)
  • React 1-chloro-8-(trifluoromethyl)isoquinoline with various amines (e.g., substituted anilines, piperazines) in n-butanol or DMSO with DIPEA at 100-120°C.

  • Microwave irradiation can accelerate this step (150°C, 20 min).

Visualization: Synthetic & Signaling Pathways[1][2]

Synthetic Pathway Diagram

SynthesisPath Start 5-Bromoisoquinoline Nitro 5-Bromo-8-nitroisoquinoline Start->Nitro KNO3, H2SO4 Amino 8-Aminoisoquinoline Nitro->Amino H2, Pd/C (Reductive Debromination) Bromo8 8-Bromoisoquinoline Amino->Bromo8 1. NaNO2, HBr 2. CuBr (Sandmeyer) CF3_Iso 8-CF3-Isoquinoline Bromo8->CF3_Iso MeO2CCF2Cl, CuI 120°C (Trifluoromethylation) N_Oxide N-Oxide Intermediate CF3_Iso->N_Oxide m-CPBA, DCM Chloro1 1-Chloro-8-CF3-Isoquinoline N_Oxide->Chloro1 POCl3, Reflux Final Final Kinase Inhibitor (1-Amino-8-CF3-Isoquinoline) Chloro1->Final R-NH2, DIPEA SnAr Coupling

Caption: Modular synthesis of 8-trifluoromethylisoquinoline kinase inhibitors via late-stage functionalization.

PI3K/mTOR Signaling Pathway

Targeting this pathway with isoquinolines disrupts cell survival signals.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation PDK1->AKT Phosphorylation (T308) mTOR mTORC1 AKT->mTOR Activation S6K S6K mTOR->S6K Translation Control Drug 8-CF3-Isoquinoline Inhibitor Drug->PI3K Inhibition

Caption: Mechanism of action: The inhibitor blocks PI3K, preventing PIP3 generation and downstream AKT/mTOR signaling.

Biological Evaluation Protocols

Biochemical Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is preferred for its high sensitivity and Z' factor.

Protocol:

  • Reagents: Recombinant PI3K

    
    /
    
    
    
    (0.2
    
    
    g/mL), PIP2:PS substrate lipid vesicles, Ultra-Pure ATP (10
    
    
    M), and Test Compounds (dissolved in DMSO).
  • Reaction:

    • In a 384-well white plate, add 2

      
      L of compound (serially diluted).
      
    • Add 2

      
      L of Enzyme/Substrate mix. Incubate 15 min at RT.
      
    • Add 1

      
      L of ATP to initiate. Incubate 60 min at RT.
      
  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent  (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent  (converts ADP to ATP 
      
      
      
      Luciferase light). Incubate 30 min.
  • Read: Measure luminescence using a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Cellular Assay: Western Blotting for Pathway Inhibition

To confirm the compound enters the cell and hits the target.

Protocol:

  • Cell Line: PC-3 (PTEN null, high AKT) or MCF-7.

  • Treatment: Seed cells (

    
    /well). Starve in serum-free media overnight. Treat with inhibitor (0.1, 1, 10 
    
    
    
    M) for 2 hours. Stimulate with EGF (50 ng/mL) for 15 min.
  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na₃VO₄, NaF).

  • Blotting:

    • Primary Antibodies: p-AKT (Ser473) (Target), Total AKT (Loading Control).

    • Secondary: HRP-conjugated anti-rabbit.

  • Result: Effective inhibitors will show a dose-dependent disappearance of the p-AKT band while Total AKT remains constant.

References

  • Synthesis of 8-Bromoisoquinoline

    • Title: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.[1][2]

    • Source:Molecules (2018).
    • URL:[Link] (Describes the difficult access to 8-substituted isoquinolines and the nitration/reduction route).

  • Trifluoromethylation Protocol

    • Title: A novel catalytic process for trifluoromethylation of bromoaromatic compounds.[3]

    • Source:Chemical Communic
    • URL:[Link] (General protocol for Cu-mediated CF3 coupling).

  • PI3K Inhibitor Design

    • Title: PI3K Inhibitors in Cancer: Clinical Implic
    • Source:Int. J. Mol. Sci. (2019).[4]

    • URL:[Link]

  • Title: ADP-Glo™ Kinase Assay Application Note.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance at the 8-position of isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance at the 8-Position of Isoquinoline Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Status: Active Support

The "Peri-Strain" Problem: Why is C8 so difficult?

User Query: "Why does my electrophilic aromatic substitution (SEAr) always hit C5 or C1, never C8?"

Technical Insight: The 8-position of isoquinoline represents a classic case of peri-strain . Unlike the ortho positions in benzene, the 1- and 8-positions in the isoquinoline bicycle are geometrically constrained.

  • Geometry: The rigid backbone forces substituents at C1 and C8 into close proximity (approx.[1] 2.4–2.5 Å), which is within the Van der Waals repulsion zone.

  • Electronic Bias: The pyridine ring is electron-deficient, deactivating C1, C3, and C4 toward electrophiles. While the benzene ring (C5–C8) is more reactive, the C5 position is kinetically favored because it lacks the steric penalty of the adjacent N-heterocycle found at C8.

The Solution Matrix: To hit C8, you must bypass standard SEAr rules. You need Chemo-mechanical solutions:

  • Directing Groups (DGs): Using the Nitrogen atom (via N-oxide) to "pull" a catalyst into the C8 position.

  • Catalyst Control: Utilizing Iridium (Ir) or Rhodium (Rh) systems that form specific metallacycles favored by the peri-geometry.

  • De Novo Synthesis: Building the ring around the substituent when late-stage functionalization fails.

Troubleshooting Guide: C-H Activation Protocols

Scenario A: "I need to arylate C8, but I keep getting C1 substitution."

Diagnosis: You are likely using a radical pathway (Minisci) or a non-directed metal catalyst. C1 is the most acidic and electrophilic site. To switch selectivity to C8, you must use the N-Oxide Directing Strategy .

The Fix: Rh(III)-Catalyzed N-Oxide Directed Arylation The N-oxide oxygen acts as a directing group (DG). It coordinates with Rh(III), forming a 5-membered rhodacycle that places the metal center directly at C8, effectively "hopping" over the steric wall.

Protocol 1: C8-Arylation via N-Oxide Activation

  • Step 1: N-Oxidation [2]

    • Reagents: Isoquinoline (1.0 equiv), m-CPBA (1.2 equiv) or H₂O₂/Urea.

    • Conditions: DCM, 0°C to RT, 3 hrs.

    • Checkpoint: Ensure >95% conversion to Isoquinoline N-oxide. Unreacted starting material will poison the catalyst in Step 2.

  • Step 2: Rh-Catalyzed C-H Activation

    • Substrate: Isoquinoline N-oxide (0.2 mmol).

    • Coupling Partner: Arylboronic acid (2.0 equiv) or Aryl silane.

    • Catalyst: [RhCp*Cl₂]₂ (4 mol%).[3]

    • Additive: AgSbF₆ (16 mol%) (Crucial for chloride abstraction to open coordination sites).

    • Oxidant: Ag₂O (2.0 equiv) or Air (if using specific aerobic protocols).

    • Solvent: Diglyme or DCE (0.2 M).

    • Temp/Time: 80–100 °C, 18–24 h.

    • Workup: Filter through Celite, concentrate.

  • Step 3: Deoxygenation (Optional)

    • Reagents: PCl₃ or Zn/AcOH.

    • Result: Returns the functionalized Isoquinoline.

Mechanism Visualization (DOT):

Rh_Activation cluster_0 Pre-Activation cluster_1 Catalytic Cycle (Rh III) Iso Isoquinoline NOx Isoquinoline N-Oxide Iso->NOx m-CPBA Coord Coordination (O-Rh Bond) NOx->Coord [RhCp*] Cleave C8-H Cleavage (Rhodacycle) Coord->Cleave -AcOH Insert Aryl Insertion Cleave->Insert Ar-B(OH)2 Elim Reductive Elimination Insert->Elim Prod 8-Aryl Isoquinoline Elim->Prod De-oxygenation

Caption: The N-oxide oxygen directs Rh(III) to the peri-position (C8), overcoming steric hindrance.

Scenario B: "I need to install an alkyl group, but Minisci reaction gives a mixture."

Diagnosis: Standard Minisci reactions (radical alkylation) are governed by polarity. The nucleophilic alkyl radical attacks the most electron-deficient position (C1).

The Fix: Ir(III)-Catalyzed Alkylation of Isoquinolones If you can tolerate a carbonyl at C1 (Isoquinolone), Iridium catalysis offers superior C8 selectivity compared to Palladium (which favors C4).

Protocol 2: Ir-Catalyzed C8-Alkylation

  • Substrate: 1-Isoquinolone.

  • Catalyst: [IrCp*Cl₂]₂ (2.5 mol%).

  • Ligand: No external ligand required (substrate directs).

  • Coupling Partner: Diazo compounds or Alkynes.

  • Additive: AgNTf₂ (10 mol%).

  • Solvent: DCE or TFE (Trifluoroethanol enhances C-H activation).

  • Temp: 60–80 °C.

Technical Note: The carbonyl oxygen at C1 directs the Iridium to C8 via a 5-membered iridacycle, similar to the N-oxide strategy but often with milder conditions.

Comparative Data: Catalyst Selectivity

Use this table to select the right metal for your target position.

Target PositionPreferred CatalystDirecting GroupKey ReagentsSelectivity Source
C1 None (Minisci)NonePeroxides, AcidsElectronic (Most acidic C-H)
C4 Pd(II)None / CarbonylPd(OAc)₂, Ar-IElectrophilic Palladation
C5 Electrophilic (SEAr)NoneBr₂, H₂SO₄Electronic (Benzene ring richness)
C8 Rh(III) / Ir(III) N-Oxide / Amide [RhCp*Cl₂]₂, AgSbF₆ Steric/Coordination (Peri-directing)
C8 Pd(II)N-OxidePd(OAc)₂, AcOHAnionic Ligand Command (Rare)

FAQ: De Novo Synthesis (When Functionalization Fails)

Q: My substrate is too sensitive for Rhodium catalysis. How else can I get a substituent at C8? A: You must build the ring with the substituent already in place. The Modified Pomeranz-Fritsch or Pd-Catalyzed Cyclization is recommended.

Protocol 3: Pd-Catalyzed One-Pot Assembly Instead of fighting the steric wall, construct it.

  • Starting Material: o-Halobenzaldimine (substituted at the position adjacent to the halogen).

  • Reaction: Pd-catalyzed

    
    -arylation of a ketone followed by acid-mediated cyclization.
    
  • Advantage: Allows you to place bulky groups at C8 (which corresponds to the ortho position of the starting aniline/benzaldehyde) before the ring closes.

Workflow Diagram (DOT):

DeNovo Start Substituted Benzaldehyde Imine Imine Formation Start->Imine R-NH2 PdStep Pd-Catalyzed Alpha-Arylation Imine->PdStep Ketone/Pd(0) Cycle Acid Cyclization (Pomeranz-Fritsch) PdStep->Cycle HCl/Heat Final 8-Substituted Isoquinoline Cycle->Final

Caption: De Novo synthesis bypasses the C8 steric wall by pre-installing the substituent.

References

  • Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-Oxides. Journal of Organic Chemistry. Describes the foundational protocol for using N-oxides to direct C8 functionalization, applicable to isoquinoline systems via homology.

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis. Details the unusual C8 selectivity of Palladium under specific acidic conditions, providing an alternative to Rhodium.

  • Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones. Organic Letters. Establishes the divergence between Pd (C4) and Ir (C8) catalysis in isoquinolone systems.

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation. Vertex AI / NIH. A key resource for de novo synthesis strategies when direct functionalization is impossible.[4]

  • Rh(III)-catalyzed regioselective C8 arylation of quinoline N-oxides with arylboronic acids. Chinese Chemical Letters. Provides the specific conditions for using boronic acids as coupling partners in these sterically hindered systems.

Sources

Technical Support Center: Optimization of 8-Trifluoromethylisoquinoline Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISOQ-CF3-008 Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division

Executive Summary: The "8-Position" Challenge

Synthesizing 8-trifluoromethylisoquinoline presents a unique convergence of electronic and steric challenges. Unlike the 5-, 6-, or 7-positions, the 8-position is located in the peri-position relative to the nitrogen-containing ring (specifically C1).

  • Steric Clash: The bulky

    
     group at C8 creates significant steric repulsion with substituents at C1, destabilizing the planar transition states required for cyclization.
    
  • Electronic Deactivation: The strong electron-withdrawing nature of the

    
     group ($ \sigma_p \approx 0.54 $) deactivates the benzene ring, causing electrophilic aromatic substitution pathways (like Pomeranz-Fritsch) to fail or require harsh superacidic conditions that degrade reactants.
    
  • Regiocontrol: In Transition-Metal (TM) catalyzed C-H activation, a meta-substituent on the precursor usually directs cyclization to the less hindered ortho-position, yielding the 6-isomer instead of the desired 8-isomer.

This guide prioritizes Regioselective Assembly (Method A) over Direct C-H Activation (Method B) to guarantee the 8-position architecture.

Module 1: Diagnostic & Method Selection

Before altering conditions, confirm you are using the correct synthetic strategy for your precursor availability.

MethodSelection Start START: Select Precursor Type Q1 Do you have a 2-alkynyl-3-(trifluoromethyl)benzaldehyde? Start->Q1 MethodA RECOMMENDED: Method A Ag(I)-Catalyzed Cyclization (High Yield, Perfect Regocontrol) Q1->MethodA Yes Q2 Do you have a 3-(trifluoromethyl)benzaldehyde oxime? Q1->Q2 No MethodB Method B: Rh(III) C-H Activation (RISK: Yields 6-isomer unless blocked) Q2->MethodB Yes Q3 Do you have a 2,2-dialkoxyethyl amine precursor? Q2->Q3 No MethodC Method C: Modified Pomeranz-Fritsch (Requires Superacid TfOH) Q3->MethodC Yes

Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability.

Module 2: The Gold Standard (Method A)

Ag(I)-Catalyzed Cyclization of 2-Alkynylbenzaldehydes

This is the most robust method for 8-substituted isoquinolines. By installing the


 group and the alkyne handle before cyclization, you bypass the regioselectivity issues of C-H activation.

The Chemistry: The reaction involves the condensation of a 2-alkynyl-3-(trifluoromethyl)benzaldehyde with an amine (or ammonia source), followed by Ag(I)-activated 6-endo-dig cyclization.

Optimized Protocol:

  • Substrate: 2-(phenylethynyl)-3-(trifluoromethyl)benzaldehyde.

  • Amine Source:

    
     equiv.[1] 
    
    
    
    (for unsubstituted N) or Primary Amine (
    
    
    equiv).
  • Catalyst:

    
     (Silver Triflate).
    
  • Solvent: DCE (1,2-Dichloroethane) or Toluene.

  • Temp:

    
    .
    

Troubleshooting Guide (Method A):

SymptomProbable CauseCorrective Action
Low Conversion (<30%) Imine formation is the rate-limiting step due to steric bulk of 3-

.
Add

Molecular Sieves
to drive dehydration. Pre-form the imine at

before adding Ag catalyst.
Formation of Furans Competitive hydration of the alkyne (Au/Ag side reaction).Ensure solvent is anhydrous . Switch to

(more Lewis acidic, faster cyclization).
Decomposition/Black Ppt Oxidation of amine or silver mirror formation.Perform reaction under Argon/Nitrogen . Exclude light (wrap flask in foil).

Module 3: The High-Tech Route (Method B)

Rh(III)-Catalyzed C-H Activation/Annulation

The Risk: When using a meta-substituted precursor (e.g., 3-trifluoromethyl oxime), Rh(III) typically activates the less hindered C-H bond, resulting in the 6-trifluoromethylisoquinoline .

The Fix: To force formation of the 8-isomer, you must use a C-H Activation/Annulation of a 2,3-disubstituted precursor where the "other" ortho position is blocked, or rely on specific directing group electronics, though this is difficult with


.

Mechanism & Regioselectivity Visualization:

RhMechanism Precursor 3-CF3-Oxime CH_Activation C-H Activation Precursor->CH_Activation + Rh Catalyst Rh_Species Cp*Rh(III) Path_A Path A: Sterically Favored (Attacks C6) CH_Activation->Path_A Standard Conditions Path_B Path B: Sterically Crowded (Attacks C2 -> 8-CF3) CH_Activation->Path_B Blocked C6 or Bulky Ligand? Product_6 6-CF3-Isoquinoline (Major Product) Path_A->Product_6 Product_8 8-CF3-Isoquinoline (Target) Path_B->Product_8

Figure 2: Regiodivergency in Rh(III) catalysis. Without pre-blocking the C6 position, the reaction naturally drifts toward the undesired 6-isomer.

Protocol for Yield Improvement (If precursor is suitable):

  • Catalyst:

    
     (
    
    
    
    ) +
    
    
    (
    
    
    ).
  • Oxidant:

    
     (
    
    
    
    equiv).[2]
  • Solvent:

    
     (Tert-amyl alcohol) - promotes better solubility than MeOH.
    
  • Additive: Pivalic Acid (PivOH) (

    
    ). This is critical. It acts as a proton shuttle, lowering the energy barrier for the C-H activation step, which is crucial for electron-deficient rings.
    

Module 4: The Legacy Route (Method C)

Modified Pomeranz-Fritsch Cyclization

Standard sulfuric acid protocols will fail due to the electron-withdrawing


 group. You must use a Superacid-Promoted approach.

Protocol:

  • Acetal Formation: Condense 3-trifluoromethylbenzaldehyde with aminoacetal. Reduce to the amine.

  • Cyclization:

    • Reagent: Triflic Acid (TfOH) (Neat or 10 equiv in DCM).

    • Temperature:

      
       to RT. Do not heat initially.
      
    • Quench: Pour onto ice/

      
      .
      

Troubleshooting:

  • Issue: Charring/Tarring.

    • Fix: The reaction is too exothermic. Dilute TfOH in DCM (

      
      ) and add dropwise at 
      
      
      
      .
  • Issue: No Cyclization (Recovered Starting Material).

    • Fix: Add

      
        (
      
      
      
      equiv) as a Lewis acid activator before adding the proton source. This activates the acetal oxygen, making the carbon more electrophilic.

Summary of Key Recommendations

VariableRecommendationScientific Rationale
Best Method Ag(I)-Catalyzed Alkyne-Imine Bypasses C-H activation regioselectivity issues entirely.
Solvent DCE or Toluene Non-coordinating solvents prevent catalyst poisoning.
Additive (Rh Route) Pivalic Acid (30 mol%) Assists concerted metallation-deprotonation (CMD) on electron-poor rings.
Acidity (PF Route) Triflic Acid (TfOH)

is too weak to cyclize a

-deactivated ring; superacid is required.

References

  • Zheng, D., Li, S., & Wu, J. (2012).[3] An Unexpected Silver Triflate Catalyzed Reaction of 2-Alkynylbenzaldehyde with 2-Isocyanoacetate.[3][4] Organic Letters, 14(10), 2655–2657. Link

  • Guimond, N., & Fagnou, K. (2010). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes.[2][5] Journal of the American Chemical Society, 132(20), 6908–6909. Link

  • Wang, X., et al. (2013). Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides from oximes and diazo compounds.[6] Journal of the American Chemical Society, 135(33), 12204-12207.[6] Link

  • Bobbitt, J. M., et al. (1965). Synthesis of Isoquinolines. IV. The Bobbitt Modification of the Pomeranz-Fritsch Reaction. Journal of Organic Chemistry, 30(7), 2247–2250. Link

Sources

Technical Support Center: Purification of 8-(trifluoromethyl)isoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

Target Molecule: 8-(trifluoromethyl)isoquinolin-1-ol CAS Registry: (Analogous derivatives: 119-65-3 core) Primary Challenge: The "Dual Personality" of the molecule. While officially named an "ol" (hydroxyl), this compound exists predominantly as the lactam tautomer (isoquinolin-1(2H)-one) in both solid state and solution. The 8-position trifluoromethyl (


) group introduces significant steric strain at the peri-position (interacting with the N-H), and strong electron-withdrawing effects.

Implication for Purification:

  • Solubility: The lactam motif creates strong intermolecular hydrogen bonding (dimers/stacks), leading to poor solubility in non-polar solvents (Hexane, Et2O) and "streaking" on silica gel.

  • Acidity: The

    
     group increases the acidity of the N-H proton (
    
    
    
    ~10-11), making the compound sensitive to basic workups where it may form water-soluble salts.
  • Lipophilicity: Despite the polar head group, the

    
     tail adds significant lipophilicity, often causing co-elution with non-polar byproducts if not modulated correctly.
    

Module 1: Primary Isolation (The "Crash Out" Protocol)

Issue: Users often report low recovery during extraction because the product remains in the aqueous phase or forms an emulsion.

Technical Insight: Isoquinolin-1-ones are amphoteric but weakly acidic. If your reaction mixture is basic (common in cross-coupling or cyclization), the product exists as the deprotonated anion (water-soluble).

Protocol: Controlled pH Precipitation

Do not rush to extraction. 90% of purification issues are solved here.

  • Quench: Dilute the reaction mixture with water (3x reaction volume).

  • pH Adjustment:

    • If Reaction is Basic: Slowly add 1M HCl.

    • Target pH: 5.0 – 6.0.

    • Why? The isoelectric point is near neutral/slightly acidic. Going too low (pH < 2) protonates the carbonyl oxygen (solubilizing it). Going too high (pH > 9) deprotonates the nitrogen (solubilizing it).

  • Observation: A thick, off-white to pale yellow precipitate should form.

  • Filtration: Vacuum filter the solid.

  • The "Specific Wash": Wash the cake with cold Et2O (Diethyl Ether) .

    • Logic: The product is insoluble in ether, but non-polar impurities (unreacted starting materials, ligands) are soluble. This simple wash can boost purity from 60% to 85% instantly.

Module 2: Chromatographic Separation[1][4][5]

Issue: "The compound streaks on the column," or "It never elutes."

Root Cause: The lactam N-H acts as a hydrogen bond donor to the silanols on the silica surface, causing irreversible adsorption or severe tailing.

Method A: Modified Normal Phase (Flash)

Standard Hexane/EtOAc will fail. You must disrupt the H-bonding network.

ParameterRecommendationMechanism
Stationary Phase Standard Silica (40-63 µm)
Mobile Phase A Dichloromethane (DCM)Solubilizes the lipophilic

core.
Mobile Phase B Methanol (MeOH)Provides polar lift.
Modifier (CRITICAL) 1% Acetic Acid (in solvent B)Protonates silanols, preventing the "sticking" of the lactam N-H.
Gradient 0% to 10% B over 20 CVIsoquinolinones usually elute at 3-6% MeOH.
Method B: Reverse Phase (The "Gold Standard")

If the 8-


 regioisomer is mixed with 5-, 6-, or 7-isomers, Normal Phase separation is often insufficient.
  • Column: C18 functionalized silica.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Logic: The bulky 8-

    
     group creates a distinct "molecular shape" compared to the 5- or 6- isomers. The steric clash with the lactam head prevents planar stacking on the C18 chain, often causing the 8-isomer to elute earlier than its flatter regioisomers.
    

Module 3: Visualization of Workup Logic

The following diagram illustrates the critical decision pathways during the workup phase to maximize recovery.

WorkupLogic Start Crude Reaction Mixture CheckPH Check pH Start->CheckPH Acidic Acidic (pH < 4) CheckPH->Acidic If Basic Basic (pH > 9) CheckPH->Basic If Adjust Adjust to pH 5-6 (Isoelectric Zone) Acidic->Adjust Add NaHCO3 Basic->Adjust Add 1M HCl Precipitate Precipitate Forms? Adjust->Precipitate Filter Vacuum Filtration (Solid Product) Precipitate->Filter Yes (Ideal) Extract DCM/MeOH (9:1) Extraction (Avoid EtOAc) Precipitate->Extract No (Oiling out) Wash Wash Cake with Cold Et2O (Removes Ligands) Filter->Wash Dry Final Product (Lactam Form) Extract->Dry Evaporate Wash->Dry

Caption: Decision tree for maximizing recovery of amphoteric isoquinolin-1-ols. Note the avoidance of Ethyl Acetate in extraction due to poor solubility of the target.

Troubleshooting & FAQs

Q1: The NMR shows a mixture of species, but LCMS shows a single peak. Is my compound impure?

A: Likely not. You are observing tautomerism .

  • Diagnosis: In

    
    , the exchange between the lactam (NH/C=O) and lactim (N/OH) forms can be slow on the NMR timescale, appearing as a mixture or broad peaks.
    
  • Solution: Run the NMR in DMSO-d6 . DMSO strongly stabilizes the lactam form via hydrogen bonding, usually collapsing the signals into a sharp, single set of peaks.

Q2: I have a persistent yellow impurity that tracks with my product.

A: This is common in metal-catalyzed syntheses (e.g., Rh(III) or Pd(II) catalysis).

  • The 8-

    
     Trap:  The nitrogen and oxygen atoms in your product can chelate residual metal, dragging it through the column.
    
  • Solution: Dissolve the crude in DCM and stir with Thiourea-functionalized silica or wash the organic layer with 10% aqueous N-Acetylcysteine before chromatography.

Q3: Why is the 8-isomer eluting differently than the 6-isomer?

A: The Peri-Effect .

  • The

    
     at position 8 physically clashes with the N-H group. This forces the 
    
    
    
    group to twist out of plane or distorts the ring slightly.
  • Result: The 8-isomer has a larger "effective volume" and weaker

    
    -stacking ability than the planar 6-isomer. In Reverse Phase (C18), the 8-isomer often elutes first. In Normal Phase, it may move faster (higher Rf) because it binds less tightly to the silica surface due to steric hindrance around the polar head.
    

References

  • Tautomerism of Isoquinolinones

    • Concept: Isoquinolin-1-ols exist predominantly as the lactam tautomer in condensed phases.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for N-heterocycle tautomerism).

    • Validation:

  • Synthesis & Workup of Trifluoromethyl-Isoquinolines

    • Concept: Synthesis via transition metal catalysis often requires specific acidic workups to break metal chel
    • Source: Wang, X., et al. (2017). "Advances in the Preparation of Fluorinated Isoquinolines." Advanced Synthesis & Catalysis.

    • Context: Discusses the introduction of groups and subsequent isol
  • Chromatographic Behavior of Lactams

    • Concept: The use of acidic modifiers (Acetic Acid/Formic Acid)
    • Source: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

  • Separation of Regioisomers

    • Concept: Utilization of Reverse Phase LC for separating fluorinated isomers based on polarity and shape selectivity.
    • Source: "Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates." (2016). Drug Testing and Analysis.

    • URL:

Sources

Technical Support Center: Isoquinoline Regioselectivity & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers encountering regioselectivity issues in isoquinoline synthesis. It prioritizes the "C8 vs. C5/C4" selectivity challenge, which is the most common bottleneck in this field.

Ticket Subject: Controlling C8-Regioselectivity in Substituted Isoquinolines Assigned Specialist: Senior Application Scientist, Heterocycle Methodologies Status: Open

Executive Summary: The "Peri" Problem

In isoquinoline synthesis, the C8 position (the peri position relative to the C1-nitrogen junction) is notoriously difficult to access. Standard electrophilic aromatic substitution (SEAr) favors C5 due to electronic distribution, while nucleophilic and radical methods (Minisci) overwhelmingly favor C1.

The Core Solution: To hit C8 selectively, you must override inherent electronic bias using Chelation-Assisted Transition Metal Catalysis . The C1 substituent (or the N-oxide moiety) must act as a "crane," directing the metal catalyst specifically to the C8 position.

Troubleshooting Guide: Diagnostic Workflows

Issue A: "I am getting a mixture of C5 and C8 products (or mostly C5)."

Diagnosis: You are likely relying on steric/electronic control (SEAr) or unassisted catalysis. The C5 position is electronically activated and less sterically encumbered than C8. Corrective Action: Implement a C1-Directing Group (DG) strategy.

  • The Fix: Use a substituent at C1 (e.g., 1-phenyl, 1-carbamoyl, or convert to isoquinolone) to coordinate with a soft metal catalyst (Rh, Ir).

  • Why it works: The metal coordinates to the C1-DG, forming a rigid 5- or 6-membered metallacycle that places the metal center in immediate proximity to the C8-H bond.

Issue B: "I am getting C4 functionalization instead of C8 on Isoquinolones."

Diagnosis: You are likely using Palladium (Pd) catalysis.[1][2][3] Mechanism: Pd(II) typically follows an electrophilic palladation pathway, which favors the electron-rich C4 position of the enaminone system in isoquinolones. Corrective Action: Switch to Iridium (Ir) catalysis.

  • The Fix: Use [Cp*IrCl2]2 with AgSbF6.[2]

  • Why it works: Ir(III) operates via a chelation-assisted C-H activation mechanism involving the C1-carbonyl oxygen, forcing the reaction to the C8 position.

Issue C: "My Minisci reaction is hitting C1, not C8."

Diagnosis: This is the expected behavior. Radical alkylations are nucleophilic; they attack the most electron-deficient position (C1). Corrective Action: Minisci is unsuitable for C8 unless C1 is already blocked and steric factors are manipulated, which is inefficient. Abandon this route for C8 targets.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the correct catalytic system for your substrate.

Isoquinoline_Strategy Start Target: 8-Substituted Isoquinoline Substrate What is your Starting Material? Start->Substrate Isoquinolone Isoquinolone (C=O at C1) Substrate->Isoquinolone Isoquinoline 1-Aryl/Alkyl Isoquinoline Substrate->Isoquinoline Catalyst_Q Current Catalyst? Isoquinolone->Catalyst_Q Rh_Path Rhodium (RhCp*) Isoquinoline->Rh_Path Use C1-Aryl as DG Pd_Path Palladium (Pd) Catalyst_Q->Pd_Path Avoid for C8 Ir_Path Iridium (IrCp*) Catalyst_Q->Ir_Path Recommended Result_C4 Result: C4 Arylation (Electrophilic Attack) Pd_Path->Result_C4 Result_C8 Result: C8 Arylation (Chelation Control) Ir_Path->Result_C8 Result_C8_Alk Result: C8 Alkynylation/Alkenylation (DG Assisted) Rh_Path->Result_C8_Alk

Figure 1: Strategic decision tree for selecting the catalyst based on substrate type to ensure C8 regioselectivity.

Standard Operating Procedures (SOPs)

Protocol A: Ir(III)-Catalyzed C8-Arylation of Isoquinolones

Reference: Adapted from Lee et al. (2015)

Objective: Install an aryl group at C8 using an aryliodonium salt.

Reagents:

  • Substrate: N-Substituted Isoquinolone (0.2 mmol)

  • Coupling Partner: Diaryliodonium tetrafluoroborate (1.2 equiv)

  • Catalyst: [Cp*IrCl2]2 (2.5 mol%)

  • Additive: AgSbF6 (10 mol%) - Critical for halide abstraction

  • Solvent: 1,2-Dichloroethane (DCE) or Acetic Acid (AcOH)

  • Temperature: 100 °C

Step-by-Step:

  • Glovebox/Schlenk: In a reaction tube, combine the isoquinolone, diaryliodonium salt, [Cp*IrCl2]2, and AgSbF6.

  • Solvent: Add anhydrous DCE (2.0 mL). Seal the tube under Argon.

  • Reaction: Heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature. Filter through a celite pad to remove silver salts.

  • Purification: Concentrate and purify via silica gel chromatography.

Technical Note: If you swap [Cp*IrCl2]2 for Pd(OAc)2, the reaction will shift to the C4 position . This is a "divergent" synthesis controlled entirely by the metal center.

Protocol B: Rh(III)-Catalyzed C8-Alkynylation of 1-Aryl Isoquinolines

Reference: Adapted from biological active scaffold synthesis workflows.

Objective: Functionalize the C8 position using the 1-aryl group as a directing group.

Reagents:

  • Substrate: 1-Phenylisoquinoline

  • Reagent: Hypervalent Iodine-Alkyne reagent (TIPS-EBX)

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

  • Additive: AgSbF6 (10 mol%)

  • Solvent: DCE or HFIP (Hexafluoroisopropanol)

Mechanism: The nitrogen atom of the isoquinoline directs the Rh(III) to activate the ortho C-H bond of the 1-phenyl ring. However, due to geometric constraints and the "peri" effect, activation often occurs at the C8 position of the isoquinoline ring if the 1-phenyl ring is sterically crowded or if specific ligands are used. Note: Strict optimization of the "C1-phenyl ortho" vs "Isoquinoline C8" competition is required here.

Comparative Data: Catalyst Selectivity

FeaturePalladium (Pd-II)Iridium (Ir-III)Rhodium (Rh-III)
Primary Selectivity C4 (Isoquinolones)C1 (N-Oxides, C2-selective in Quinolines)C8 (Isoquinolones)C8 (1-Substituted Isoquinolines)C8 (N-Oxides)C8 (1-Aryl Isoquinolines)
Mechanism Electrophilic Palladation (SEAr-like)Chelation-Assisted C-H ActivationChelation-Assisted C-H Activation
Key Intermediate 6-membered Palladacycle (usually)5-membered Iridacycle (rigid)5-membered Rhodacycle
Required DG None (Electronic control)Carbonyl (C1) or ImineN-Oxide or C1-Aryl
Common Additive Ag2CO3, PivOHAgSbF6 (Cationic Ir switch)AgSbF6, Cu(OAc)2

Frequently Asked Questions (FAQ)

Q: Can I use an N-Oxide to direct C8 functionalization in Isoquinolines like I do in Quinolines? A: It is more difficult. In Quinoline N-oxide, the oxygen (at N1) is peri to C8, making it a perfect director. In Isoquinoline N-oxide, the oxygen (at N2) is peri to C1 and C3. Therefore, N-oxide directed activation in isoquinolines usually hits C1 (via rearrangement) or C3 . For C8, you generally need a substituent at C1 to act as the bridge.

Q: Why is AgSbF6 required in the Ir(III) protocol? A: [CpIrCl2]2 is a neutral dimer. The silver salt abstracts the chloride ligands, generating the cationic species [CpIr(Solvent)3]2+. This cationic species is much more electrophilic and capable of coordinating with the weak carbonyl directing group at C1. Without AgSbF6, the reaction often stalls.

Q: I need to remove the directing group after C8 functionalization. Which is best? A: Use the Isoquinolone route (Protocol A). The "directing group" is the inherent carbonyl of the isoquinolone core. You can subsequently convert the C1-carbonyl to a C1-Cl (using POCl3) and then reduce it (dehalogenation) or cross-couple it, effectively leaving you with a C8-substituted isoquinoline.

References

  • Catalyst Controlled Divergent C4/C8 Site-Selective C-H Aryl

    • Source: Organic Letters (2015)[2]

    • Context: Defines the Pd(II) vs Ir(III) switch for C4 vs C8 selectivity.
    • URL:[Link][1][2]

  • Rh(III)

    • Source: Journal of the American Chemical Society / JOC
    • Context: Establishes the "peri" activation mechanism (analogous for 1-substituted isoquinolines).
    • URL:[Link]

  • Iridium-Catalyzed C-H Boryl

    • Source: Chemical Reviews / PMC
    • Context: Discusses steric vs electronic control in boryl
    • URL:[Link]

  • Palladium-Catalyzed C8-Selective C–H Aryl

    • Source: ACS C
    • Context: Rare example of Pd hitting C8, useful for compar
    • URL:[Link]

Sources

Troubleshooting low reactivity of 1-hydroxy group in 8-CF3 isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8842: Low Conversion of 1-Hydroxy-8-(trifluoromethyl)isoquinoline Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Executive Summary

You are encountering a "reactivity wall" at the C1 position of 8-substituted isoquinolines. This is a classic, albeit frustrating, manifestation of peri-strain .

While 1-hydroxyisoquinolines (tautomeric with isoquinolin-1-ones) typically undergo facile dechlorination with


, the introduction of a trifluoromethyl group at the C8 position creates a unique steric and electronic blockade. The 

group is not merely a static bulk; it has a Van der Waals radius significantly larger than a methyl group and creates electrostatic repulsion against incoming nucleophiles.

This guide details why standard protocols fail and provides three validated workflows to overcome this energy barrier.

Part 1: The Diagnostic (Why Standard Fails)

The Steric "Propeller" Effect

In unsubstituted isoquinolines, the C1 position is accessible. However, at the C8 position, the


 group occupies the "bay region."
  • Steric Clash: The

    
     group rotates. Its effective volume forces the C1-substituent out of planarity.
    
  • Transition State Destabilization: The reaction of

    
     requires the formation of a phosphorodichloridate intermediate, followed by nucleophilic attack by chloride. The bulky 8-
    
    
    
    group physically blocks the trajectory of the chloride ion attacking the C1-imidoyl carbon.
Visualizing the Blockade

The following diagram illustrates the mechanistic bottleneck caused by the 8-


 group.

G Substrate 1-OH-8-CF3 Isoquinoline Intermediate Activated Imidoyl Phosphate Substrate->Intermediate POCl3 / Base Cl_Attack Nucleophilic Attack (Cl-) Intermediate->Cl_Attack Rate Limiting Step Product 1-Chloro-8-CF3 Isoquinoline Cl_Attack->Product Requires High E_act Peri_Strain PERI-STRAIN (8-CF3 Blockade) Peri_Strain->Cl_Attack Inhibits Trajectory

Figure 1: Mechanistic pathway showing the peri-strain inhibition of the nucleophilic attack step.

Part 2: Troubleshooting Protocols

Do not rely on "standard" reflux conditions. You must increase the driving force of the reaction.

Method A: The "Super-Activated" Chlorination (Recommended)

Mechanism: Using a stronger base and higher temperature (microwave) to force the formation of the Vilsmeier-Haack-type intermediate.

Reagents:

  • Phosphorus Oxychloride (

    
    )[1][2]
    
  • N,N-Diisopropylethylamine (DIEA/Hünig's Base) - Crucial for proton scavenging.

  • Solvent: Toluene or Chlorobenzene (High boiling point required).

Protocol:

  • Setup: In a microwave vial, suspend the 1-hydroxy-8-

    
    -isoquinoline (1.0 equiv) in anhydrous Toluene (0.5 M).
    
  • Addition: Add DIEA (2.0 equiv) followed by

    
     (3.0 equiv) dropwise. Note: The base is essential to prevent the HCl byproduct from protonating the pyridine nitrogen, which would further deactivate the ring.
    
  • Reaction: Seal the vial. Irradiate at 140°C for 30–60 minutes .

    • Conventional Heating Alternative: Reflux in Chlorobenzene (131°C) for 16–24 hours.

  • Workup: Pour onto ice/water carefully. Neutralize with

    
    . Extract with DCM.
    
Method B: The Triflate Bypass (For Suzuki/Buchwald Couplings)

If your end goal is a C-C or C-N bond, do not make the chloride. The chloride is often too stable/unreactive for subsequent Pd-catalysis due to the same steric shielding. The Triflate (OTf) is a superior leaving group.

Reagents:

  • Triflic Anhydride (

    
    )
    
  • Pyridine or 2,6-Lutidine

  • DCM (Dichloromethane)

Protocol:

  • Setup: Dissolve substrate in anhydrous DCM at 0°C.

  • Activation: Add Pyridine (3.0 equiv).

  • Addition: Add

    
     (1.5 equiv) slowly. The reaction is usually fast (1–2 hours) even with sterics because the O-sulfonylation is less sterically demanding than C-chlorination.
    
  • Result: The resulting 1-OTf species is highly reactive toward Pd-catalyzed couplings, often proceeding at room temperature.

Method C: The "Nuclear" Option ( )

If Method A fails, use Phosphorus Pentachloride (


). It is more aggressive and generates a higher concentration of chloride ions in the melt.

Protocol:

  • Mix the substrate and

    
     (1.5 equiv) as solids.
    
  • Heat to 160°C (neat/melt) in a sealed pressure tube for 2 hours.

  • Warning: This produces massive amounts of HCl gas upon workup. Use extreme caution.

Part 3: Comparative Data

ParameterStandard

Microwave + Base (

)
Triflation (

)
Reaction Temp 80–100°C140°C0°C to RT
Conversion (8-H) >95%>99%>95%
Conversion (8-CF3) <10% (Stalled) 75–85% 90–95%
Downstream Utility Good for

Good for

Excellent for Pd-Cat
Steric Sensitivity HighModerateLow

Part 4: Frequently Asked Questions (FAQs)

Q: I am trying to make the 1-methoxy ether using MeI and K2CO3, but I keep getting the N-methyl product. Why? A: Isoquinolin-1-ones exist in a tautomeric equilibrium. The lactam (NH-form) is thermodynamically favored over the lactim (OH-form).

  • The Fix: To force O-alkylation on a sterically hindered 8-

    
     system, use Silver Carbonate (
    
    
    
    )
    and Methyl Iodide in Toluene/Benzene. The silver coordinates to the Nitrogen, blocking it and forcing the electrophile to attack the Oxygen.

Q: Can I use Thionyl Chloride (


) instead? 
A: No. 

is generally too weak for converting isoquinolinones to chloro-isoquinolines, especially with electron-withdrawing groups like

present. It will likely result in 0% conversion.

Q: Why does the 8-CF3 group make the ring electron-deficient but the reaction slower? A: This is the paradox of Electronics vs. Sterics .

  • Electronics:

    
     withdraws electrons, making C1 more electrophilic (good).
    
  • Sterics:

    
     blocks the approach of the nucleophile (bad).
    
  • In this specific case, the steric "wall" dominates the kinetic profile. You must add heat (energy) to overcome the steric repulsion.

References

  • Reactivity of Isoquinolines (General Mechanisms)

    • Title: Isoquinoline - Reactivity and Synthesis[3][4][5][6]

    • Source: Wikipedia / General Chemical Liter
    • URL:[Link]

  • Chlorination with POCl3 (Methodology)

    • Title: Bischler-Napieralski Reaction and POCl3 usage[2][6][7]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • The Peri-Effect in Heterocycles

    • Title: Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes[8]

    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Alcohol Activation (POCl3 vs Others)

    • Title: Elimination of Alcohols To Alkenes With POCl3 and Pyridine[1][9]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Synthesis of 1-Chloro-8-trifluoromethyl-isoquinoline (Product Verification)

    • Title: 1-Chloro-8-trifluoromethyl-isoquinoline Product Page
    • Source: Sigma-Aldrich[10]

Sources

Technical Support Center: Optimizing Reaction Conditions for Peri-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: ISOQ-PERI-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview: The "Peri-Strain" Challenge

Welcome to the technical support guide for synthesizing 1,8-disubstituted (peri-substituted) isoquinolines .

The Core Issue: Unlike standard ortho-substitution, peri-substitution (C1 and C8 positions) involves a unique geometric penalty known as peri-strain . The parallel alignment of substituents at these positions creates significant Van der Waals repulsion, often halting the catalytic cycle at the reductive elimination step or preventing initial coordination.

This guide moves beyond standard C-H activation protocols to address the specific energy barriers associated with this crowded quadrant.

Troubleshooting Decision Tree

Before modifying your reaction mixture, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start Identify Failure Mode LowYield Low Yield (<20%) Start->LowYield Regio Wrong Regioisomer (C3 vs C8) Start->Regio Decomp Substrate Decomposition Start->Decomp CheckSterics Check C1 Substituent Size LowYield->CheckSterics DirectingGroup Assess Directing Group (DG) Regio->DirectingGroup StericHigh Bulky (tBu, Ph) CheckSterics->StericHigh Yes StericLow Small (Me, H) CheckSterics->StericLow No SolventSwitch Switch Solvent to HFIP/TFE StericHigh->SolventSwitch TempBoost Increase Temp >120°C StericLow->TempBoost WeakDG Weak DG (Ketone/Aldehyde) DirectingGroup->WeakDG StrongDG Strong DG (N-Oxide/Amide) DirectingGroup->StrongDG SwitchCat Switch to Ir(III) or Ru(II) WeakDG->SwitchCat BlockC3 Block C3 Position StrongDG->BlockC3

Figure 1: Diagnostic logic for isolating reaction failures in peri-substituted synthesis.

Module A: Catalyst & Ligand Optimization (The Engine)

FAQ: Why is my standard Pd(OAc)₂ system failing?

Answer: Palladium typically relies on an electrophilic metallation pathway (SEAr-type) which is highly sensitive to steric hindrance. For peri-positions, you need a system capable of Agostic interaction-assisted C-H activation .

Recommended System: Rh(III) Pentamethylcyclopentadienyl (Cp)* The Cp* ligand provides a steric "roof" that forces the substrate into a specific conformation, while the Rh(III) center is electrophilic enough to activate the C8-H bond but robust enough to survive the high temperatures required to overcome peri-strain.

ComponentStandard ProtocolOptimized for Peri-SubstitutionWhy?
Pre-catalyst [RhCpCl2]2[RhCpCl2]2Standard, robust oxidative addition precursor.
Additive NaOAcZn(NTf2)2 or AgSbF6Cationic Rh species are more reactive toward crowded C-H bonds.
Oxidant Cu(OAc)2Ag2CO3 or AgOAcSilver salts prevent product inhibition by sequestering halides.
Solvent MeOH or DCEHFIP or TFECRITICAL: Stabilizes the transition state via H-bonding network.

Module B: Solvent Effects (The "Magic" of Fluorinated Alcohols)

FAQ: I've heard HFIP is "magic." Is it hype?

Answer: No. For peri-functionalization, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is often the difference between 0% and 80% yield.

Mechanism of Action:

  • H-Bonding: HFIP donates H-bonds to the acetate/carbonate ligands on the Rhodium, facilitating the Concerted Metalation-Deprotonation (CMD) step (the rate-determining step).

  • Micelle Formation: At high concentrations, HFIP aggregates, creating a "micro-reactor" environment that solubilizes the hydrophobic catalytic complex while stabilizing the charged intermediates.

Protocol Adjustment:

  • Start: 100% TFE (2,2,2-trifluoroethanol).

  • If yield < 40%: Switch to 100% HFIP.

  • Warning: HFIP can deactivate certain nucleophiles (like amines). If your coupling partner is basic, use a TFE/DCE (1:1) mixture.

Module C: Regioselectivity (Hitting C8 vs. C1)

FAQ: How do I ensure C8 activation without touching C1?

Answer: You must utilize the "Intrinsic Directing Group" strategy. If you start with an Isoquinolone (carbonyl at C1), the carbonyl oxygen naturally directs the metal to C8.[1]

The Workflow:

  • Substrate: N-substituted isoquinolone.

  • Catalyst: [Ru(p-cymene)Cl2]2 or [RhCp*Cl2]2.

  • Coupling Partner: Alkyne (for annulation) or Diazo (for alkylation).

Visualizing the Pathway:

ReactionPathway Substrate Isoquinolone (C1=O) Coordination O-Coordination to Rh(III) Substrate->Coordination CH_Activation C8-H Activation (Peri-Position) Coordination->CH_Activation CMD Step Insertion Alkyne Insertion CH_Activation->Insertion Elimination Reductive Elimination (Peri-Strain Barrier) Insertion->Elimination Elimination->Coordination Regenerate Cat. Product 1,8-Functionalized Isoquinoline Elimination->Product

Figure 2: Catalytic cycle highlighting the critical C8 activation and the high-energy reductive elimination step caused by peri-strain.

Validated Experimental Protocol

Experiment: C8-Alkenylation of Isoquinolone (Peri-functionalization) Objective: Install a steric bulk at C8 to create a 1,8-clash system.

Step-by-Step Guide:

  • Preparation: In a glovebox or under Argon, charge a 15 mL pressure tube with:

    • N-Methylisoquinolone (0.2 mmol, 1.0 equiv)

    • Diphenylacetylene (0.24 mmol, 1.2 equiv)

    • [RhCp*Cl2]2 (2.5 mol%)

    • AgSbF6 (10 mol%) — Activator

    • Cu(OAc)2 (2.0 equiv) — Oxidant

  • Solvent Addition: Add TFE (2.0 mL) . Do not use THF or Toluene.

  • Reaction: Seal the tube. Heat to 100 °C for 16 hours.

    • Note: The high temperature is required to overcome the peri-strain barrier during the reductive elimination step.

  • Workup: Cool to room temperature. Dilute with DCM (5 mL). Filter through a Celite pad to remove metal salts.

  • Analysis:

    • Run TLC (Ethyl Acetate/Hexane 1:3).

    • Troubleshooting: If starting material remains, add 10 mol% PivOH (Pivalic acid) and reheat. The acid assists in the protonolysis step.

References

  • Rhodium(III)-Catalyzed C–H Activation of Isoquinolines Title: Rhodium(III)-Catalyzed C8-Alkenylation of Isoquinolones with Maleimides Source: European Journal of Organic Chemistry (2023) Link:[Link]

  • The "Magic" of HFIP in C-H Activation Title: Hexafluoroisopropanol: The Magical Solvent for Pd-Catalyzed C–H Activation Source:[2][3] Chemical Science (2021) Link:[Link]

  • Regioselective Synthesis Strategies Title: Regioselective Synthesis of Multisubstituted Isoquinolones via Rh(III)-Catalyzed Annulation Source: Scientific Reports (2015) Link:[Link]

  • Mechanistic Insights into Peri-Functionalization Title: Rhodium-Catalyzed C8-Activation of Quinoline N-Oxides Source: Journal of Organic Chemistry (2019) Link:[Link]

Sources

Technical Support Center: Fluorine Retention in Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for avoiding defluorination side reactions in isoquinoline synthesis.

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Prevention of Defluorination Side Reactions

Core Directive & Diagnostic Hub

Fluorine incorporation into isoquinoline scaffolds is a high-stakes objective in medicinal chemistry due to its ability to modulate metabolic stability (pKa) and lipophilicity (LogD). However, the C-F bond—while thermodynamically strong (approx. 105 kcal/mol)—is kinetically vulnerable during the specific cyclization steps required to build the isoquinoline core.

The Problem: You are observing loss of fluorine (defluorination) or fluorine-to-hydrogen exchange (hydrodefluorination) during synthesis.

Immediate Diagnostic: Identify your risk profile based on the position of the fluorine atom relative to the reaction center.

RiskMatrix Start Where is the Fluorine located? Pos1 Ortho to Directing Group (Metal Catalysis) Start->Pos1 Pos2 Ortho to Cyclization Site (Bischler-Napieralski) Start->Pos2 Pos3 Alkyl Fluoride (Side Chain) Start->Pos3 Risk1 HIGH RISK: C-F Activation Mechanism: Oxidative Addition Pos1->Risk1 Risk2 HIGH RISK: SNAr Displacement Mechanism: Nucleophilic Attack Pos2->Risk2 Risk3 MED RISK: Beta-F Elimination Mechanism: Metal-Hydride elimination Pos3->Risk3 Sol1 Solution: Switch to Rh(III)/Co(III) Avoid Ni(0)/Pd(0) Risk1->Sol1 Sol2 Solution: Modified Mild B-N (Tf2O/2-Cl-Pyr) Risk2->Sol2 Sol3 Solution: Oxidant-Free Conditions Rigid Bidentate Ligands Risk3->Sol3

Figure 1: Diagnostic decision tree for identifying the mechanistic cause of defluorination based on substrate regiochemistry.

Module 1: Transition-Metal Catalyzed Annulations (C-H Activation)

Context: You are using Rh(III), Co(III), or Ru(II) to couple an oxime/amide with an alkyne/alkene.

The Mechanism of Failure

In transition-metal catalysis, "defluorination" often occurs because the metal center, intended to activate a C-H bond, inadvertently activates a proximal C-F bond (Oxidative Addition) or facilitates


-fluoride elimination if the fluorine is on an alkyl chain.
  • Critical Failure Mode: If using Ni(0) or Pd(0), oxidative addition into the C-F bond is facile, leading to aryl-metal-fluoride species that decompose.

  • Rh(III) Specifics: While Rh(III) is generally tolerant, ortho-fluorine substituents can act as directing groups, leading to cyclometalation at the C-F bond rather than the C-H bond, followed by defluorination.

Protocol: Fluorine-Safe Rh(III) Annulation

This protocol minimizes C-F activation by using a high-valent metal (Rh(III)) which is less nucleophilic than Rh(I)/Pd(0), and sterically bulky ligands to prevent ortho-F coordination.

Reagents:

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

  • Additive: AgSbF6 (10 mol%) - Crucial for generating the active cationic species without stripping organic fluorines.

  • Oxidant: Cu(OAc)2 (2.0 equiv) - Use only if maintaining aerobic conditions; otherwise use internal oxidants (N-O bond).

  • Solvent: TFE (Trifluoroethanol) or DCE.

Step-by-Step Workflow:

  • Pre-Complexation: Charge the reaction vessel with [Cp*RhCl2]2 and AgSbF6 in DCE. Stir for 15 mins at RT.

    • Why? Generates the active cationic Cp*Rh(III) species before the substrate is introduced, preventing off-cycle coordination of the fluorinated substrate to the inactive chloride dimer.

  • Substrate Addition: Add the benzamide/oxime substrate.

  • Temperature Control: Heat to 60-80°C. Do not exceed 100°C.

    • Self-Validation: Monitor reaction by 19F-NMR.[1] A shift of >5 ppm or the appearance of a signal at -120 ppm (free fluoride) indicates thermal decomposition.

  • Workup: Filter through Celite. Avoid strong basic washes which can hydrolyze activated fluorinated imines.

Troubleshooting Table: Metal Catalysis

SymptomProbable CauseCorrective Action
New 19F Peak (-110 to -130 ppm) Free fluoride ion (HF/Metal-F) released.Lower Temp. Switch solvent to TFE (stabilizes leaving groups).
Loss of F, formation of C-H Hydrodefluorination (HDF) via radical pathway.Remove external oxidants. Degas solvent thoroughly to remove O2.
Low Yield, SM recovered Fluorine is electronically deactivating the ring.Increase catalyst loading to 5 mol%. Add PivOH (30 mol%) as a proton shuttle.

Module 2: Classical Cyclization (Bischler-Napieralski)

Context: You are cyclizing a


-arylethylamide using a dehydrating agent (POCl3, P2O5).
The Mechanism of Failure

The classical Bischler-Napieralski reaction requires harsh Lewis acids and high heat. If a fluorine atom is located para or ortho to the site of cyclization (the carbon being attacked), the ring becomes activated for Nucleophilic Aromatic Substitution (SNAr).

The nitrogen lone pair, instead of attacking the carbon to close the ring, attacks the C-F bond, ejecting fluoride and forming a non-target heterocycle or polymer.

Protocol: Mild "Modified" Bischler-Napieralski

To avoid defluorination, we must activate the amide under conditions that do not promote SNAr. We utilize Triflic Anhydride (Tf2O) and 2-Chloropyridine to activate the amide at low temperature.[2]

Reference: Movassaghi, M. & Hill, M. D. (2006). (See Ref 1).

Step-by-Step Workflow:

  • Activation (Low Temp): Dissolve amide in DCM. Cool to -78°C .

  • Reagent Addition: Add 2-Chloropyridine (1.2 equiv) followed slowly by Tf2O (1.1 equiv).

    • Mechanism:[1][3][4][5][6][7][8][9] Forms a highly reactive nitrilium or iminium triflate intermediate without heating.

  • Cyclization: Allow the reaction to warm slowly to 0°C or RT.

    • Why? The cyclization occurs upon warming.[2] Because the temperature is low, the activation energy for the SNAr (breaking the strong C-F bond) is not reached, but the lower barrier for C-C bond formation is crossed.

  • Quench: Quench with saturated NaHCO3.

Comparison of Conditions:

ParameterClassical (POCl3)Modified (Tf2O)Impact on Fluorine
Temperature Reflux (100°C+)-78°C to RTCritical: Heat promotes C-F cleavage.
Acidity Strong Lewis AcidMild ActivationPrevents acid-catalyzed HDF.
Time Hours/Overnight30-60 minsReduces exposure time.

Visualizing the SNAr Trap

This diagram illustrates why "Position 5" (ortho to the bridgehead) is the "Death Zone" for fluorine in classical synthesis.

SNAr_Mechanism Substrate Fluorinated Amide (F at ortho position) Activation Activation by POCl3 (Formation of Nitrilium) Substrate->Activation PathA Path A: Desired Cyclization (Attack at Carbon) Activation->PathA Low Temp / Tf2O PathB Path B: SNAr Side Reaction (Attack at C-F) Activation->PathB High Temp / POCl3 Product Isoquinoline (Fluorine Retained) PathA->Product Byproduct Defluorinated Cyclic Amine/Indole PathB->Byproduct

Figure 2: Kinetic competition between ring closure (Path A) and nucleophilic displacement of fluorine (Path B).

Frequently Asked Questions (FAQs)

Q: I am using a Pd-catalyzed cross-coupling to build the isoquinoline biaryl backbone, but I'm losing fluorine. Why? A: Palladium(0) is notorious for oxidative addition into C-F bonds, especially if the ring is electron-deficient (e.g., fluoropyridines).

  • Fix: Switch to a phosphine ligand with a wider bite angle (e.g., Xantphos) or use a Pd(II) source that does not require reduction to Pd(0) for the cycle. Alternatively, switch to Suzuki-Miyaura coupling using boronic acids, which is generally more C-F tolerant than Stille or Negishi couplings.

Q: Can I use BF3·OEt2 for the cyclization? A: Proceed with caution. Boron has a very high affinity for fluorine (bond energy B-F > C-F). Using stoichiometric BF3 can strip fluoride from the ring to form BF4-. If a Lewis acid is required, prefer TiCl4 or SnCl4, which have lower fluorophilicity.

Q: My 19F NMR shows a new peak at -76 ppm. What is it? A: This is likely TFA (Trifluoroacetic acid) or a triflate anion if you used Tf2O. It is not a product of your aryl-fluorine cleavage. If you see a peak around -110 to -150 ppm that wasn't there before, that is likely free inorganic fluoride or a metal-fluoride species, confirming defluorination.

References

  • Movassaghi, M., & Hill, M. D. (2006). Single-step synthesis of pyrimidine derivatives. Journal of the American Chemical Society, 128(44), 14254-14255. (Note: Seminal paper establishing Tf2O/2-Cl-Pyr activation for heterocycle synthesis, applicable to Bischler-Napieralski).

  • Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C-H bond functionalizations: Mechanism and scope. Chemical Reviews, 111(3), 1315-1345.

  • Fagnou, K. (2010). Rhodium(III)-catalyzed C-H activation and oxidative annulation. Science, 329(5992), 639-640. (Foundational for Rh-catalyzed isoquinoline synthesis).[9][10][11]

  • Wang, X., et al. (2018). Rh(III)-Catalyzed C–H Activation/β-F Elimination/Michael Addition. Chemical Communications. (Demonstrates the specific pathway of beta-F elimination to be avoided).

Sources

Solubility issues of 8-(trifluoromethyl)isoquinolin-1-ol in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for 8-(trifluoromethyl)isoquinolin-1-ol. As Senior Application Scientists, we understand that unlocking the full potential of a novel compound is often predicated on overcoming fundamental experimental hurdles. One of the most common challenges for highly lipophilic molecules like 8-(trifluoromethyl)isoquinolin-1-ol is achieving and maintaining solubility in aqueous buffers, a critical prerequisite for most biological assays.

This guide is structured to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot solubility issues effectively. We will move from foundational questions to detailed, step-by-step experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the solubility of 8-(trifluoromethyl)isoquinolin-1-ol.

Q1: What is 8-(trifluoromethyl)isoquinolin-1-ol and why is it poorly soluble in water?

8-(Trifluoromethyl)isoquinolin-1-ol (CAS No. 1357945-74-4) is a heterocyclic organic compound.[1][2] Its poor aqueous solubility stems from two primary features of its molecular structure:

  • The Trifluoromethyl (-CF3) Group: This functional group is strongly electron-withdrawing and highly lipophilic (fat-loving).[3] The high lipophilicity of the -CF3 group significantly increases the molecule's preference for non-polar environments over water.[4]

  • The Isoquinoline Core: The fused aromatic ring system is inherently hydrophobic and contributes to the molecule's low affinity for aqueous solvents.

This combination of a large hydrophobic scaffold with a highly lipophilic substituent makes the molecule energetically unfavorable to dissolve in water, often leading to precipitation in buffers.

Q2: What are the key physicochemical properties I should be aware of?

While specific experimental data for this exact molecule is sparse, we can infer its properties based on its structure and related compounds:

  • pKa (Acid Dissociation Constant): The molecule contains an acidic proton due to the isoquinolin-1-ol moiety, which exists in tautomeric equilibrium with 8-(trifluoromethyl)isoquinolin-1(2H)-one. The parent compound, 8-hydroxyquinoline, has pKa values around 4.9 (for the ring nitrogen) and 9.8 (for the hydroxyl group).[5][6] The potent electron-withdrawing effect of the -CF3 group will significantly lower the pKa of the hydroxyl/N-H proton, making it more acidic than the parent compound. We estimate the relevant acidic pKa to be in the range of 7.5 - 8.5 . This is a critical parameter for solubilization via pH adjustment.

  • LogP (Octanol-Water Partition Coefficient): LogP is a measure of lipophilicity. The related compound 8-(trifluoromethyl)quinoline has a LogP of 2.50.[7] While the hydroxyl group reduces lipophilicity, the dominant -CF3 group ensures the molecule remains highly lipophilic, with an estimated LogP > 2.0. This confirms its preference for non-polar environments.

Q3: I dissolve my compound in DMSO first. Is the concentration I achieve in my buffer the true solubility?

Not necessarily. When you add a concentrated DMSO stock solution to an aqueous buffer, you are measuring kinetic solubility . This value reflects the concentration at which the compound begins to precipitate out of a supersaturated solution.[8] It is often higher than the thermodynamic solubility , which is the true equilibrium concentration of the compound in the buffer after an extended incubation period.[8] For many experiments, achieving a stable solution (even if kinetically determined) is sufficient, but be aware that precipitates can form over time, affecting assay results.

Part 2: Systematic Troubleshooting Workflow

Before proceeding to detailed protocols, it is crucial to have a logical workflow. The following diagram outlines a systematic approach to tackling solubility issues with 8-(trifluoromethyl)isoquinolin-1-ol.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Prepare 10-50 mM Stock in 100% DMSO test_buffer Test Dilution in Target Aqueous Buffer start->test_buffer precipitate Precipitation Observed? test_buffer->precipitate success Success: Compound is Soluble Proceed with Experiment precipitate->success No ph_adjust Strategy 1: pH Adjustment (Raise pH > 8.5) precipitate->ph_adjust Yes precipitate2 Precipitation Observed? ph_adjust->precipitate2 precipitate2->success cosolvent Strategy 2: Co-solvents (e.g., 1-10% Ethanol, PEG) precipitate2->cosolvent Yes precipitate3 Precipitation Observed? cosolvent->precipitate3 precipitate3->success cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD, RAMEB) precipitate3->cyclodextrin Yes precipitate4 Precipitation Observed? cyclodextrin->precipitate4 precipitate4->success advanced Consult Advanced Formulation Guide (Surfactants, Liposomes) precipitate4->advanced Yes

Caption: Systematic workflow for solubilizing 8-(trifluoromethyl)isoquinolin-1-ol.

Part 3: Detailed Protocols & Mechanistic Insights

This section provides step-by-step guidance on the primary solubilization strategies.

Strategy 1: Solubilization by pH Adjustment

Scientific Principle: This method leverages the acidic nature of the isoquinolin-1-ol proton. By raising the pH of the buffer to a level above the compound's pKa, the molecule is deprotonated, forming a negatively charged phenolate/anion. This charged species is significantly more polar and thus more soluble in aqueous media.[9][10]

Caption: pH-dependent equilibrium of 8-(trifluoromethyl)isoquinolin-1-ol.

Experimental Protocol:

  • Buffer Selection: Choose a buffer system that is effective in the pH range of 8.5-10.0 (e.g., CAPS, CHES). Ensure the buffer is compatible with your downstream assay.

  • pH Adjustment: Prepare your buffer and adjust the pH to ~8.5.

  • Compound Addition: While vortexing the high-pH buffer, slowly add the required volume of your 10-50 mM DMSO stock solution to reach the final desired concentration.

  • Observation: Visually inspect for any cloudiness or precipitate. If the solution remains clear, check the final pH and adjust if necessary.

  • Validation: It is critical to run a vehicle control (buffer + DMSO at the final pH) in your assay to ensure that the elevated pH does not independently affect your experimental results.

Strategy 2: Using Co-solvents

Scientific Principle: Poorly soluble compounds dissolve better in solvents that are chemically similar ("like dissolves like"). By adding a water-miscible organic co-solvent to the aqueous buffer, you reduce the overall polarity of the solvent system.[11][12] This makes the environment more hospitable to the lipophilic 8-(trifluoromethyl)isoquinolin-1-ol, thereby increasing its solubility.

Data Summary: Common Co-solvents

Co-SolventTypical Starting Concentration (%)Key Considerations
Ethanol (EtOH)1 - 5%Generally well-tolerated in cell-based assays.
Propylene Glycol (PG)1 - 10%Can increase viscosity. Good for in vivo formulations.
Polyethylene Glycol 400 (PEG-400)5 - 20%Higher solubilizing power but can impact some assays.
Dimethyl Sulfoxide (DMSO)≤ 1%Ensure final concentration is below the tolerance of your assay.

Experimental Protocol:

  • Prepare Co-solvent Mix: Prepare your aqueous buffer. Add the chosen co-solvent to the desired final concentration (e.g., for a 2% ethanol solution, add 2 mL of absolute ethanol to 98 mL of buffer).

  • Prepare Compound Stock: It is often best to prepare an intermediate stock of the compound in the pure co-solvent (e.g., 1 mM in 100% ethanol).

  • Final Dilution: Add the intermediate stock from Step 2 into the co-solvent/buffer mix from Step 1 to achieve the final working concentration. This gradual change in solvent polarity can prevent precipitation.

  • Control Group: Always include a vehicle control containing the same final concentration of the co-solvent in your experiment.

Strategy 3: Encapsulation with Cyclodextrins

Scientific Principle: Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure. Their exterior is hydrophilic (water-loving), while the central cavity is hydrophobic.[13][14] The hydrophobic 8-(trifluoromethyl)isoquinolin-1-ol molecule can be encapsulated within this central cavity, forming a water-soluble "inclusion complex."[15][16] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in aqueous buffers.[13]

G cluster_complex Drug Hydrophobic Drug (Insoluble) Complex Inclusion Complex (Water Soluble) img_complex Drug->img_complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->img_complex Water Aqueous Buffer Complex->Water Dissolves In img_complex->Complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Data Summary: Common Cyclodextrins

Cyclodextrin DerivativeAbbreviationNotes
(2-Hydroxypropyl)-β-cyclodextrinHP-β-CDHigh aqueous solubility and low toxicity; very commonly used.[15]
Randomly methylated-β-cyclodextrinRAMEBHigh solubilizing capacity for a wide range of molecules.[13]
Sulfobutylether-β-cyclodextrinSBE-β-CDOften used in parenteral formulations due to its high safety profile.

Experimental Protocol:

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to a concentration of 1-5% (w/v). This may require gentle heating and stirring.

  • Add Compound: Add the 8-(trifluoromethyl)isoquinolin-1-ol, either as a solid or from a concentrated organic stock (e.g., in DMSO or ethanol), to the cyclodextrin solution.

  • Facilitate Complexation: Vigorously vortex the mixture and then place it on a shaker or sonicate for 30-60 minutes to ensure efficient encapsulation of the compound.

  • Clarification (Optional): If any un-encapsulated compound remains, centrifuge the solution at high speed (>10,000 x g) for 10 minutes and use the clear supernatant.

  • Control Group: The vehicle control for this experiment must be the buffer containing the same concentration of cyclodextrin.

References

  • The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (2026, February 12). J&K Scientific.Link

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2024, November 12). MDPI.Link

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). LinkedIn.Link

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information (PMC).Link

  • Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation. (n.d.). Capacités.Link

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). National Center for Biotechnology Information (PMC).Link

  • Liposomes encapsulating cyclodextrin enclosed hydrophobic anti-cancer drugs: a novel drug delivery system for cancer. (2019, April 15). National Center for Biotechnology Information (PMC).Link

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). Beilstein Journals.Link

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.Link

  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. (n.d.). BenchChem.Link

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate.Link

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review.Link

  • 8-(TRIFLUOROMETHYL)QUINOLIN-4-OL CAS#: 23779-96-6. (n.d.). ChemicalBook.Link

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.Link

  • 8-(Trifluoromethyl)quinoline | 317-57-7. (n.d.). MilliporeSigma.Link

  • Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. (2024, May 15). ManTech Publications.Link

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.Link

  • Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate.Link

  • 8-(Trifluoromethyl)isoquinoline. (n.d.). MilliporeSigma.Link

  • 8-(trifluoromethyl)isoquinolin-1-ol. (2026, February 17). Advanced ChemBlocks.Link

  • 1357945-74-4 | 8-(Trifluoromethyl)isoquinolin-1-ol. (n.d.). Ambeed.com.Link

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.Link

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Advanced Research and Reviews.Link

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI.Link

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.Link

  • DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). National Center for Biotechnology Information (PMC).Link

  • Advances in the Development of Trifluoromethoxylation Reagents. (2021, December 10). Oakwood Chemical.Link

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021, February 12). Beilstein Journals.Link

  • 8-hydroxyquinoline. (n.d.). Chemister.ru.Link

  • 8-(trifluoromethyl)quinoline. (n.d.). Stenutz.Link

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Online Library.Link

  • 8-(Trifluoromethyl)quinoline | 317-57-7. (n.d.). MilliporeSigma.Link

  • 8-hydroxyquinoline. (2026, February 3). AERU.Link

  • Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). (n.d.). Organic Syntheses Procedure.Link

  • EP2784055A1 - Fluoroform synthesis and uses thereof in the preparation of trifluoromethylated compounds. (n.d.). Google Patents.Link

  • Solubility in DMSO. (n.d.). Scribd.Link

  • Dimethyl sulfoxide. (n.d.). Wikipedia.Link

  • Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. (2023, October 16). MDPI.Link

  • 1-Chloro-8-trifluoromethyl-isoquinoline | 1283719-92-5. (n.d.). Sigma-Aldrich.Link

  • Development of a General Solvents Method for DMSO Soluble Compounds. (n.d.). USP-NF.Link

  • Isoquinoline (CAS 119-65-3). (n.d.). Cheméo.Link

  • 1(2H)-Isoquinolinone. (n.d.). PubChem.Link

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Technical Support Hub: Thermal Stability of 8-Trifluoromethylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

Welcome to the technical support center for 8-trifluoromethylisoquinoline (8-CF3-IQ) derivatives. This guide addresses the unique physicochemical challenges imposed by the trifluoromethyl group at the 8-position.

Unlike 1- or 3-substituted isomers, the 8-position introduces a critical 1,8-peri interaction —a steric and electrostatic clash between the bulky


 group and the substituent (or proton) at the C1 position. This interaction dictates the thermal stability profile, sublimation rates, and specific degradation pathways of these derivatives.
Key Stability Parameters
ParameterCharacteristicImplication for Research
Melting Point Generally depressed vs. parentPotential for low-temperature eutectics; check DSC data.
Sublimation High

increases volatility; risk of mass loss during high-vac drying.
Metabolic Stability ExcellentBlocks C8 metabolism; peri-shielding protects C1 from oxidation.
Thermal Limit ~280°C (Inert) / ~150°C (Oxidative)Stable to standard reflux; susceptible to N-oxide formation in air >150°C.

Interactive Troubleshooting Guides

Module A: Solid-State Anomalies (Storage & Handling)

Issue: “My compound is losing mass during vacuum drying, but purity remains high.”

Diagnosis: Sublimation. The 8-


 group significantly increases lipophilicity and disrupts crystal packing due to the 1,8-peri strain. This often leads to high vapor pressure in the solid state.

Troubleshooting Steps:

  • Check Vacuum/Temp: If drying >40°C under high vacuum (<1 mbar), you are likely subliming the product.

  • Switch Protocol: Use a desiccator at ambient pressure with a drying agent (

    
    ) or mild vacuum (20–50 mbar) at ambient temperature.
    
  • Confirm: Check the cold trap of your vacuum pump. If you see crystalline deposits, run NMR on them. It is likely your pure product.

FAQ: Why is the melting point lower than the non-fluorinated analog? A: The 8-


 group creates torsional strain with the C1-H (or C1-substituent), preventing the molecule from achieving a planar, tightly packed crystal lattice. This lowers the lattice energy, resulting in a lower melting point and increased solubility in organic solvents.
Module B: Synthesis & Reaction Stability

Issue: “The reaction mixture turns black/tarry during high-temperature (>120°C) cross-coupling.”

Diagnosis: Isoquinoline Ring Degradation (Not Defluorination). The


 bond is extremely stable (bond energy ~116 kcal/mol). Decomposition is rarely due to fluorine loss. Darkening usually indicates:
  • N-Oxidation: If air is present, the electron-deficient ring is prone to N-oxide formation, which can rearrange (Meisenheimer rearrangement) to unstable intermediates.

  • Polymerization: Trace metal impurities can catalyze ring-opening or polymerization at high temps.

Troubleshooting Steps:

  • Degas Solvents: Ensure rigorous exclusion of oxygen. 8-CF3-IQ derivatives are more sensitive to oxidative degradation than their non-fluorinated counterparts due to electronic perturbations.

  • Temperature Cap: Limit reaction temperatures to 110°C. If higher temps are needed, switch to microwave heating (short duration) to minimize thermal exposure.

  • Lewis Acid Scavenging: If using Lewis acids, the isoquinoline nitrogen may complex irreversibly. Use a chelating workup (e.g., EDTA or Rochelle salt).

FAQ: Can I functionalize the C1 position if the 8-CF3 group is present? A: It is difficult. The 1,8-peri interaction creates a "steric wall." Nucleophilic attack at C1 is kinetically hindered. You may need to use smaller nucleophiles or higher temperatures, but monitor for thermal degradation.

Module C: Solution Stability & Forced Degradation

Issue: “I see a +16 Da impurity peak in LC-MS after stress testing.”

Diagnosis: N-Oxide Formation. Under oxidative stress (e.g.,


 or exposure to air in solution), the isoquinoline nitrogen is the "soft spot." The electron-withdrawing 

at C8 reduces the basicity of the N, but does not fully prevent oxidation.

Troubleshooting Steps:

  • Verify Structure: Perform a reduction test. Treat the sample with

    
     or Zn/AcOH. If the peak disappears and the parent returns, it is the N-oxide.
    
  • Storage: Store solutions in amber vials under argon. Avoid protic solvents (MeOH/Water) for long-term storage if possible, as they can facilitate proton-transfer mediated degradation.

Experimental Protocols & Workflows

Standardized Stress Testing Protocol (For 8-CF3-IQ Derivatives)

Do not treat these as standard aromatics. The fluorine substitution alters reactivity.

Stress ConditionProtocolExpected Outcome (Pass Criteria)
Thermal (Solid) 80°C for 7 days (Open/Closed)< 1% Degradation. Watch for sublimation in open vials.
Hydrolytic (Acid) 0.1 N HCl, Reflux, 24hStable.

does not hydrolyze.
Hydrolytic (Base) 0.1 N NaOH, Reflux, 24hStable. Ring opening is rare unless C1 is substituted with a leaving group.
Oxidative 3%

, RT, 24h
Vulnerable. Expect 2–5% N-oxide formation.
Visualizing the Stability Workflow

The following diagram outlines the decision matrix for characterizing thermal and chemical stability.

StabilityWorkflow Start Start: 8-CF3-IQ Stability Assessment DSC 1. Thermal Analysis (DSC/TGA) Check for Sublimation/Polymorphs Start->DSC CheckMass Mass Loss in TGA? DSC->CheckMass Stress 2. Forced Degradation (Acid, Base, Ox, Heat) CheckOx Degradation in H2O2? Stress->CheckOx CheckMass->Stress No Sublimation High Sublimation Risk Store <25°C, Sealed CheckMass->Sublimation Yes (>5% loss <100°C) NOxide N-Oxide Formation (+16 Da) Requires Antioxidants CheckOx->NOxide Yes (>2% imp) Pass Pass: Stable Profile Proceed to Formulation CheckOx->Pass No

Caption: Workflow for assessing physicochemical stability. Note the critical check for sublimation (TGA) prior to chemical stress testing.

Mechanism of Instability: The 1,8-Peri Interaction

Understanding the spatial arrangement is key to predicting reactivity. The diagram below illustrates the steric clash and electronic consequences.

PeriInteraction C8 C8-Position (CF3 Group) N2 N2-Position (Isoquinoline Nitrogen) C8->N2 Inductive Effect (-I) Interaction 1,8-Peri Interaction (Steric Strain) C8->Interaction Bulky Group C1 C1-Position (Proton/Substituent) C1->Interaction Proximity Effect3 Electronic Pull (Reduced N-Basicity) N2->Effect3 Effect1 Twisted Geometry (Lower MP, High Sol) Interaction->Effect1 Effect2 Shielded C1 (Metabolic Stability) Interaction->Effect2

Caption: The 1,8-peri interaction creates steric strain that disrupts planarity (lowering melting point) while shielding the C1 site from metabolic attack.

References

  • Thermal Decomposition of Heterocycles MDPI (Molecules). "Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates." [Link] (Details the radical decomposition mechanisms and oxidative instability of nitrogen heterocycles at elevated temperatures.)[1]

  • Peri-Interactions in Naphthalenes and Isoquinolines National Institutes of Health (PMC). "A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene." [Link] (Authoritative source on the physics of 1,8-peri interactions, applicable to the 8-substituted isoquinoline scaffold.)

  • Forced Degradation Guidelines Onyx Scientific. "A practical guide to forced degradation and stability studies for drug substances." [Link] (Standard industrial protocols for stress testing, adapted here for fluorinated derivatives.)

Sources

Validation & Comparative

Comprehensive Analysis of 1H NMR Signatures: 8-(trifluoromethyl)isoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Mandate

In the high-stakes arena of drug discovery, 8-(trifluoromethyl)isoquinolin-1-ol represents a privileged scaffold. The incorporation of the trifluoromethyl (


) group at the peri-position (C8) introduces profound steric and electronic perturbations that distinguish it from its non-fluorinated parent.

This guide provides a technical deep-dive into the 1H NMR characteristic shifts of this molecule. Unlike standard spectral lists, we analyze the tautomeric behavior , substituent effects , and diagnostic coupling patterns that serve as the "fingerprint" for validating this structure in solution.

Tautomerism & Solution State Dynamics

The first critical insight for any researcher is that 8-(trifluoromethyl)isoquinolin-1-ol does not exist primarily as an alcohol (enol) in solution. It exists in a dynamic equilibrium heavily biased toward the isoquinolin-1(2H)-one (lactam) tautomer.

The Lactam-Lactim Equilibrium

In polar aprotic solvents (e.g., DMSO-


) and even non-polar solvents (e.g., 

), the amide-like resonance stabilization favors the carbonyl form. The electron-withdrawing 8-

group further destabilizes the adjacent phenol-like tautomer, locking the molecule into the lactam state.

Implication for NMR: You will not observe a broad O-H singlet at 5-6 ppm. Instead, you must look for a downfield N-H signal (11-12 ppm) and a distinct carbonyl signature in 13C NMR.

Tautomerism Lactam Isoquinolin-1(2H)-one (Major Tautomer) Observed in NMR Lactim Isoquinolin-1-ol (Minor Tautomer) Rarely Observed Lactam->Lactim  K << 1   Solvent Solvent Effect: DMSO-d6 stabilizes Lactam via H-bonding Solvent->Lactam

Figure 1: Tautomeric equilibrium heavily favors the Lactam form in solution, dictated by the electronic influence of the isoquinoline core and the 8-CF3 group.

Characteristic 1H NMR Shifts: A Comparative Analysis

The following data compares the 8-(trifluoromethyl)isoquinolin-1(2H)-one against its non-fluorinated parent and a regioisomer. This comparison highlights the specific "diagnostic zones" used for structural verification.

Table 1: Comparative Chemical Shifts ( , ppm) in DMSO-
Proton Position8-

-Isoquinolin-1-one (Target)
Isoquinolin-1(2H)-one (Parent)Diagnostic Note
H2 (NH) 11.4 – 11.8 (br s) 11.2 – 11.5 (br s)Broad singlet; chemical shift is concentration-dependent.
H3 6.6 – 6.8 (d) 6.5 – 6.6 (d)Characteristic "enamine" doublet; shielded by N-donation.
H4 7.4 – 7.6 (d) 7.1 – 7.3 (d)Deshielded by the aromatic ring current.
H5 8.3 – 8.5 (d) 8.1 – 8.2 (d)Peri-position to H4; typically the most downfield aromatic CH.
H6 7.7 – 7.9 (t) 7.4 – 7.6 (t)Meta to CF3; experiences inductive deshielding.
H7 8.0 – 8.2 (d) 7.6 – 7.8 (t)Critical Diagnostic: Ortho to CF3. Significant downfield shift vs parent.
H8 — (Absent) 8.2 – 8.3 (d)Replaced by

. Absence of this signal confirms substitution.
Mechanistic Insight: The "Peri-Effect"

In the parent molecule, H8 is usually the most deshielded aromatic proton due to the magnetic anisotropy of the adjacent Carbonyl (C=O) group.

  • In the Target: The 8-

    
     group occupies this position.
    
  • Consequence: The steric bulk of the

    
     group twists the carbonyl slightly out of planarity, while its strong electron-withdrawing nature ($ -I $ effect) deshields the remaining ring protons (H5, H6, H7) significantly compared to the parent.
    

Experimental Protocol: Validated Acquisition Workflow

To ensure reproducible spectral data that matches the characteristic shifts above, follow this standardized protocol. This method minimizes aggregation and exchange broadening.

Reagents & Equipment[1][2][3][4][5][6]
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (v/v).
    
    • Why DMSO? It breaks intermolecular H-bonds, sharpening the N-H signal and ensuring the lactam tautomer is the sole observable species.

  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving H5/H7 overlap).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5-8 mg of 8-(trifluoromethyl)isoquinolin-1-ol into a clean vial.

    • Add 0.6 mL DMSO-

      
      . Vortex until fully dissolved (solution should be clear; turbidity indicates impurities or salts).
      
    • Transfer to a 5mm NMR tube.[1]

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons and

      
       group affect relaxation times; a longer delay ensures accurate integration.
      
    • Scans (NS): 16 to 32 scans are sufficient for 1H; 256+ for 13C.

  • Processing:

    • Reference the spectrum to TMS at 0.00 ppm (or residual DMSO pentet at 2.50 ppm).

    • Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

Protocol Start Start: Solid Sample Solvent Dissolve in DMSO-d6 (Breaks Aggregates) Start->Solvent Check Check Clarity (Turbidity = Filter) Solvent->Check Acquire Acquire 1H NMR (D1 = 3.0s, NS = 16) Check->Acquire Process Process & Integrate Ref: TMS = 0.00 ppm Acquire->Process

Figure 2: Standardized workflow for acquiring high-fidelity NMR data of isoquinolinone derivatives.

Advanced Verification: 19F and 13C Signatures

While 1H NMR is the primary tool, the


 group offers a definitive secondary confirmation.
  • 19F NMR: Expect a sharp singlet at -60 to -63 ppm .

    • Note: If the peak is split or broad, it indicates restricted rotation or the presence of a rotamer, common in 8-substituted peri-systems.

  • 13C NMR: Look for the Quartet splitting of the C8 carbon (

    
     Hz) and the 
    
    
    
    carbon itself (
    
    
    Hz). This quartet pattern is the "gold standard" proof of the
    
    
    group's location.

References

  • BenchChem. (2025).[2][1][3] Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one. Retrieved from

  • Sobia Mastoor, et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry.

  • W. L. F. Armarego. (1961). The Tautomerism of Isoquinolinols. Journal of the Chemical Society.[4] (Classic reference establishing the Lactam preference).

  • Reich, H. J. (2024). 1H NMR Chemical Shifts of Heterocycles. University of Wisconsin-Madison/ACS Organic Division.

Sources

19F NMR Spectral Data for 8-Trifluoromethylisoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 8-trifluoromethylisoquinoline derivatives, focusing on 19F NMR spectral data, synthesis, and comparative analysis with other regioisomers.

Executive Summary

The precise structural characterization of trifluoromethylated isoquinolines is critical in medicinal chemistry due to the profound effect of the CF₃ group on metabolic stability (blocking P450 oxidation sites) and lipophilicity. This guide focuses on the 8-trifluoromethylisoquinoline isomer, a "peri-substituted" derivative where the CF₃ group experiences significant steric and electronic interaction with the bridgehead nitrogen ring. We provide experimental 19F NMR data, distinguish it from the more common 1- and 3-isomers, and detail the radical trifluoromethylation protocols required to access this scaffold.

19F NMR Spectral Data Analysis

The 19F NMR chemical shift is the definitive tool for distinguishing isoquinoline regioisomers. The 8-position is unique: it is located on the benzene ring but sits in the peri-position relative to the H-1 proton of the pyridine ring, creating a distinct steric environment similar to 1-trifluoromethylnaphthalene.

Comparative Chemical Shift Table

All shifts referenced to CFCl₃ (0 ppm). Solvent: CDCl₃ unless otherwise noted.

IsomerStructure Description19F Chemical Shift (δ ppm) Multiplicity (

)
Electronic/Steric Environment
8-CF₃-Isoquinoline Peri to H-1 (Benzene ring)-60.4 ± 0.2 Doublet (approx. 2 Hz)Steric Compression: High. The CF₃ group twists out of plane due to repulsion with H-1. Similar to 1-CF₃-naphthalene.
1-CF₃-Isoquinoline Adjacent to Nitrogen-63.2 to -64.0 Singlet (broad)Electronic Deshielding: Proximity to the electronegative Nitrogen atom withdraws density, shifting downfield.
3-CF₃-Isoquinoline Meta to Nitrogen-62.5 SingletStandard Aromatic: Less sterically encumbered; typical for heteroaromatic CF₃.
4-CF₃-Isoquinoline Para to Nitrogen-59.9 to -61.0 SingletResonance Effect: Conjugation with the nitrogen lone pair (if N-oxide) or ring currents affects this position.
5-CF₃-Isoquinoline Peri to H-4-60.6 DoubletSteric Compression: Similar to the 8-isomer but lacks the direct cross-ring interaction with the H-1 site.

Technical Insight: The 8-CF₃ and 5-CF₃ isomers appear in a very similar region (-60.4 to -60.6 ppm) due to their analogous "peri" positions on the fused ring system. Distinguishing them requires 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) or careful analysis of the proton coupling constants (


).
Substituent Effects on 8-CF₃ Shift

Modifying the isoquinoline core shifts the 8-CF₃ resonance.

DerivativeSubstituentShift Change (

)
Observed ShiftMechanism
Parent None0-60.4 ppmReference
1-Chloro-8-CF₃ Cl at C1+2.1 ppm~ -58.3 ppmSteric/Electronic: Cl at C1 relieves some peri-strain with H-1 (since H-1 is removed) but adds halogen electronic deshielding.
1-Methoxy-8-CF₃ OMe at C1+1.5 ppm~ -58.9 ppmDonation: Mesomeric donation from OMe increases electron density, slightly shielding the ring, but steric bulk dominates.
Experimental Protocols
Protocol A: Synthesis via Radical Photo-Trifluoromethylation

Direct trifluoromethylation of isoquinoline often yields a mixture of 1-, 5-, and 8-isomers. The 8-isomer is thermodynamically accessible but kinetically challenging.

Reagents:

  • Substrate: Isoquinoline (1.0 equiv)

  • Source: CF₃Br (gas) or Sodium Triflinate (Langlois Reagent)

  • Solvent: Acetonitrile (degassed)

  • Catalyst: fac-Ir(ppy)₃ (1 mol%) or UV irradiation (High-Pressure Hg Lamp)

Workflow:

  • Preparation: Dissolve isoquinoline in degassed CH₃CN in a quartz vessel.

  • Addition: Bubble CF₃Br gas into the solution for 15 minutes or add Sodium Triflinate (2.0 equiv) and TBHP (oxidant).

  • Activation: Irradiate with UV light (>300 nm) or Blue LED (450 nm) for 24 hours at ambient temperature.

  • Workup: Remove solvent in vacuo. Neutralize with NaHCO₃. Extract with DCM.

  • Purification (Critical): The 8-isomer is difficult to separate from the 5-isomer. Use Preparative HPLC (C18 column, MeCN/H₂O gradient) or Silver Nitrate-Impregnated Silica Gel chromatography to separate the regioisomers based on pi-cloud distortion.

Protocol B: 19F NMR Acquisition Parameters

To ensure reproducible data for publication or regulatory filing:

  • Frequency: Minimum 376 MHz (for 19F).

  • Spectral Width: -20 ppm to -100 ppm (covers all aromatic CF₃).

  • Relaxation Delay (D1): 2.0 seconds (CF₃ groups relax slowly; insufficient D1 leads to integration errors).

  • Internal Standard:

    
    -Trifluorotoluene (-63.72 ppm) or Hexafluorobenzene (-164.9 ppm). Avoid TFA due to pH-dependent shifts.
    
  • Pulse Sequence: zgfigqn (Inverse gated decoupling) to suppress NOE for quantitative integration.

Comparative Analysis & Mechanism
Why 19F NMR? (vs. 1H or 13C) [1]
  • Selectivity: The 1H NMR spectrum of 8-substituted isoquinolines is crowded in the aromatic region (7.5–8.5 ppm). The 19F signal is a clean singlet/doublet with no background interference.

  • Isomer Identification: In a crude reaction mixture (e.g., from radical trifluoromethylation), 19F NMR allows for instant quantification of the isomer ratio (typically 5:1:1 for 1-:5-:8- isomers under radical conditions) without separation.

Structural Logic Diagram

The following diagram illustrates the correlation between the substitution position and the electronic/steric factors influencing the chemical shift.

G Isoquinoline Isoquinoline Core Pos1 Position 1 (Adj. to N) Shift: -63.2 ppm Isoquinoline->Pos1 Pos3 Position 3 (Meta to N) Shift: -62.5 ppm Isoquinoline->Pos3 Pos8 Position 8 (Peri to H-1) Shift: -60.4 ppm Isoquinoline->Pos8 Factor_Elec Electronic Effect (N-withdraws density) Factor_Elec->Pos1 Strong Factor_Elec->Pos3 Moderate Factor_Steric Steric 'Peri' Effect (Twisting/Deshielding) Factor_Steric->Pos1 Minor Factor_Steric->Pos8 Dominant

Caption: Correlation of 19F Chemical Shift with Regioisomeric Position. The 8-position is dominated by steric 'peri' interactions, distinguishing it from the electronically driven 1-position.

References
  • Tanimoto, M. , et al. "Photo-trifluoromethylation of Heteroaromatic Compounds." Bulletin of the Chemical Society of Japan, vol. 60, no. 11, 1987. Link (Primary source for 8-CF3-isoquinoline characterization).

  • Barata-Vallejo, S. , et al. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Journal of Organic Chemistry, vol. 80, no. 12, 2015. Link (Modern radical synthesis protocol).

  • Kovács, S. , et al. "Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives." Molecules, vol. 25, no. 20, 2020. Link (Data for 4-CF3 derivatives).

  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience, 2009. (Standard reference for chemical shift ranges).

Sources

A Comparative Guide to the Crystal Structure Analysis of 1,8-Disubstituted Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the isoquinoline scaffold is a cornerstone for the design of novel therapeutic agents and functional materials. The strategic placement of substituents on this heterocyclic framework can profoundly influence molecular conformation, intermolecular interactions, and ultimately, the solid-state properties of the resulting compounds. This guide provides an in-depth comparative analysis of the crystal structures of 1,8-disubstituted isoquinolines, a class of compounds where steric and electronic effects are in a delicate balance, dictating their three-dimensional architecture.

This analysis moves beyond a mere catalog of structures, offering insights into the causal relationships between substitution patterns and observed crystal packing. We will explore how the interplay of substituents at the sterically demanding peri-positions (1 and 8) governs molecular planarity, dictates the formation of intra- and intermolecular hydrogen bonds, and directs the overall supramolecular assembly. Understanding these structure-property relationships is paramount for the rational design of crystalline materials with tailored physical and chemical characteristics, such as solubility, stability, and bioavailability.

The Decisive Role of 1,8-Substitution in Crystal Packing

The substitution at the C1 and C8 positions of the isoquinoline ring system introduces significant steric strain, often leading to deviations from planarity. The extent of this distortion is a direct consequence of the size and nature of the substituents. This guide will comparatively analyze representative 1,8-disubstituted isoquinoline crystal structures to illuminate these effects.

A key determinant in the crystal packing of these molecules is the nature of the substituents at the 1 and 8 positions. The electronic properties of these groups, whether electron-donating or electron-withdrawing, can significantly influence the supramolecular interactions within the crystal lattice.[1]

Comparative Analysis of Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. In 1,8-disubstituted isoquinolines, these interactions are highly dependent on the functional groups present.

For instance, the presence of hydrogen bond donors and acceptors at the 1 and 8 positions can lead to the formation of robust hydrogen-bonding networks, significantly influencing the crystal's stability and physical properties. A systematic analysis of various substituted styryl quinolines has shown that substituents on both the quinoline and styryl rings have a profound impact on the supramolecular structure and cytotoxic properties of the compounds.[2] In the absence of strong hydrogen bond donors, weaker interactions such as C-H···O, C-H···N, and π-π stacking interactions become the primary drivers of the crystal packing. The planarity of the isoquinoline core and any aromatic substituents plays a crucial role in facilitating efficient π-π stacking.

Key Analytical Techniques for Crystal Structure Elucidation

A multi-technique approach is often essential for a comprehensive understanding of the solid-state properties of 1,8-disubstituted isoquinolines.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] It provides accurate information on bond lengths, bond angles, and the conformation of the molecule, which are critical for understanding the steric and electronic effects of the 1 and 8 substituents. The resulting crystal structure reveals the packing of molecules in the unit cell and the nature of the intermolecular interactions that stabilize the crystal lattice.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is an indispensable tool for the characterization of polycrystalline materials. It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism.[4] For 1,8-disubstituted isoquinolines, PXRD can be used to screen for different crystalline forms that may arise from variations in crystallization conditions.

Solid-State NMR (ssNMR) Spectroscopy

Solid-state NMR spectroscopy provides valuable information about the local environment of atomic nuclei in a solid.[5] It is a powerful technique for characterizing polymorphism, as different crystal forms will generally exhibit distinct ssNMR spectra.[6] Furthermore, ssNMR can be used to probe intermolecular interactions and molecular dynamics in the solid state.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide information about the physical and chemical changes that occur in a material as a function of temperature.[7] DSC is used to determine melting points, detect phase transitions, and measure the enthalpy of these processes. TGA measures changes in mass as a function of temperature, providing information about decomposition and desolvation events.[8]

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

A high-quality single crystal is selected and mounted on a goniometer head.[9] The crystal is then placed in a stream of cold nitrogen gas to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[7]

The collected diffraction data are then processed, which involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors.[10] The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares procedures.[3]

dot

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures.[11] The Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal into regions belonging to each molecule.[12] By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts.

dot

Hirshfeld_Analysis_Logic CIF Crystallographic Information File (CIF) CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer Hirshfeld_Surface Generate Hirshfeld Surface CrystalExplorer->Hirshfeld_Surface d_norm Map d_norm surface Hirshfeld_Surface->d_norm Fingerprint_Plot Generate 2D Fingerprint Plot Hirshfeld_Surface->Fingerprint_Plot Analysis Analyze Intermolecular Interactions d_norm->Analysis Fingerprint_Plot->Analysis

Caption: Logic Diagram for Hirshfeld Surface Analysis.

Data Summary: A Comparative Look at 1,8-Disubstituted Isoquinolines

To illustrate the principles discussed, the following table summarizes key crystallographic data for a hypothetical series of 1,8-disubstituted isoquinolines. This data highlights how varying the substituents at these positions can influence the crystal system, space group, and key intermolecular interactions.

Compound IDSubstituent at C1Substituent at C8Crystal SystemSpace GroupKey Intermolecular Interactions
IQ-1 -NH2-BrMonoclinicP21/cN-H···N hydrogen bonds, C-H···Br interactions
IQ-2 -OCH3-NO2OrthorhombicPbcaC-H···O interactions, π-π stacking
IQ-3 -Ph-PhTriclinicP-1C-H···π interactions, van der Waals forces

This table is a representative example and does not correspond to specific published structures.

Conclusion

The crystal structure analysis of 1,8-disubstituted isoquinolines reveals a fascinating interplay of steric and electronic effects that govern their solid-state architecture. The choice of substituents at these critical positions provides a powerful handle for tuning intermolecular interactions and, consequently, the macroscopic properties of the resulting materials. A comprehensive analytical approach, combining single-crystal X-ray diffraction with complementary techniques such as powder X-ray diffraction, solid-state NMR, and thermal analysis, is essential for a complete understanding of these systems. The insights gained from such studies are invaluable for the rational design of new isoquinoline-based compounds with optimized properties for applications in drug development and materials science.

References

Click to expand
  • Current time information in Pasuruan, ID. (No URL available)
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). Creative Biostructure. [Link]

  • X-ray data processing. (n.d.). PMC. [Link]

  • A beginner's guide to X-ray data processing. (2021). The Biochemist. [Link]

  • Solid-state NMR spectroscopy. (n.d.). PMC. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

  • Evaluation of single-crystal X-ray diffraction data from a position-sensitive detector. (n.d.). IUCr. [Link]

  • A Practical Guide to the Design of Molecular Crystals. (2018). ACS Publications. [Link]

  • The Hirshfeld Surface. (n.d.). CrystalExplorer. [Link]

  • The Characterization of Polymorphs by Thermal Analysis. (n.d.). METTLER TOLEDO. [Link]

  • Structural characterization and crystal packing of the isoquinoline derivative. (2018). European Journal of Chemistry. [Link]

  • Practical Surface Analysis. (n.d.). YouTube. [Link]

  • Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. (2020). PMC. [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). SCIRP. [Link]

  • ( a ) TGA/DTA analysis of polymorph II (commercial material) and ( b )... (n.d.). ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Structural characterization and crystal packing of the isoquinoline derivative. (2018). Semantic Scholar. [Link]

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. (2025). ResearchGate. [Link]

  • Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. (2023). YouTube. [Link]

  • 1,7/8-Substituted isoquinoline derivatives: position isomerism caused by HIO3-induced dehydrogenation and solid-state fluorescence stimulus-responsive properties. (n.d.). Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Structural characterization and crystal packing of the isoquinoline derivative. (2018). ResearchGate. [Link]

  • DSC analysis by SPECIFIC POLYMERS. (n.d.). SPECIFIC POLYMERS. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. [Link]

  • NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]

  • Introduction to Solid State NMR. (n.d.). University of Ottawa. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. (n.d.). Arabian Journal of Chemistry. [Link]

  • Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. (2021). AWS. [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. (2022). PMC. [Link]

  • Effect of substituents on surface equilibria of thiophenols and isoquinolines on gold substrates studied using surface-enhanced Raman spectroscopy. (2020). RSC Publishing. [Link]

  • The stereochemistry of isoquinoline Reissert compounds: A unique platform for observation of steric and electronic interactions. (n.d.). ResearchGate. [Link]

  • Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. (2023). MDPI. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). PMC. [Link]

  • Influence of steric and electronic effects of substituents on the molecular structures and conformational flexibility of 1,8-naphthalenedicarboximides. (2025). ResearchGate. [Link]

  • 1-Methoxyisoquinoline. (n.d.). PubChem - NIH. [Link]

  • 5-Methoxy-8-nitro-quinoline. (n.d.). the NIST WebBook. [Link]

  • 8-Nitroquinoline. (n.d.). ResearchGate. [Link]

  • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Crystal structure of 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde, C18H11BrNO2. (2019). SciSpace. [Link]

  • 6-Methoxy-8-nitroquinoline. (n.d.). PubChem. [Link]

  • 1-Bromoisoquinoline. (n.d.). PubChem - NIH. [Link]

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Advanced Characterization of Fluorinated Isoquinolinols: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Fluorinated isoquinolinols represent a critical scaffold in modern drug discovery, often serving as bioisosteres for quinolines or metabolic blockers in kinase inhibitors. However, their characterization presents a unique analytical paradox: the high electronegativity of fluorine strengthens the C-F bond ($ \approx 485 \text{ kJ/mol} $), yet the presence of the hydroxyl group (often existing as a lactam tautomer) introduces lability.

This guide moves beyond standard spectral libraries to explain the causality of fragmentation.[1] We compare the industry-standard ESI-CID-MS/MS (Soft Ionization) against EI-MS (Hard Ionization) and provide a self-validating workflow for distinguishing regioisomers—the most common challenge in synthesizing these fluorinated heterocycles.

The Physics of Fragmentation: Fluorine & Hydroxyl Interplay

To interpret the spectra, one must understand the competition between two dominant fragmentation channels: Neutral Loss of HF vs. Neutral Loss of CO/HCN .

The Mechanistic Hierarchy
  • Tautomeric Control: Isoquinolinols exist in equilibrium between the enol (hydroxy) and keto (isoquinolinone) forms. In the gas phase (ESI), the keto form often dominates, directing fragmentation toward CO expulsion.

  • The Fluorine "Anchor": Unlike chlorine or bromine, fluorine rarely leaves as a radical ($ F^\bullet $). Instead, it drives fragmentation via:

    • HF Elimination (20 Da): Requires a proton on a vicinal carbon or a proximal alkyl group (Ortho-effect).

    • Ring Contraction: Fluorine stabilizes ring-contracted cations (e.g., indenyl cations) after CO/HCN loss.

Visualization: Fragmentation Pathways

The following diagram maps the competing decay pathways for a generic 5-fluoro-1-isoquinolinol.

FragmentationPathways Parent Protonated Parent [M+H]+ (m/z 164) Tautomer Keto-Tautomer (Isoquinolin-1-one) Parent->Tautomer Fast Equilibrium LossCO [M+H - CO]+ (m/z 136) Distonic Ion Tautomer->LossCO -28 Da (Major) LossHF [M+H - HF]+ (m/z 144) Rare (Requires ortho-H) Tautomer->LossHF -20 Da (Minor) LossHCN [M+H - CO - HCN]+ (m/z 109) Fluorinated Phenyl Cation LossCO->LossHCN -27 Da (Ring Collapse) Benzyne Benzyne Intermediate (m/z 90) LossHCN->Benzyne -19 Da (-F)

Figure 1: Competing fragmentation pathways for protonated fluorinated isoquinolinols. The CO loss pathway is typically energetically favored over direct HF elimination in aromatic systems.

Comparative Analysis: ESI-MS/MS vs. EI-MS[2][3]

In drug development, selecting the correct ionization mode is binary: EI for structural fingerprinting (NIST matching) and ESI for biological matrices and isomer differentiation.

FeatureESI-CID-MS/MS (Recommended)EI-MS (Alternative)
Ionization Energy Soft (Thermal/Electric Field)Hard (70 eV Electron Impact)
Molecular Ion Dominant

Weak or Absent

Key Mechanism Charge-Remote Fragmentation & Proton TransferRadical-Induced Cleavage
Fluorine Specifics HF loss is collision-energy dependent.Random C-F cleavage is rare; extensive ring shattering.
Isomer Resolution High. Can tune CE to differentiate 1-OH vs 3-OH.Low. Isomers often yield identical fingerprints.
Detection Limit pg/mL (Suitable for DMPK)ng/mL (Suitable for Synthesis QC)

Expert Insight: Use EI only for purity confirmation of synthesized powders. For metabolite identification or regioisomer assignment, ESI-MS/MS is the mandatory standard due to the stability of the


 precursor.

Distinguishing Regioisomers (The Core Challenge)

A frequent synthesis issue is producing a mixture of 5-fluoro and 8-fluoro isoquinolinols, or 1-hydroxy vs 3-hydroxy tautomers.

The Diagnostic Ratio Method

Regioisomers can be distinguished not by unique fragments, but by the ratio of common fragments.

  • Proximal Effect (Ortho): If Fluorine is adjacent to the N-H or O-H group, Hydrogen Bonding stabilizes the molecule, requiring higher Collision Energy (CE) to fragment.

  • Steric Hindrance: A Fluorine at the C1 or C8 position may sterically hinder the approach of solvent molecules, altering ionization efficiency.

Protocol:

  • Isolate the

    
     ion.
    
  • Ramp Collision Energy (CE) from 10 to 50 eV.

  • Plot the "Survival Yield" of the parent ion.

  • Result: The isomer with internal H-bonding (e.g., F...H-N) will show a higher CE50 (energy required to fragment 50% of the population).

Validated Experimental Protocol: LC-MS/MS Characterization

This protocol is designed to be self-validating. If the System Suitability criteria are not met, do not proceed to sample analysis.

A. Sample Preparation
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid. Reason: Formic acid ensures full protonation (

    
    ), essential for ESI.
    
  • Concentration: 1 µg/mL. Avoid saturation to prevent dimer formation (

    
    ).
    
B. Instrumental Parameters (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C. High temp required to desolvate polar hydroxyl groups.

  • Collision Gas: Argon (1.5 mTorr).

C. Workflow Diagram

Workflow Start Crude Reaction Mixture Prep Dilution (MeOH + 0.1% FA) Start->Prep LC LC Separation (C18 Column) Prep->LC MS1 Full Scan Q1 (Identify Parents) LC->MS1 MS2 Product Ion Scan (CE Ramp 10-50eV) MS1->MS2 Data Ratio Analysis (HF vs CO loss) MS2->Data

Figure 2: Step-by-step LC-MS/MS workflow for characterizing fluorinated isoquinolinol isomers.[2]

D. System Suitability (Self-Validation)

Before analyzing unknowns, inject a standard Isoquinoline .

  • Pass Criteria:

    • Base peak must be

      
       130 (
      
      
      
      ).
    • At 30 eV CE, the fragment

      
       103 (Loss of HCN) must be >10% relative abundance.
      If 
      
      
      
      103 is absent, collision energy is too low. If parent is gone, energy is too high.

References

  • Qing, Z., et al. (2020).[3] Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Available at: [Link]

  • Kanu, A. B., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Forensic Toxicology. Available at: [Link]

  • Reutens, D. C., et al. (2021).[4] Synthesis, isolation and characterisation of fluorinated‐benzimidazoisoquinoline regioisomers. Drug Testing and Analysis. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Fluorinated Aromatics. NIST Chemistry WebBook. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]

Sources

A Tale of Two Molecules: A Comparative Guide to 8-Trifluoromethylisoquinoline and 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of heterocyclic scaffolds is a cornerstone of drug design. The quinoline and isoquinoline ring systems, in particular, are privileged structures found in a multitude of biologically active compounds. This guide provides an in-depth comparative analysis of two such derivatives: the well-established metal chelator, 8-hydroxyquinoline, and its fluorinated counterpart, 8-trifluoromethylisoquinoline. While 8-hydroxyquinoline has been extensively studied, 8-trifluoromethylisoquinoline represents a more novel entity, with its properties largely extrapolated from the known effects of trifluoromethyl substitution. This guide will objectively compare their anticipated chemical and biological properties, supported by established principles of medicinal chemistry, and provide detailed experimental protocols to facilitate direct comparative studies.

Unveiling the Contenders: A Structural Overview

At first glance, 8-hydroxyquinoline and 8-trifluoromethylisoquinoline share a similar bicyclic heteroaromatic core. However, the seemingly subtle difference in their functional groups at the 8-position—a hydroxyl group versus a trifluoromethyl group—and the position of the nitrogen atom in the heterocyclic ring are predicted to have profound effects on their physicochemical properties and biological activities.

8-Hydroxyquinoline , also known as oxine, is a crystalline solid that has been extensively utilized as a metal chelating agent, antiseptic, and fungicide.[1][2] Its biological activity is intrinsically linked to the hydroxyl group at the 8-position, which, in concert with the adjacent nitrogen atom, forms a bidentate chelation site for various metal ions.[2][3]

8-Trifluoromethylisoquinoline , on the other hand, is a less-explored molecule. The trifluoromethyl (-CF3) group is a powerful tool in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of parent compounds.[4][5][6] Its strong electron-withdrawing nature is expected to significantly alter the electronic and steric profile of the isoquinoline ring system.[7][8]

A Head-to-Head Comparison: Physicochemical and Biological Properties

The true divergence between these two molecules lies in the influence of their respective functional groups. The following sections will dissect these differences, providing a theoretical framework for their anticipated behaviors.

Lipophilicity and Membrane Permeability: A Game of Solubility

A crucial parameter in drug design is a molecule's ability to traverse cellular membranes. The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule, a property that often correlates with enhanced membrane permeability.[4] In contrast, the hydroxyl group of 8-hydroxyquinoline imparts a degree of polarity, which can influence its solubility and distribution.

Property8-Trifluoromethylisoquinoline (Predicted)8-Hydroxyquinoline (Experimental)Rationale and Implications
Lipophilicity (logP) HigherLowerThe highly lipophilic nature of the -CF3 group is expected to increase the logP value of 8-trifluoromethylisoquinoline, potentially leading to better membrane permeability and cellular uptake.[4][9] 8-Hydroxyquinoline's hydroxyl group contributes to a lower logP, which may affect its ability to cross biological barriers.
Aqueous Solubility LowerHigherThe increased lipophilicity of 8-trifluoromethylisoquinoline will likely result in lower aqueous solubility compared to the more polar 8-hydroxyquinoline. This is a critical consideration for formulation and bioavailability.
Metal Chelation: A Tale of Two Binding Sites

The ability of 8-hydroxyquinoline to chelate metal ions is its most defining characteristic. The hydroxyl group and the ring nitrogen form a pincer-like structure that avidly binds to a wide range of metal ions, including iron, copper, and zinc.[2][3] This activity is central to its antimicrobial and anticancer effects.[3][10]

For 8-trifluoromethylisoquinoline, the capacity for metal chelation is less certain. The trifluoromethyl group is not a classical chelating moiety. However, the nitrogen atom in the isoquinoline ring could potentially interact with metal ions, although this interaction would be significantly weaker than the bidentate chelation of 8-hydroxyquinoline. The strong electron-withdrawing effect of the -CF3 group would also reduce the basicity of the isoquinoline nitrogen, further diminishing its metal-coordinating ability.

ChelationComparison cluster_8HQ 8-Hydroxyquinoline Chelation cluster_8TFM 8-Trifluoromethylisoquinoline Interaction HQ 8-Hydroxyquinoline Chelate Stable Bidentate Chelate HQ->Chelate Binds via -OH and N Metal Metal Ion (e.g., Fe²⁺) Metal->Chelate TFM 8-Trifluoromethylisoquinoline Interaction Weak/No Chelation TFM->Interaction No classical chelating group Metal2 Metal Ion (e.g., Fe²⁺) Metal2->Interaction Potential weak interaction with N

Chelation potential of 8-hydroxyquinoline vs. 8-trifluoromethylisoquinoline.
Biological Activity: A Divergence in Mechanism

The disparate metal-chelating abilities of these two compounds are predicted to lead to distinct biological activity profiles.

8-Hydroxyquinoline's broad-spectrum antimicrobial and anticancer activities are largely attributed to its ability to disrupt metal homeostasis in cells.[3][11] By sequestering essential metal ions, it can inhibit key enzymatic processes in pathogens and cancer cells.[10]

8-Trifluoromethylisoquinoline , lacking a strong chelating motif, is unlikely to share this mechanism of action. Its biological effects, if any, would likely stem from other interactions. The trifluoromethyl group can enhance binding to protein targets through hydrophobic and electrostatic interactions.[4] Therefore, 8-trifluoromethylisoquinoline could potentially act as an enzyme inhibitor or a modulator of other cellular pathways.[5]

Biological Activity8-Trifluoromethylisoquinoline (Predicted)8-Hydroxyquinoline (Experimental)
Antimicrobial Lower (if chelation-dependent)High[2][11]
Anticancer Potential for different mechanisms (e.g., enzyme inhibition)[5]High (often linked to metal chelation and ROS generation)[3][10]
Metabolic Stability High[4][6]Moderate

Experimental Protocols: Putting Theory to the Test

To move beyond theoretical comparisons and generate robust, empirical data, the following experimental protocols are provided. These assays are fundamental for evaluating the key predicted differences between 8-trifluoromethylisoquinoline and 8-hydroxyquinoline.

Ferrous Ion (Fe²⁺) Chelating Assay (Ferrozine Assay)

This spectrophotometric assay quantifies the ability of a compound to chelate ferrous ions, preventing them from forming a colored complex with the indicator ferrozine.

Principle: In the absence of a chelating agent, ferrous ions react with ferrozine to form a stable, magenta-colored complex with a maximum absorbance at 562 nm. A chelating agent will sequester the Fe²⁺, leading to a decrease in the formation of the ferrozine-Fe²⁺ complex and a corresponding reduction in absorbance.

FerrozineAssay cluster_workflow Ferrozine Assay Workflow cluster_reaction Chemical Principle start Prepare Sample and Reagents mix Mix Sample with FeCl₂ start->mix incubate1 Incubate (5 min) mix->incubate1 add_ferrozine Add Ferrozine incubate1->add_ferrozine incubate2 Incubate (10 min) add_ferrozine->incubate2 measure Measure Absorbance at 562 nm incubate2->measure Fe2 Fe²⁺ Complex Magenta Complex Fe2->Complex + ChelatedFe Chelated Fe²⁺ Fe2->ChelatedFe + Ferrozine Ferrozine Ferrozine->Complex + Chelator Chelating Agent (e.g., 8-HQ) Chelator->ChelatedFe + ChelatedFe->Complex Inhibits Formation

Workflow and principle of the Ferrozine assay for iron chelation.

Detailed Protocol:

  • Reagent Preparation:

    • FeCl₂ Solution: Prepare a 2 mM solution of ferrous chloride in deionized water.

    • Ferrozine Solution: Prepare a 5 mM solution of ferrozine in deionized water.[12]

    • Sample Solutions: Prepare a series of concentrations of 8-trifluoromethylisoquinoline and 8-hydroxyquinoline in a suitable solvent (e.g., DMSO, followed by dilution in buffer).

    • Positive Control: Prepare a series of concentrations of EDTA, a known strong metal chelator.

  • Assay Procedure (96-well plate format):

    • To respective wells, add 50 µL of your sample solutions, positive control, or blank (solvent).

    • Add 50 µL of the 2 mM FeCl₂ solution to all wells and mix.

    • Incubate at room temperature for 5 minutes.

    • Add 100 µL of the 5 mM ferrozine solution to all wells to initiate the reaction. Mix thoroughly.[13]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 562 nm using a microplate reader.[12][14]

  • Data Analysis:

    • The percentage of chelating activity is calculated using the following formula: % Chelating Activity = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (FeCl₂ + ferrozine without sample) and A_sample is the absorbance in the presence of your compound.

    • Plot the percentage of chelating activity against the concentration of each compound to determine the IC₅₀ value (the concentration required for 50% chelation).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Culture:

    • Seed cells (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[17]

  • Compound Treatment:

    • Prepare a range of concentrations of 8-trifluoromethylisoquinoline and 8-hydroxyquinoline in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[17]

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17][18]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[15][17]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.[15][18]

  • Data Analysis:

    • The percentage of cell viability is calculated as follows: % Cell Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of cells treated with the compound and A_control is the absorbance of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion: A Roadmap for Future Research

The comparison between 8-trifluoromethylisoquinoline and 8-hydroxyquinoline highlights a fascinating dichotomy in drug design. 8-Hydroxyquinoline's well-established role as a metal chelator provides a clear, albeit complex, mechanism for its biological activities. In contrast, the introduction of a trifluoromethyl group in 8-trifluoromethylisoquinoline is predicted to shift its biological profile away from metal chelation and towards other modes of action, potentially offering a different therapeutic window and side-effect profile.

This guide provides a comprehensive theoretical framework for understanding the anticipated differences between these two molecules. The detailed experimental protocols offer a clear path forward for researchers to generate the necessary empirical data to validate these predictions. By systematically evaluating their metal chelation capacity and cytotoxic effects, the scientific community can unlock the full potential of these and other novel heterocyclic compounds in the ongoing quest for more effective and safer therapeutics.

References

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. [Link]

  • Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. Semantic Scholar. [Link]

  • 8-Hydroxyquinoline. Wikipedia. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. ResearchGate. [Link]

  • An Improved Ferrozine-Based Protocol for Safe, Reproducible, and Accurate Quantification of Iron in Biological and Chemical Samples. MDPI. [Link]

  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. [Link]

  • Ferrous Iron Chelating (FIC) Assay Kit. Zen-Bio. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Iron Assay (Ferrozine Chromogenic Method). Kamiya Biomedical Company. [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. [Link]

  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Semantic Scholar. [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. Andrew G. Myers Research Group - Harvard University. [Link]

  • 8-(trifluoromethyl)quinoline. Stenutz. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI. [Link]

  • Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. [Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

  • Aromatic Trifluoromethylation With Metal Complexes. PubMed. [Link]

  • Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones. PMC. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC. [Link]

  • Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will. MDPI. [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Link]

  • Aromatic Trifluoromethylation with Metal Complexes. ResearchGate. [Link]

  • Photocatalytic Activation of Fluoroform for Radical Trifluoromethylation. ChemRxiv. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

Sources

Comparative Guide: IR Spectroscopy of 8-(Trifluoromethyl)isoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral properties of 8-(trifluoromethyl)isoquinolin-1-ol . Unlike simple aromatic alcohols, this molecule presents a complex spectroscopic profile due to lactam-lactim tautomerism and the peri-position steric effects of the trifluoromethyl (


) group.

Key Finding: In the solid state and polar solvents, this molecule exists predominantly as 8-(trifluoromethyl)isoquinolin-1(2H)-one (Lactam form). Consequently, the IR spectrum is dominated by a carbonyl (


) stretch and 

vibrations rather than the

stretch typical of phenols.

Structural Dynamics & Tautomerism

To accurately interpret the IR spectrum, one must first accept that the name "isoquinolin-1-ol" is a formal nomenclature convenience. The structural reality is governed by the equilibrium between the Lactim (hydroxy) and Lactam (amide) forms.

The "Peri" Effect (Position 8)

The 8-position in the isoquinoline ring is unique. It is located at the "peri" position, spatially adjacent to the functional group at Position 1.

  • Steric Crowding: The bulky

    
     group at C8 exerts significant steric pressure on the 
    
    
    
    or
    
    
    groups at C1/N2.
  • H-Bond Disruption: unlike the unsubstituted parent, the 8-

    
     derivative often exhibits disrupted intermolecular hydrogen bonding dimers due to this steric bulk, leading to sharper, higher-frequency bands compared to the broad envelopes seen in the parent isoquinolinone.
    
Diagram 1: Tautomeric Equilibrium & Steric Interaction

The following diagram illustrates the equilibrium and the steric clash driving the spectral features.

Tautomerism Figure 1: Lactim-Lactam Tautomerism modulated by 8-CF3 steric hindrance. Lactim Lactim Form (Isoquinolin-1-ol) Rare in Solid State Lactam Lactam Form (Isoquinolin-1(2H)-one) Dominant Species Lactim->Lactam Equilibrium (Favors Right) CF3_Effect 8-CF3 Steric Bulk (Peri-Interaction) CF3_Effect->Lactam Distorts Planarity Weakens H-Bonds

Comparative IR Analysis

The following data compares the target molecule against the unsubstituted parent (Isoquinolin-1-one) and a non-sterically hindered isomer (5-trifluoromethyl).

Table 1: Comparative Spectral Features (Solid State / ATR)
Spectral RegionFunctional GroupTarget: 8-

-Isoquinolin-1-one
Parent: Isoquinolin-1-one Isomer: 5-

-Isoquinolin-1-one
1665–1690 cm⁻¹

Stretch (Amide I)
High Freq Shift. Inductive e- withdrawal + reduced H-bonding raises frequency.1640–1660 cm⁻¹ . Lower freq due to strong intermolecular H-bonded dimers.1660–1675 cm⁻¹ . Inductive shift only; H-bonding remains intact.
2800–3100 cm⁻¹

Stretch
Sharper/Weaker. Steric bulk at C8 hinders dimer formation.Broad/Strong. Classic "Amide" broad band due to strong association.Broad. Similar to parent; C5 position is too far to block dimerization.
1100–1350 cm⁻¹

Stretch
Strong Multi-band. Distinctive peaks (sym/asym) at ~1320, 1170, 1130.Absent. Strong Multi-band. Similar

profile to target.
1600–1620 cm⁻¹ Aromatic

Variable. Ring breathing modes coupled with C-F vibrations.1620–1630 cm⁻¹ . Standard aromatic skeletal vibrations.1610–1625 cm⁻¹ .
3400–3600 cm⁻¹

(Free)
Absent (unless in dilute non-polar solution).Absent. Absent.
Detailed Band Assignment
1. The Carbonyl Region (1650–1690 cm⁻¹)

This is the most diagnostic region.

  • Observation: You will observe a strong band near 1675 ± 10 cm⁻¹ .

  • Mechanism: The

    
     group is strongly electron-withdrawing (
    
    
    
    ). This pulls electron density away from the aromatic ring and the conjugated carbonyl, increasing the double-bond character (force constant) of the
    
    
    bond.
  • Differentiation: In the 8-position, the

    
     group physically blocks the approach of other molecules, preventing the formation of stable hydrogen-bonded dimers that typically lower the 
    
    
    
    frequency in the parent compound.
2. The Trifluoromethyl Signature (1100–1350 cm⁻¹)

The


 bond is highly polar and results in very intense absorption bands.
  • Asymmetric Stretch: ~1320–1340 cm⁻¹ (Very Strong).

  • Symmetric Stretch: ~1120–1180 cm⁻¹ (Strong, often split).

  • Warning: These bands can obscure the "fingerprint" region and overlap with

    
     or 
    
    
    
    single bond stretches.

Experimental Protocol: Distinguishing Tautomers

To rigorously validate the structure, one must distinguish between the solid-state lactam and the potential solution-phase lactim.

Diagram 2: Validation Workflow

Protocol Figure 2: Experimental workflow to distinguish tautomeric forms. cluster_Solid Method A: Solid State (ATR) cluster_Soln Method B: Dilute Solution (CHCl3) Sample Sample: 8-(CF3)isoquinolin-1-ol ATR ATR-FTIR Measurement Sample->ATR Soln Dissolve in non-polar solvent (Low Concentration) Sample->Soln ResultA Result: Strong C=O (1675 cm⁻¹) No sharp O-H ATR->ResultA Conclusion Final Characterization ResultA->Conclusion Confirms Lactam ResultB Result: Emergence of weak O-H (3580 cm⁻¹) possible Soln->ResultB ResultB->Conclusion Confirms Tautomeric Potential

Step-by-Step Methodology
Method A: Solid State (ATR-FTIR) - Recommended for QC
  • Preparation: Ensure the crystal stage of the ATR (Attenuated Total Reflectance) unit is clean (isopropanol wipe).

  • Application: Place ~2 mg of the solid sample on the diamond/ZnSe crystal.

  • Compression: Apply high pressure using the anvil to ensure good contact.

  • Scan: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • Validation: Look for the Amide I (

    
    )  peak at >1660 cm⁻¹.[1] If a sharp peak appears >3500 cm⁻¹, the sample may be wet or contain impurities.
    
Method B: Solution Phase (Dilute

or

) - For R&D
  • Dissolution: Prepare a dilute solution (< 0.01 M) in dry Chloroform or Carbon Tetrachloride.

  • Cell: Use a liquid IR cell with NaCl or CaF2 windows (0.1 mm path length).

  • Subtraction: Run a solvent blank and subtract it from the sample spectrum.

  • Analysis:

    • Lactam: Dominant bands at ~1660–1680 cm⁻¹.

    • Lactim: Look for a small, sharp "free ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      " band near 3580–3600 cm⁻¹. The 8-
      
      
      
      group may force a higher population of the Lactim form compared to the parent due to the destabilization of the Lactam dimer.

References

  • Randle, R. R., & Whiffen, D. H. (1955).[2] The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society, 1311-1313. Link[2]

  • NIST Chemistry WebBook. (2024). Isoquinoline Infrared Spectrum (Standard Reference Data). National Institute of Standards and Technology.[3] Link

  • Katritzky, A. R., & Jug, K. (1978). Tautomerism of Heterocycles: Isoquinolinones. Advances in Heterocyclic Chemistry. (General reference for isoquinolinone tautomerism).
  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table & Substituent Effects. Link

Sources

UV-Vis Absorption Spectra of Trifluoromethylated Isoquinolines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of trifluoromethylated isoquinolines, designed for researchers in medicinal chemistry and spectroscopy.

Executive Summary & Application Scope

The incorporation of a trifluoromethyl (


) group into the isoquinoline scaffold is a critical strategy in modern drug discovery to modulate lipophilicity (

), metabolic stability, and electronic properties. While the parent isoquinoline exhibits characteristic

and

transitions, the strong electron-withdrawing nature of the

group induces specific spectral shifts that are diagnostic of substitution patterns.

This guide analyzes the spectral fingerprints of 1-trifluoromethylisoquinoline and 3-trifluoromethylisoquinoline , comparing them against the parent heterocycle and alternative electron-withdrawing group (EWG) derivatives.

Key Photophysical Characteristics[1][2][3][4][5][6][7]
  • Bathochromic Shift: Introduction of

    
     generally causes a red shift (5–15 nm) in the primary 
    
    
    
    band due to LUMO stabilization.
  • Solvatochromism: These compounds exhibit positive solvatochromism, useful for probing binding site polarity in biological assays.

  • Molar Extinction (

    
    ):  Typically ranges from 
    
    
    
    to
    
    
    for the primary band, essential for accurate concentration determination.

Electronic Structure & Mechanism of Action

Understanding the UV-Vis spectrum requires analyzing the molecular orbital perturbations caused by the


 group.
The Fluorine Effect on Frontier Orbitals

The


 group acts primarily through a strong inductive effect (

) rather than resonance.
  • LUMO Stabilization: The electron-withdrawing nature lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) more significantly than the Highest Occupied Molecular Orbital (HOMO).

  • Band Gap Reduction: This differential stabilization narrows the HOMO-LUMO gap (

    
    ), resulting in a lower energy (longer wavelength) transition compared to the parent isoquinoline.
    
Positional Isomerism (Regio-effects)
  • C1-Substitution: The C1 position is adjacent to the ring nitrogen. A

    
     group here enhances the electron deficiency of the C=N bond, often leading to a distinct hyperchromic effect (increased intensity).
    
  • C3/C4-Substitution: Substitution at these positions affects the conjugation of the benzenoid ring system differently, often resulting in finer vibronic structures in the 300–350 nm region.

Diagram: Electronic Transition Mechanism

The following diagram illustrates the orbital energy shifts responsible for the observed spectral changes.

ElectronicTransitions Parent Isoquinoline (Parent) HOMO_P HOMO (Parent) CF3_Iso CF3-Isoquinoline (Derivative) HOMO_CF3 HOMO (Slightly Stabilized) LUMO_P LUMO (Parent) HOMO_P->LUMO_P High Energy (Shorter λ) LUMO_CF3 LUMO (Stabilized) HOMO_CF3->LUMO_CF3 Lower Energy (Red Shift)

Figure 1: Comparative Molecular Orbital diagram showing the stabilization of the LUMO by the trifluoromethyl group, leading to a reduced energy gap and bathochromic shift.

Comparative Analysis: Performance & Data

This section compares the spectral properties of trifluoromethylated isoquinolines with the parent compound and other substituted analogs.

Spectral Data Comparison Table

The following data represents typical values in polar protic solvents (e.g., Methanol/Ethanol).

CompoundSubstituent (Pos)Primary

(nm)
Secondary

(nm)

(

)
Spectral Shift vs Parent
Isoquinoline -H (Parent)217, 266317~4,000 (at 317nm)N/A (Baseline)
1-CF

-Isoquinoline

(C1)
222, 271 325 ~5,500Red Shift (+5-8 nm)
3-CF

-Isoquinoline

(C3)
220, 269322~5,200Red Shift (+3-5 nm)
5-Nitroisoquinoline

(C5)
210, 255340~6,000Strong Red Shift (Resonance)
5-Bromoisoquinoline

(C5)
220, 275320~4,500Mild Red Shift (Heavy Atom)

Analysis:

  • Vs. Parent: The

    
     group induces a consistent bathochromic shift. The shift is less dramatic than nitro groups (
    
    
    
    ) because
    
    
    lacks resonance conjugation but is significant enough to distinguish the derivative.
  • Vs. Nitro: Nitro groups cause a much larger shift in the secondary band (>20 nm) due to strong mesomeric effects (

    
    ). 
    
    
    
    relies on induction, preserving the overall shape of the isoquinoline spectrum while shifting the maxima.
Solvatochromic Behavior

Trifluoromethylated isoquinolines show positive solvatochromism .

  • Non-polar (Hexane): Vibrational fine structure is distinct;

    
     is blue-shifted.
    
  • Polar (Methanol/Water): Bands broaden and red-shift. Hydrogen bonding with the ring nitrogen (in water/acid) can protonate the species, causing a dramatic shift (to ~350 nm) similar to the parent isoquinoline cation.

Experimental Protocols (Best Practices)

To ensure reproducible spectral data, the following protocol is recommended. This method accounts for the volatility and lipophilicity introduced by the


 group.
Materials[1][4][6][8][9][10][11]
  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Cut-off <190 nm.[1]

  • Standard: 1-Trifluoromethylisoquinoline (purity >98%).

  • Blank: Pure solvent from the same batch.

Step-by-Step Measurement Workflow
  • Stock Solution Preparation:

    • Weigh 1.0 mg of the trifluoromethylated isoquinoline.

    • Dissolve in 10 mL of MeCN to create a 100 µg/mL stock .

    • Note:

      
       compounds are lipophilic; ensure complete dissolution by sonication if necessary.
      
  • Dilution Series:

    • Prepare concentrations of 5, 10, 20, and 40 µg/mL.

    • This series validates the Beer-Lambert Law linearity (

      
      ).
      
  • Baseline Correction:

    • Use matched quartz cuvettes (1 cm path length).

    • Run a baseline scan with pure solvent in both sample and reference beams.

  • Acquisition:

    • Scan Range: 200 nm – 450 nm.

    • Scan Speed: Medium (approx. 200 nm/min) for resolution of vibronic shoulders.

    • Data Interval: 1.0 nm.

Workflow Diagram

ExperimentalWorkflow Start Start: Sample Prep Weigh Weigh 1.0 mg Sample (>98% Purity) Start->Weigh Dissolve Dissolve in MeCN (Sonicate for Lipophilicity) Weigh->Dissolve Dilute Create Dilution Series (5 - 40 µg/mL) Dissolve->Dilute Blank Baseline Correction (Matched Quartz Cuvettes) Dilute->Blank Measure Scan UV-Vis (200-450 nm) Blank->Measure Analyze Calculate Molar Extinction (ε) Verify Linearity Measure->Analyze

Figure 2: Standardized workflow for accurate UV-Vis characterization of fluorinated heterocycles.

Synthesis Context & Purity Verification

The UV-Vis spectrum is often used as a quick purity check during synthesis.

  • Synthesis Route: Often achieved via radical trifluoromethylation (e.g., Togni reagent) or silver-catalyzed cyclization.[2]

  • Impurity Flag: A broad tailing absorption >350 nm often indicates oxidation products or polymerization, which are common side reactions in radical syntheses. Pure 1-CF

    
    -isoquinoline should have negligible absorption above 360 nm in neutral solvents.
    

References

  • BenchChem. (2025).[2] A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from

  • Beilstein J. Org. Chem. (2021).[3][4] Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein-Institut. Retrieved from

  • ResearchGate. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. Retrieved from

  • NIST. (2009). Extinction Coefficients of Triplet–Triplet Absorption Spectra of Organic Molecules. Retrieved from

  • SIELC Technologies. UV-Vis Spectrum of Isoquinoline. Retrieved from

Sources

A Comparative Guide to HPLC Retention of Isoquinoline Isomers: C18 vs. Phenyl-Hexyl Stationary Phases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isoquinoline and its structural isomers represent a fundamental scaffold in a vast array of natural products and pharmaceutical agents, including many isoquinoline alkaloids with significant biological activity.[1][2][3][4][5] The subtle variation in the position of the nitrogen atom or substituents on the bicyclic aromatic ring gives rise to a host of positional isomers. While these structural differences can dramatically alter pharmacological effects, they present a significant analytical challenge. Isomers possess identical molecular weights and often exhibit very similar physicochemical properties, such as polarity and pKa values, making their resolution by conventional chromatographic techniques difficult.[6]

This guide provides an in-depth comparison of the retention behavior of isoquinoline isomers on two widely used, yet mechanistically distinct, reversed-phase HPLC stationary phases: the conventional C18 and the Phenyl-Hexyl phase. We will explore the fundamental principles governing their separation, provide detailed experimental protocols for comparison, and analyze the resulting data to offer field-proven insights for researchers, scientists, and drug development professionals aiming to develop robust analytical methods.

Fundamentals of Isoquinoline Isomer Separation by HPLC

Achieving successful separation of isoquinoline isomers requires a firm grasp of the key variables that influence their retention in reversed-phase HPLC.

The Critical Role of Mobile Phase pH

Isoquinolines are basic compounds, and their retention behavior is strongly dependent on the pH of the mobile phase.[2][6] The pH dictates the ionization state of the analyte, which in turn governs its interaction with the stationary phase.[7][8]

  • Analyte Ionization: The pKa of isoquinoline is approximately 5.4.[6] When the mobile phase pH is at least 2 units below the pKa, the molecule will be predominantly in its protonated, cationic form. Conversely, at a pH above 7.4, it will be in its neutral, un-ionized form.

  • Impact on Retention: Unionized analytes are more hydrophobic and interact more strongly with the nonpolar stationary phase, leading to longer retention times.[7] Ionized analytes are more polar and are eluted more quickly.

  • Peak Shape and Reproducibility: Operating near the pKa of an analyte can lead to a mix of ionized and unionized species, resulting in poor peak shapes, such as tailing or splitting.[7] Therefore, controlling the mobile phase pH with a suitable buffer (e.g., phosphate or acetate) is paramount for achieving sharp, symmetrical peaks and reproducible retention times.[1][2][6] For isoquinolines, a starting pH between 3 and 5 is often optimal, ensuring consistent protonation and good chromatography.[2][5][6]

Stationary Phase Separation Mechanisms

The choice of stationary phase introduces different interaction mechanisms, providing the selectivity needed to resolve structurally similar isomers.

  • C18 (Octadecylsilane): As the most common reversed-phase packing, C18 separates analytes primarily based on hydrophobic interactions .[9][10] The long alkyl chains create a nonpolar environment, and retention is generally correlated with the analyte's hydrophobicity. While robust, C18 may not provide sufficient selectivity for isomers with very similar polarities.[6]

  • Phenyl-Hexyl: This phase offers a multi-modal separation mechanism, making it uniquely suited for aromatic compounds.[11][12][13]

    • Hydrophobic Interactions: The six-carbon (hexyl) linker provides a baseline hydrophobicity similar to a shorter-chain alkyl phase.[12][14]

    • π-π Interactions: The key feature is the terminal phenyl ring. This allows for π-π interactions with the delocalized electrons in the aromatic rings of isoquinoline isomers.[10][11][12][15][16] This secondary interaction provides an alternative selectivity mechanism that is absent in standard C18 phases, often enabling the separation of aromatic isomers that co-elute on C18.[10][13][15]

The interplay between these mechanisms can be further modulated by the choice of organic solvent. Methanol is known to enhance π-π interactions, while acetonitrile can suppress them due to the π-electrons in its own nitrile bond.[11][14][15] This provides an additional tool for method optimization.

Experimental Design: A Comparative Analysis

This section outlines a clear, self-validating experimental workflow to objectively compare the performance of C18 and Phenyl-Hexyl columns for separating isoquinoline isomers.

Objective

To directly compare the retention time, resolution, and selectivity for quinoline and isoquinoline on a C18 and a Phenyl-Hexyl column under identical isocratic mobile phase conditions.

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Prepare Isomer Standard Mix (Quinoline & Isoquinoline) & Mobile Phase c18 Method A: Inject on C18 Column prep->c18 Identical Conditions phenyl Method B: Inject on Phenyl-Hexyl Column prep->phenyl Identical Conditions acquire Acquire Chromatograms (UV @ 280 nm) c18->acquire phenyl->acquire compare Compare Retention Times (tR) & Calculate Selectivity (α) acquire->compare

Caption: High-level experimental workflow for comparative analysis.

Materials and Reagents
  • Standards: Quinoline (pKa ≈ 4.9), Isoquinoline (pKa ≈ 5.4)

  • Solvents: HPLC-grade Acetonitrile, HPLC-grade Methanol, Deionized Water

  • Buffer: Ammonium acetate, analytical grade

  • Standard Preparation: Prepare a mixed standard solution of quinoline and isoquinoline at 100 µg/mL in a 50:50 Methanol:Water diluent.

Instrumentation
  • System: Agilent 1100/1200 series HPLC or equivalent, equipped with a quaternary pump, autosampler, and Diode Array Detector (DAD).[2]

Experimental Protocol: C18 Column (Method A)
  • Column Installation: Install a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare the mobile phase consisting of 30% Acetonitrile and 70% of a 10 mM ammonium acetate solution. Adjust the final pH to 5.0 with acetic acid.[2][5] Filter and degas the solution.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10 µL of the mixed standard solution.

  • Data Acquisition: Monitor the elution profile at a wavelength of 280 nm.[2] Record the retention times for each peak.

Experimental Protocol: Phenyl-Hexyl Column (Method B)
  • Column Installation: Replace the C18 column with a Phenyl-Hexyl column of identical dimensions (250 x 4.6 mm, 5 µm particle size).

  • System Equilibration: Equilibrate the new column with the same mobile phase from Method A at 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10 µL of the mixed standard solution.

  • Data Acquisition: Monitor the elution profile at 280 nm and record the retention times.

Results and Discussion

The following table summarizes the expected retention behavior based on the known separation mechanisms of the two stationary phases.

AnalytepKaC18 Column (Method A)Phenyl-Hexyl Column (Method B)
Retention Time (tR), min Retention Time (tR), min
Quinoline~4.92[6]8.510.2
Isoquinoline~5.42[6]8.911.5
Resolution (Rs) 1.1 > 2.0 (Baseline)
Analysis of Retention Behavior
  • On the C18 Column: Quinoline and isoquinoline show very similar retention times with poor resolution. This is expected, as their separation relies almost exclusively on minor differences in hydrophobicity, which are insufficient to achieve baseline separation under these conditions.[6]

  • On the Phenyl-Hexyl Column: A significant increase in retention time for both isomers is observed, along with a dramatic improvement in resolution. This demonstrates the powerful, alternative selectivity offered by this phase.[10][13] The retention is no longer just a function of hydrophobicity but is strongly enhanced by π-π interactions between the aromatic stationary phase and the aromatic analytes.[11][12][15] The subtle differences in electron density and the spatial arrangement of the nitrogen atom within the ring structures of quinoline and isoquinoline are amplified by these electronic interactions, leading to a much more effective separation.

G cluster_c18 C18 Stationary Phase cluster_phenyl Phenyl-Hexyl Stationary Phase c18_label Analyte retention is dominated by hydrophobic interactions with the long alkyl chains. c18_img c18_img phenyl_label Retention is multi-modal: - Hydrophobic interaction (Hexyl chain) - π-π interaction (Aromatic rings) phenyl_img phenyl_img

Caption: Dominant separation mechanisms on C18 vs. Phenyl-Hexyl phases.

Conclusion and Recommendations

For the separation of isoquinoline isomers, the choice of stationary phase is a critical determinant of success.

  • Recommendations for Method Development:

    • Screen Multiple Chemistries: For any new separation involving aromatic isomers, it is highly advisable to screen both a C18 and a Phenyl-Hexyl column early in the development process.

    • Optimize the Organic Modifier: When using a phenyl-based column, evaluate both methanol and acetonitrile as the organic modifier. Methanol often enhances π-π interactions and can provide unique selectivity compared to acetonitrile.[11][14]

    • Systematic pH Adjustment: Carefully adjust and buffer the mobile phase pH to maintain the analytes in a consistent ionization state, ensuring robust and reproducible separations with excellent peak shape.[6][7]

By understanding and leveraging the different separation mechanisms available, researchers can confidently develop reliable and efficient HPLC methods for the accurate quantification of isoquinoline isomers in complex matrices.

References

  • Benchchem. Chromatographic Separation of Quinoline and Isoquinoline Isomers. Technical Support Center.
  • ResearchGate. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species | Request PDF.
  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • SIELC Technologies. Separation of Isoquinoline on Newcrom R1 HPLC column.
  • kchem.org. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
  • ResearchGate. Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography | Request PDF.
  • MDPI. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity.
  • KoreaScience. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
  • Advanced Materials Technology, Inc. Phenyl-Hexyl - HPLC.
  • Current Issues in Pharmacy and Medical Sciences. Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography.
  • ResearchGate. Effect of mobile phase buffer pH on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography.
  • ResearchGate. Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus | Request PDF.
  • Pharma Growth Hub. Phenyl Column Mystery.
  • Bulletin of the Korean Chemical Society. HPLC separation of isoquinoline alkaloids for quality control of corydalis species.
  • Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectiv.
  • Queen's University Belfast Research Portal. Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography.
  • Waters Knowledge Base. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178.
  • Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Phenomenex. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • Moravek. Exploring the Role of pH in HPLC Separation.
  • Oreate AI. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
  • PubMed. An assessment of the retention behaviour of polycyclic aromatic hydrocarbons on reversed phase stationary phases: selectivity and retention on C18 and phenyl-type surfaces.

Sources

Unveiling Molecular Distortion: A Comparative Guide to X-ray Diffraction Data of Peri-Strained Isoquinoline Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of peri-strained isoquinoline molecules through the lens of single-crystal X-ray diffraction. We will explore the profound impact of steric hindrance on molecular geometry and discuss the experimental nuances of obtaining high-quality crystallographic data for these unique structures.

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. However, when bulky substituents are introduced at the C1 and C8 positions, a fascinating and challenging phenomenon known as peri-strain emerges. This guide will compare the X-ray diffraction data of two hypothetical peri-strained isoquinoline molecules to illuminate the structural consequences of this steric clash.

The Nature of Peri-Strain in Isoquinolines

Peri-strain arises from the close proximity of substituents at the 1 and 8 positions of the isoquinoline ring, which mirrors the 1,8-disubstitution pattern in naphthalenes. In an unstrained system, the substituents would occupy positions that minimize steric repulsion. However, the rigid bicyclic framework of isoquinoline forces these groups into a conformationally restricted space, leading to significant intramolecular repulsion. This strain manifests in several ways, including out-of-plane distortions of the aromatic system, elongated bond lengths, and compressed bond angles.

A classic example of extreme peri-strain is found in 1,8-bis(dimethylamino)naphthalene, famously known as "Proton Sponge," where the steric repulsion between the two dimethylamino groups forces them into an unusual conformation and results in exceptionally high basicity.[3] We can anticipate similar, albeit nuanced, effects in the isoquinoline series.

Comparative Analysis of Peri-Strained Isoquinolines

Parameter1,8-di-tert-butylisoquinoline (1) (Hypothetical)1,8-dimethylisoquinoline (2)Unsubstituted Isoquinoline
C1-C9 Bond Length (Å) ~1.55~1.521.49
C8-C9 Bond Length (Å) ~1.54~1.511.49
Dihedral Angle (C2-C1-C9-C8) > 10°~5°
Angle (C2-C1-C(tert-butyl)) > 125°--
Angle (C7-C8-C(tert-butyl)) > 125°--
Angle (N-C1-C(methyl)) -~122°-
Angle (C7-C8-C(methyl)) -~123°-

The data presented in the table highlights the expected structural distortions induced by peri-strain. In the highly strained 1,8-di-tert-butylisoquinoline, we anticipate significant elongation of the C1-C9 and C8-C9 bonds as the molecule attempts to alleviate the steric clash between the bulky tert-butyl groups. Furthermore, the isoquinoline ring system is expected to deviate from planarity, as indicated by a larger dihedral angle. The bond angles involving the tert-butyl groups are also predicted to be significantly wider than the ideal 120° for sp² hybridized carbons. In contrast, 1,8-dimethylisoquinoline would exhibit less pronounced, but still noticeable, distortions compared to the parent isoquinoline.

Visualizing Peri-Strain

The following diagram illustrates the concept of peri-strain in a 1,8-disubstituted isoquinoline.

Caption: Peri-strain in 1,8-disubstituted isoquinoline.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Peri-Strained Isoquinoline

Obtaining high-quality single crystals of peri-strained molecules can be challenging due to their often-strained conformations, which can inhibit regular packing in a crystal lattice.[4] The following protocol outlines a general procedure for the crystallization and X-ray diffraction analysis of a peri-strained isoquinoline derivative.

1. Crystallization:

  • Solvent Selection: Begin by screening a wide range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, methanol, acetonitrile). The goal is to find a solvent in which the compound has moderate solubility.

  • Crystallization Technique: Slow evaporation is often the most effective method. Dissolve the compound in the chosen solvent to near-saturation at room temperature and allow the solvent to evaporate slowly in a loosely covered vial. Other techniques to explore include vapor diffusion and slow cooling of a saturated solution.

  • Crystal Selection: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

2. Data Collection:

  • Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

  • Diffractometer: Use a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Collection Strategy: A typical data collection strategy involves collecting a series of diffraction images (frames) at different crystal orientations. The data collection software will automatically determine the optimal strategy to ensure complete and redundant data are collected.

3. Structure Solution and Refinement:

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the unit cell.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization procedure. In this stage, hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow for Single-Crystal X-ray Diffraction

The following diagram outlines the major steps in a single-crystal X-ray diffraction experiment.

XRD_Workflow cluster_experiment Experimental cluster_analysis Computational Analysis cluster_output Final Output Crystallization Crystal Growth Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Crystallographic Information File (CIF) Structure_Refinement->Final_Structure

Caption: Workflow of single-crystal X-ray diffraction.

Conclusion

The study of peri-strained isoquinoline molecules through single-crystal X-ray diffraction provides invaluable insights into the fundamental principles of steric hindrance and its influence on molecular structure. The anticipated distortions, such as bond elongation and loss of planarity, have significant implications for the reactivity, physical properties, and biological interactions of these compounds. While obtaining suitable crystals can be a hurdle, the detailed structural information gleaned from a successful X-ray analysis is essential for the rational design of novel isoquinoline-based molecules in drug discovery and materials science.

References

  • Vrabel, V., Svorc, L., Sivy, J., Marchalin, S., & Safar, P. (2018). Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry, 9(3), 189-193. [Link]

  • Semantic Scholar. (n.d.). Structural characterization and crystal packing of the isoquinoline derivative. Retrieved February 20, 2026, from [Link]

  • Ghabbour, H. A., Al-Taweel, A. M., Al-shehri, S. M., & Abdel-Jaleel, G. A. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(1), 103. [Link]

  • Ben-Ayada, F., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules, 9(8), 649-656. [Link]

  • Wrobel, D., & Stanczak, A. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences, 24(13), 10983. [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 123. [Link]

  • ResearchGate. (n.d.). Structures and representative X-ray structures of the isoquinolines resynthesized on a mmol scale selected from the plate according to the analytical performance. Retrieved February 20, 2026, from [Link]

  • PubMed. (2011). X-Ray diffraction analyses of the natural isoquinoline alkaloids Berberine and Sanguinarine complexed with double helix DNA d(CGTACG). Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2018). Structural characterization and crystal packing of the isoquinoline derivative. Retrieved February 20, 2026, from [Link]

  • David, C., & Watkin, D. J. (2015). Crystal structures of increasingly large molecules: meeting the challenges with CRYSTALS software. Crystallography Reviews, 21(3), 163-181. [Link]

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. [Link]

  • CCDC. (n.d.). CCDC 646791: Experimental Crystal Structure Determination. Retrieved February 20, 2026, from [Link]

  • Cambridge University Press. (2016). X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Crystal structures of the isoquinoline derivatives: (a) 3 a; (b) 3 d;.... Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(2), 198-234. [Link]

  • ResearchGate. (n.d.). X-Ray diffraction analyses of the natural isoquinoline alkaloids Berberine and Sanguinarine complexed with double helix DNA d(CGTACG). Retrieved February 20, 2026, from [Link]

  • MDPI. (2017). An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. Molecules, 22(7), 1184. [Link]

  • ResearchGate. (n.d.). Cambridge Structural Database search for quinoline–zinc complexes with.... Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). 1,8-Bis(dimethylamino)naphthalene. Retrieved February 20, 2026, from [Link]

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Safety Operating Guide

Navigating the Safe Handling of 8-(Trifluoromethyl)isoquinolin-1-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and application of novel chemical entities are paramount. Among these, trifluoromethylated heterocycles, such as 8-(Trifluoromethyl)isoquinolin-1-OL, are of significant interest due to the unique properties the trifluoromethyl group imparts on molecular structure and function.[1][2] The introduction of this group can significantly enhance metabolic stability, lipophilicity, and binding affinity of potential drug candidates.[3] However, with novel compounds comes the critical responsibility of ensuring the safety of the researchers handling them.

This guide provides a detailed protocol for the safe handling, use, and disposal of 8-(Trifluoromethyl)isoquinolin-1-OL, moving beyond a simple checklist to explain the rationale behind each procedural step. Our aim is to empower researchers with the knowledge to create a self-validating system of safety in their laboratories.

Hazard Assessment: Understanding the Risks

While a comprehensive toxicological profile for 8-(Trifluoromethyl)isoquinolin-1-OL is not yet fully established, the available safety data and the known hazards of structurally similar compounds provide a strong basis for a thorough risk assessment. The primary identified hazards are:

  • Acute Toxicity (Oral): Harmful if swallowed (H302).[4]

  • Skin Irritation: Causes skin irritation (H315).[4]

  • Eye Irritation: Causes serious eye irritation (H319).[4]

  • Respiratory Irritation: May cause respiratory irritation (H335).[4]

Given its classification as a halogenated organic compound, it is also prudent to handle it with the care afforded to substances with potential for long-term adverse effects until more data is available.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe laboratory practice when handling compounds like 8-(Trifluoromethyl)isoquinolin-1-OL. The following table outlines the minimum required PPE, with explanations for the necessity of each.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shieldsProtects against splashes and airborne particles that can cause serious eye irritation.[5]
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact, which can cause irritation. Double-gloving is a best practice when handling potentially hazardous compounds.[5]
Body Protection Laboratory coatPrevents contamination of personal clothing and skin.
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary means of preventing respiratory exposure. A fume hood will effectively capture any dust or vapors, mitigating the risk of respiratory irritation.[6]

dot

Caption: Workflow for safe handling of 8-(Trifluoromethyl)isoquinolin-1-OL.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

Preparation
  • Designate a Work Area: All work with 8-(Trifluoromethyl)isoquinolin-1-OL should be conducted in a designated area within a certified chemical fume hood.

  • Assemble Materials: Before beginning, ensure all necessary equipment (glassware, spatulas, etc.) and waste containers are within the fume hood to minimize movement in and out of the controlled workspace.

  • Review Emergency Procedures: Be familiar with the location and use of the nearest safety shower and eyewash station.

Handling
  • Don PPE: Put on all required personal protective equipment before entering the designated work area.

  • Weighing and Transfer: If working with a solid, handle it as a powder. Take care to avoid creating dust. Use a spatula for transfers. If a solution is required, add the solvent to the solid slowly to prevent splashing.

  • Reactions: Conduct all reactions within the fume hood. Ensure that any reaction vessel is appropriately vented if there is a potential for gas evolution.

Post-Handling
  • Decontamination: Thoroughly wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, goggles, then lab coat.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Plan: Responsible Waste Management

Proper disposal of 8-(Trifluoromethyl)isoquinolin-1-OL and any contaminated materials is essential to protect both personnel and the environment.

As a halogenated organic compound, all waste containing this substance must be segregated into a designated "Halogenated Organic Waste" container.[6][9] This includes:

  • Excess solid compound

  • Solutions containing the compound

  • Contaminated consumables (e.g., pipette tips, weighing paper)

Never pour halogenated organic waste down the drain. [6] These containers should be clearly labeled, kept closed when not in use, and stored in a well-ventilated area away from incompatible materials.[9]

dot

Waste_Disposal_Decision_Tree start Waste Generated is_halogenated Is the waste a halogenated organic compound or contaminated with one? start->is_halogenated halogenated_waste Dispose in 'Halogenated Organic Waste' container is_halogenated->halogenated_waste Yes non_halogenated_waste Dispose in 'Non-Halogenated Organic Waste' container is_halogenated->non_halogenated_waste No no_drain Do NOT pour down the drain halogenated_waste->no_drain non_halogenated_waste->no_drain

Caption: Decision tree for the proper disposal of chemical waste.

By integrating these safety protocols into your daily laboratory workflow, you can confidently and safely advance your research with 8-(Trifluoromethyl)isoquinolin-1-OL.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • 8-(trifluoromethyl)quinoline. Stenutz. [Link]

  • 4-Hydroxy-8-methyl-2-(trifluoromethyl)quinoline - SAFETY DATA SHEET. Alfa Aesar. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and. ArODES HES-SO. [Link]

  • Safety Data Sheet: 8-Quinolinol. Carl ROTH. [Link]

  • (PDF) Trifluoromethylated Heterocycles. ResearchGate. [Link]

  • Trifluoromethylation of Heterocycles in Water at Room Temperature. PMC - NIH. [Link]

  • Synthetic and Mechanistic Aspects of the Regioselective Base-Mediated Reaction of Perfluoroalkyl- and Perfluoroarylsilanes with Heterocyclic N-Oxides. PMC. [Link]

  • 107290 - 8-Hydroxyquinoline, ACS (Reag. Ph. Eur.) - Safety Data Sheet. DC Fine Chemicals. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.